N3-PEG5-aldehyde
Description
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Properties
Molecular Formula |
C20H30N4O7 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C20H30N4O7/c21-24-23-6-8-28-10-12-30-14-16-31-15-13-29-11-9-27-7-5-22-20(26)19-3-1-18(17-25)2-4-19/h1-4,17H,5-16H2,(H,22,26) |
InChI Key |
VEASZCUTKBUAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N3-PEG5-aldehyde: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-PEG5-aldehyde is a versatile, heterobifunctional crosslinker integral to the fields of bioconjugation, diagnostics, and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a particular focus on its role in the construction of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its principal ligation chemistries—oxime/hydrazone formation and azide-alkyne cycloaddition—are presented, alongside structured data tables for easy reference. Furthermore, logical workflows for ADC synthesis utilizing this linker are visualized using Graphviz diagrams to facilitate a clear understanding of the multi-step processes involved.
Introduction
This compound is a polyethylene glycol (PEG)-based linker featuring two distinct, orthogonally reactive functional groups: an azide (N3) at one terminus and an aldehyde (-CHO) at the other.[1] These groups are separated by a 5-unit PEG spacer, which enhances aqueous solubility, reduces immunogenicity, and provides spatial separation between conjugated molecules.[2][3] The heterobifunctional nature of this compound allows for sequential, controlled conjugation of two different molecules, making it an invaluable tool in the precise assembly of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs).[4][5]
The aldehyde group offers a reactive handle for chemoselective ligation with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone bonds, respectively. Concurrently, the azide group serves as a bioorthogonal handle for "click chemistry," specifically the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This dual reactivity profile is central to its utility in drug development and research.
Core Properties and Specifications
The fundamental properties of this compound are summarized below, providing key data for experimental design and execution.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₃₀N₄O₇ | |
| Molecular Weight | 438.47 g/mol | |
| CAS Number | 2566404-73-5 | |
| Appearance | Varies (typically a solid or oil) | N/A |
| Solubility | Soluble in water and most organic solvents | |
| Reactive Group 1 | Aldehyde (-CHO) | |
| Reactive Group 2 | Azide (-N₃) | |
| Spacer Arm | 5-unit Polyethylene Glycol (PEG5) |
Key Applications in Drug Development
The primary application of this compound is in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells, thereby minimizing systemic toxicity. The linker is a critical component that connects the antibody to the drug.
This compound is particularly well-suited for this role due to its defined length, hydrophilicity, and orthogonal reactivity. A common strategy involves the site-specific introduction of a unique reactive group onto the antibody, such as an aldehyde or an aminooxy group. This compound can then be used to bridge the modified antibody to a payload molecule functionalized with a complementary reactive handle (e.g., an alkyne).
Experimental Protocols and Methodologies
The utility of this compound is defined by the chemoselective reactions of its terminal functional groups. The following sections provide detailed protocols for these key transformations.
Aldehyde-Aminooxy Ligation (Oxime Formation)
The reaction between the aldehyde group of this compound and an aminooxy-functionalized biomolecule (e.g., a protein or antibody) results in a highly stable oxime linkage. This reaction is chemoselective and can be performed under mild, aqueous conditions.
Materials:
-
Aminooxy-functionalized protein (Protein-ONH₂) in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.5-7.5).
-
This compound.
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Aniline (optional, as a catalyst).
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
Ensure the Protein-ONH₂ is at a concentration of 1-10 mg/mL in the reaction buffer. The optimal pH for oxime ligation is typically between 6.5 and 7.5.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the Protein-ONH₂ solution to achieve a 20- to 50-fold molar excess of the linker.
-
(Optional) For catalysis, a freshly prepared solution of aniline can be added to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle agitation. Reaction progress can be monitored by techniques such as SDS-PAGE or Mass Spectrometry.
-
-
Purification:
-
Following the incubation period, remove the excess this compound and other small molecules by SEC (e.g., using a G-25 or similar resin) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions, identified by absorbance at 280 nm.
-
-
Characterization:
-
Confirm successful conjugation and purity of the resulting Protein-oxime-PEG5-N3 conjugate using SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry.
-
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group of the N3-PEG5-linker conjugate serves as a handle for reaction with an alkyne-functionalized molecule (e.g., a cytotoxic payload) via click chemistry. The copper(I)-catalyzed version (CuAAC) is particularly common.
Materials:
-
Azide-functionalized bioconjugate (e.g., Protein-oxime-PEG5-N3) in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-functionalized payload (Payload-Alkyne).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water).
-
Ligand stock solution: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (e.g., 200 mM in water or DMSO/water).
-
Reducing agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Purification system (e.g., SEC or dialysis).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the Alkyne-Payload in a compatible solvent like DMSO.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the Protein-oxime-PEG5-N3 conjugate with a 5- to 10-fold molar excess of the Alkyne-Payload.
-
In a separate tube, pre-complex the copper catalyst by mixing the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 molar ratio. Let it stand for several minutes.
-
Add the pre-complexed copper/ligand solution to the protein-payload mixture. The final concentration of copper is typically 50-250 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess payload and reaction reagents by SEC or dialysis against a suitable buffer.
-
-
Characterization:
-
Characterize the final conjugate (e.g., ADC) for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as Size-Exclusion Chromatography (SEC-HPLC), Hydrophobic Interaction Chromatography (HIC-HPLC), and LC-MS.
-
Visualized Workflows and Signaling Pathways
Understanding the logical flow of complex multi-step procedures is critical for successful implementation. The following diagrams, rendered in Graphviz, illustrate key experimental workflows involving this compound.
General Bioconjugation Strategy
This diagram outlines the fundamental two-step bioconjugation strategy enabled by the orthogonal reactivity of this compound.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
This diagram details a specific workflow for constructing an ADC, starting with a monoclonal antibody (mAb) that has been engineered to contain an aminooxy group.
References
N3-PEG5-Aldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and applications of N3-PEG5-aldehyde, a versatile heterobifunctional linker for advanced bioconjugation and drug delivery systems.
Introduction
This compound is a discrete polyethylene glycol (dPEG®) linker featuring two distinct terminal functionalities: an azide (N3) group and an aldehyde (CHO) group, separated by a five-unit polyethylene glycol (PEG) spacer.[1] This unique architecture positions this compound as a powerful tool in bioconjugation, particularly in the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs).[1][2][3] The azide terminus allows for highly specific and efficient "click chemistry" reactions, while the aldehyde group provides a reactive handle for conjugation to primary amines on biomolecules. The hydrophilic PEG spacer enhances solubility and biocompatibility, making it an ideal component for in vivo applications.[4]
Chemical Structure and Properties
The chemical structure of this compound is characterized by an azide group at one end, a five-unit polyethylene glycol chain, and a terminal aldehyde group.
Chemical Structure
References
An In-depth Technical Guide to the Synthesis of N3-PEG5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N3-PEG5-aldehyde, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. The document outlines a detailed synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
This compound is a valuable chemical tool featuring an azide (N3) group at one terminus and an aldehyde (CHO) group at the other, connected by a five-unit polyethylene glycol (PEG) spacer. The azide group allows for efficient conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry," while the aldehyde group can react with primary amines or hydrazides to form imines or hydrazones, respectively.[1][2] This dual reactivity makes it an ideal linker for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs).[1]
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process starting from pentaethylene glycol. The overall strategy involves the sequential modification of the terminal hydroxyl groups. First, one hydroxyl group is converted to an azide. The other hydroxyl group is then oxidized to yield the desired aldehyde functionality. A common and effective route involves the activation of the hydroxyl groups through tosylation or mesylation, followed by nucleophilic substitution with sodium azide.[3][4]
A plausible and detailed synthetic route is as follows:
-
Monotosylation of Pentaethylene Glycol: Pentaethylene glycol is reacted with a slight molar excess of p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine to selectively functionalize one hydroxyl group, yielding mono-tosylated PEG5 (HO-PEG5-OTs).
-
Azidation: The tosyl group is a good leaving group and is subsequently displaced by an azide ion through a nucleophilic substitution reaction with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to produce N3-PEG5-OH.
-
Oxidation: The terminal hydroxyl group of N3-PEG5-OH is then oxidized to an aldehyde. Various mild oxidation methods can be employed to avoid over-oxidation to a carboxylic acid. Common oxidizing agents for this transformation include Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane (DMP), or other selective oxidants.
The following diagram illustrates the synthetic pathway:
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of this compound are provided below. These protocols are based on established procedures for the modification of polyethylene glycols.
Step 1: Synthesis of Mono-p-toluenesulfonyl-pentaethylene glycol (HO-PEG5-OTs)
-
Dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-tosylated product.
Step 2: Synthesis of 1-Azido-15-hydroxy-3,6,9,12-tetraoxapentadecane (N3-PEG5-OH)
-
Dissolve the purified HO-PEG5-OTs (1 equivalent) in dry dimethylformamide (DMF).
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine to remove any remaining DMF and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N3-PEG5-OH.
-
Purify the product by column chromatography if necessary.
Step 3: Synthesis of this compound
This protocol describes oxidation using Dess-Martin periodinane (DMP).
-
Dissolve N3-PEG5-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The final product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields reported for similar PEG modifications.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | Monotosylation | Pentaethylene glycol | HO-PEG5-OTs | 70-85 | >95 | NMR, TLC |
| 2 | Azidation | HO-PEG5-OTs | N3-PEG5-OH | >90 | >95 | NMR, IR, TLC |
| 3 | Oxidation | N3-PEG5-OH | This compound | 80-95 | >98 | NMR, TLC |
Experimental Workflow: Bioconjugation using this compound
This compound is a versatile linker for conjugating two different molecules. A typical experimental workflow involves a two-step sequential conjugation.
This workflow demonstrates the utility of this compound in creating complex biomolecular structures, which is of significant interest in the development of targeted therapeutics and diagnostic agents. The purification of PEGylated molecules can be achieved using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography. Characterization of the final conjugate is typically performed using mass spectrometry and NMR spectroscopy.
References
- 1. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives [mdpi.com]
An In-depth Technical Guide to the Core Mechanism of Action of N3-PEG5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N3-PEG5-aldehyde, a heterobifunctional linker critical in the field of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a chemical linker designed with three key components: an azide group (N3), a five-unit polyethylene glycol (PEG) chain, and an aldehyde group. This strategic design allows for a two-step, orthogonal conjugation strategy. The aldehyde group provides a reactive handle for conjugation to molecules bearing an aminooxy or hydrazide functional group, forming a stable oxime or a pH-sensitive hydrazone linkage, respectively. The azide group enables the subsequent attachment of a second molecule, often a payload or a detection agent, through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG5 spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.[]
Core Mechanism of Action: Bioconjugation Chemistry
The utility of this compound lies in its ability to facilitate the precise and stable linkage of different molecular entities. The mechanism of action is best understood by examining the chemistry of its two reactive ends.
The aldehyde group reacts chemoselectively with aminooxy or hydrazide groups to form oxime and hydrazone linkages, respectively. This reaction is a condensation reaction that involves the formation of a carbon-nitrogen double bond.
-
Oxime Ligation: The reaction between the aldehyde and an aminooxy group results in a highly stable oxime bond.[2] This reaction is efficient under mild acidic to neutral pH conditions (typically pH 4.5-7).[3] The stability of the oxime linkage is significantly greater than that of a hydrazone linkage at physiological pH.[4][5]
-
Hydrazone Ligation: The reaction with a hydrazide group forms a hydrazone bond. Hydrazone linkages are known for their pH-dependent stability; they are relatively stable at neutral pH (e.g., in the bloodstream) but are susceptible to hydrolysis under the acidic conditions found in endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0). This property is often exploited for the controlled release of drugs within target cells.
The rate of both oxime and hydrazone formation can be significantly accelerated by the use of a catalyst, with aniline being a commonly used and effective catalyst. Aromatic aldehydes, such as the one in this compound, generally exhibit faster reaction kinetics compared to aliphatic aldehydes.
The terminal azide group is the gateway to "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite the azide with a terminal alkyne, forming a stable triazole ring.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The relief of ring strain drives the reaction forward, making it ideal for applications where copper toxicity is a concern.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the reactions and stability of the linkages formed by this compound.
Table 1: Kinetic Data for Oxime and Hydrazone Formation with Aromatic Aldehydes
| Reaction Type | Nucleophile | Catalyst | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Oxime Ligation | Aminooxyacetyl | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | |
| Hydrazone Ligation | 6-Hydrazinopyridyl | Aniline (100 mM) | 7.0 | 160 ± 10 |
Table 2: Hydrolytic Stability of Oxime and Hydrazone Linkages
| Linkage Type | pH | Half-life (t₁/₂) | Reference |
| Oxime | 7.0 | ~25 days | |
| Hydrazone (general) | 7.2 | 183 hours | |
| Hydrazone (general) | 5.0 | 4.4 hours | |
| Acyl Hydrazone | 7.0 | > 2.0 hours | |
| Acyl Hydrazone | 5.0 | 2.4 minutes |
Application in Antibody-Drug Conjugates: A Mechanistic Workflow
A primary application of this compound is in the construction of ADCs. The following workflow outlines the mechanism from conjugation to cellular action.
Step 1: Antibody Modification and Conjugation The antibody is first modified to introduce a hydrazide or aminooxy group. This is often achieved by reacting the lysine residues of the antibody with an appropriate crosslinker. The this compound is then reacted with the modified antibody to form a stable conjugate.
Step 2: Payload Attachment via Click Chemistry A cytotoxic drug (payload) containing a terminal alkyne or a strained cyclooctyne is then "clicked" onto the azide group of the antibody-linker conjugate.
Step 3: Systemic Circulation and Tumor Targeting The resulting ADC circulates in the bloodstream. The hydrophilic PEG linker helps to improve the ADC's solubility and pharmacokinetic profile, potentially reducing non-specific uptake by healthy tissues. The antibody component of the ADC directs it to the tumor cells that express the target antigen on their surface.
Step 4: Cellular Internalization Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through clathrin-mediated endocytosis.
Step 5: Intracellular Trafficking The internalized ADC is trafficked through the endosomal pathway. The endosomes mature into late endosomes and eventually fuse with lysosomes.
Step 6: Payload Release and Cytotoxicity Inside the acidic environment of the lysosome, if a hydrazone linker was used, it is hydrolyzed, releasing the cytotoxic payload. If a more stable oxime linker was used, payload release would rely on the degradation of the antibody backbone by lysosomal proteases. Once released, the payload can diffuse into the cytoplasm or nucleus and exert its cytotoxic effect, leading to cancer cell death.
Experimental Protocols
The following are generalized protocols for the key experimental steps involving this compound.
-
Antibody Preparation: Modify the antibody to introduce hydrazide groups using a suitable crosslinker according to the manufacturer's instructions. Purify the modified antibody using desalting columns to remove excess crosslinker.
-
Reaction Setup: Dissolve the hydrazide-modified antibody in a reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5). Dissolve this compound in an organic co-solvent like DMSO and add it to the antibody solution at a 10-50 fold molar excess.
-
Catalysis (Optional but Recommended): For faster reaction kinetics, add a freshly prepared solution of aniline to the reaction mixture to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture for 2-16 hours at room temperature with gentle stirring.
-
Purification: Purify the this compound-conjugated antibody using size-exclusion chromatography (SEC) to remove unreacted linker and catalyst.
-
Characterization: Characterize the conjugate using techniques like SDS-PAGE to confirm the increase in molecular weight and UV-Vis spectroscopy to determine the degree of labeling.
-
Reaction Setup: To the purified N3-PEG5-antibody conjugate in a suitable buffer (e.g., PBS, pH 7.4), add the alkyne-functionalized payload at a 5-10 fold molar excess.
-
Catalyst Preparation: In a separate tube, pre-mix a solution of copper(II) sulfate with a copper-chelating ligand such as THPTA.
-
Reaction Initiation: Add the copper/ligand solution to the antibody-payload mixture. Initiate the reaction by adding a freshly prepared solution of a reducing agent like sodium ascorbate.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final ADC using SEC to remove excess payload and reaction components.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Visualizations
Caption: A two-step bioconjugation workflow utilizing this compound.
Caption: The intracellular trafficking pathway of an ADC leading to payload release.
References
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Applications of N3-PEG5-aldehyde in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-PEG5-aldehyde is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a terminal azide (N3) group and an aldehyde moiety connected by a five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the precise and stable conjugation of biomolecules. This guide provides a comprehensive overview of the core applications, reaction mechanisms, and experimental protocols associated with this compound, presenting quantitative data in a structured format and visualizing complex workflows to facilitate understanding and implementation in a research and development setting.
Core Concepts and Chemical Properties
This compound is a molecule with the chemical formula C20H30N4O7 and a molecular weight of 438.47 g/mol .[1] Its structure is characterized by two key functional groups that enable orthogonal bioconjugation strategies:
-
Aldehyde Group (-CHO): This electrophilic group readily reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a Schiff base. This imine bond can be subsequently reduced to a stable secondary amine linkage through reductive amination.[2][3]
-
Azide Group (-N3): The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4] It can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN), forming a stable triazole ring.[5]
-
PEG5 Spacer: The five-unit polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate. It provides a defined distance between the conjugated molecules, which can help to reduce steric hindrance and maintain the biological activity of the biomolecule.
| Property | Value | Reference |
| Molecular Formula | C20H30N4O7 | |
| Molecular Weight | 438.47 g/mol | |
| Functional Groups | Azide (-N3), Aldehyde (-CHO) | |
| PEG Units | 5 | |
| Storage Conditions | -20°C (short-term), -80°C (long-term) |
Reaction Mechanisms and Signaling Pathways
The versatility of this compound lies in its ability to undergo two distinct and highly specific bioconjugation reactions.
Reductive Amination Pathway
The aldehyde group of this compound reacts with primary amines on biomolecules, such as lysine residues on antibodies, in a two-step process:
-
Schiff Base Formation: The initial reaction is the formation of an imine bond (Schiff base) through the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. This reaction is reversible and typically favored under mildly acidic to neutral pH conditions (pH 6.5-7.4).
-
Reductive Amination: The resulting imine is then reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN). This step makes the conjugation irreversible.
Caption: Reductive amination pathway for bioconjugation using this compound.
Click Chemistry Pathways
The azide group of this compound enables highly efficient and bioorthogonal "click" reactions.
In the presence of a copper(I) catalyst, the azide group reacts with a terminal alkyne-functionalized molecule to form a stable 1,4-disubstituted-1,2,3-triazole. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate. Ligands such as THPTA can be used to stabilize the copper(I) and accelerate the reaction.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde - Bioconjugate Chemistry - Figshare [figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Cleavable vs. Non-Cleavable PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of cleavable and non-cleavable polyethylene glycol (PEG) linkers, critical components in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines their core mechanisms, presents comparative quantitative data, details key experimental protocols, and provides visualizations of relevant biological and experimental workflows.
Introduction: The Pivotal Role of the Linker
The linker in an antibody-drug conjugate is a crucial element that connects the monoclonal antibody to the cytotoxic payload, profoundly influencing the therapeutic index, efficacy, and safety profile of the conjugate.[1] The choice between a cleavable and a non-cleavable linker chemistry dictates the mechanism of payload release and, consequently, the overall performance of the ADC.[2] An ideal linker should be stable in systemic circulation to prevent premature drug release and facilitate selective release of the payload at the target site.[3]
Cleavable linkers are designed to be labile and release the payload upon encountering specific triggers present in the tumor microenvironment or within the cancer cell.[1][4] These triggers can include specific enzymes, acidic pH, or a high concentration of reducing agents.
Non-cleavable linkers are highly stable and do not have a specific cleavage site. The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell.
Mechanisms of Action
Cleavable Linkers: "Smart Switch" Release
Cleavable linkers act as "smart switches," triggering rapid drug release under specific biological stimuli. This controlled release can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors. There are three primary mechanisms for cleavable linkers:
-
Protease-Sensitivity: These linkers incorporate a peptide sequence (e.g., valine-citrulline, Val-Cit) that is recognized and cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.
-
pH-Sensitivity (Acid-Labile): These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitivity (Redox-Sensitive): These linkers contain a disulfide bond that is stable in the bloodstream but is cleaved in the reducing environment of the cell cytoplasm, which has a significantly higher concentration of glutathione (GSH) than the plasma.
Non-Cleavable Linkers: "Sustained-Release Stabilizers"
Non-cleavable linkers function as "sustained-release stabilizers." The payload is released after the ADC is internalized and the antibody is degraded by lysosomal proteases, resulting in a payload-linker-amino acid complex. This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity. A classic example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies to provide a comparative overview of cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Linker Example | Cell Line | Target Antigen | IC50 | Citation(s) |
| mil40-16 | Cleavable | Val-Cit (vc) | BT-474 | HER2 | Not explicitly stated | |
| mil40-15 | Non-cleavable | Cys-linker | BT-474 | HER2 | ~1 x 10⁻¹¹ M | |
| mil40-15 | Non-cleavable | Cys-linker | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ M | |
| Trastuzumab-vc-MMAE | Cleavable | Val-Cit (vc) | NCI-N87 | HER2 | Not explicitly stated | |
| Trastuzumab-MMAE | Cleavable | β-galactosidase-cleavable | SKBR3 | HER2 | 8.8 pM | |
| Trastuzumab-MMAE | Cleavable | Val-Cit | SKBR3 | HER2 | 14.3 pM | |
| Kadcyla® (T-DM1) | Non-cleavable | SMCC | SKBR3 | HER2 | 33 pM | |
| Anti-HER2 ADC | Cleavable | Sulfatase-cleavable | HER2+ cells | HER2 | 61 and 111 pM | |
| Anti-HER2 ADC | Cleavable | Val-Ala | HER2+ cells | HER2 | 92 pM | |
| Anti-HER2 ADC | Non-cleavable | N/A | HER2+ cells | HER2 | 609 pM |
Plasma Stability
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Citation(s) |
| Cleavable (pH-sensitive) | Phenylketone-derived hydrazone | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days | |
| Cleavable (pH-sensitive) | Silyl ether-based | MMAE conjugate | Human | Half-life (t1/2) | >7 days | |
| Cleavable (Enzyme-sensitive) | Val-Ala | Not Specified | Mouse | Hydrolyzed | <1 h | |
| Cleavable (Enzyme-sensitive) | Val-Cit | Not Specified | Mouse | Hydrolyzed | <1 h | |
| Cleavable (Enzyme-sensitive) | Sulfatase-cleavable | Not Specified | Mouse | Stable | >7 days | |
| Non-cleavable | Generally higher stability | N/A | Human/Mouse | Qualitative | Higher than cleavable |
In Vivo Efficacy (Tumor Growth Inhibition - TGI)
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation(s) |
| Trastuzumab-MMAE | Cleavable (β-galactosidase) | Xenograft mouse model | 1 mg/kg, single dose | 57-58% reduction in tumor volume | |
| Kadcyla® (T-DM1) | Non-cleavable | Xenograft mouse model | 1 mg/kg, single dose | Not statistically significant | |
| Anti-CD22-DM1 | Cleavable (Disulfide) | Human lymphoma xenograft | 3 mg/kg, single dose | Tumor regression | |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 xenograft | 10 mg/kg, single dose | Significant tumor growth inhibition | |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | Combination with X-ray | >90% |
Experimental Protocols
Synthesis of a Heterobifunctional NHS-PEG-Maleimide Linker
This protocol outlines a general approach for synthesizing a heterobifunctional PEG linker with an NHS ester at one end and a maleimide at the other.
Materials:
-
HO-PEG-COOH
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-(2-Aminoethyl)maleimide
-
Anhydrous dichloromethane (DCM) and dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxyl Group: Dissolve HO-PEG-COOH, NHS, and DCC in anhydrous DCM. Stir the reaction at room temperature for several hours to overnight. Monitor the formation of the NHS ester by thin-layer chromatography (TLC).
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure.
-
Conjugation with Maleimide: Dissolve the activated HO-PEG-NHS ester and N-(2-Aminoethyl)maleimide in anhydrous DMF. Stir the reaction at room temperature for several hours.
-
Final Purification: Purify the final product, NHS-PEG-Maleimide, by silica gel column chromatography.
Antibody-Drug Conjugation via NHS-Ester PEGylation
This protocol describes the conjugation of a PEG linker to an antibody via its primary amines (lysine residues).
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.2-8.0
-
NHS-PEG-payload linker
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.
-
Linker Preparation: Dissolve the NHS-PEG-payload linker in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the resulting ADC by SEC to remove unconjugated linker and other small molecules.
Cathepsin B Cleavage Assay
This fluorometric assay is used to determine the susceptibility of a peptide linker to cleavage by cathepsin B.
Materials:
-
Purified Cathepsin B enzyme
-
Fluorogenic peptide substrate (e.g., Val-Cit-PABC-fluorophore)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Prepare an activated cathepsin B solution in the assay buffer.
-
Substrate Preparation: Prepare a serial dilution of the fluorogenic peptide substrate in the assay buffer.
-
Assay Setup: Add the activated cathepsin B solution to the wells of the microplate. Add the substrate solutions to initiate the reaction. Include appropriate controls (e.g., substrate only, enzyme only).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the increase in fluorescence intensity over time.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve. Determine the kinetic parameters (Km and Vmax) by fitting the V₀ values to the Michaelis-Menten equation.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography: Inject the sample onto the HIC column. Elute the different drug-loaded species using a linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) x Number of drugs for that species]
In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line
-
Matrigel (optional)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10⁶ cells), optionally mixed with Matrigel, into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²)/2). When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment: Administer the ADC and control articles (e.g., intravenously) according to the planned dosing schedule.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe the animals daily for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Mandatory Visualizations (Graphviz DOT Language)
Signaling Pathway: ADC Internalization and Payload Release
Caption: ADC internalization, trafficking, and payload release pathway.
Experimental Workflow: ADC Development and Characterization
Caption: General workflow for ADC development and characterization.
Logical Relationship: Cleavable vs. Non-Cleavable Linker Properties
Caption: Comparison of key properties of cleavable and non-cleavable linkers.
Conclusion
The selection of a linker is a critical decision in the design of ADCs, with significant implications for the therapeutic index. Non-cleavable linkers generally offer superior plasma stability and a more favorable safety profile, making them well-suited for highly potent payloads and targets with high, uniform expression. In contrast, cleavable linkers can provide enhanced potency through efficient payload release and the bystander effect, which may be advantageous for treating heterogeneous tumors. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety. A thorough preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward clinical development.
References
The Aldehyde Group in N3-PEG5-aldehyde: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and application of the aldehyde group in the heterobifunctional linker, N3-PEG5-aldehyde. This reagent is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a molecule comprised of three key functional components:
-
An azide group (N3) : This functional group is primarily utilized in "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[1][2][3][4] The azide allows for efficient and stable conjugation to molecules containing a terminal alkyne or a strained cycloalkyne.[1]
-
A polyethylene glycol (PEG) spacer (PEG5) : The five-unit PEG linker is a hydrophilic chain that imparts several beneficial properties. It enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic profile of the final bioconjugate.
-
An aldehyde group (-CHO) : This is a highly reactive carbonyl functional group that serves as a key site for conjugation to biomolecules.
The strategic combination of these three components makes this compound a versatile tool for covalently linking different molecular entities.
The Core Function of the Aldehyde Group: Amine-Reactive Conjugation
The primary function of the aldehyde group in this compound is to react with primary amines (-NH2) to form an imine, also known as a Schiff base. This reaction is a cornerstone of bioconjugation as primary amines are readily available on the surface of proteins and peptides, most notably on the side chain of lysine residues and the N-terminus.
The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
Reaction Mechanism: Imine Formation
The formation of a Schiff base is a reversible, acid-catalyzed reaction. The pH of the reaction is a critical parameter; the reaction rate is generally optimal around a pH of 5. At a higher pH, there is insufficient acid to protonate the hydroxyl intermediate for the elimination of water. Conversely, at a very low pH, the amine nucleophile becomes protonated and non-reactive.
Caption: Reaction scheme for Schiff base formation.
Reductive Amination for Stable Linkage
A key consideration in using aldehyde-amine chemistry is the potential for hydrolysis of the resulting imine bond, especially at physiological pH. To overcome this, a subsequent reduction step, known as reductive amination, is often employed to convert the imine to a stable secondary amine. This is typically achieved by introducing a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), directly into the reaction mixture.
Caption: Conversion of an imine to a stable secondary amine.
Applications in Drug Development
The aldehyde functionality of this compound is particularly valuable in the construction of complex biotherapeutics like Antibody-Drug Conjugates (ADCs).
Synthesis of Antibody-Drug Conjugates
In a typical ADC synthesis workflow, this compound can be used in a multi-step process:
-
Drug-Linker Conjugation : The azide end of this compound is first "clicked" onto a cytotoxic drug molecule that has been functionalized with an alkyne group. This forms a stable triazole linkage.
-
Antibody Conjugation : The resulting drug-linker construct, now presenting a reactive aldehyde, is then conjugated to an antibody. The aldehyde reacts with lysine residues on the antibody surface to form Schiff bases.
-
Reduction : The Schiff bases are then reduced to stable secondary amines, yielding the final ADC.
Caption: A generalized workflow for ADC synthesis.
Experimental Protocols
While specific protocols should be optimized for each unique antibody and drug combination, the following provides a general methodology for the conjugation of an aldehyde-bearing molecule to a protein.
General Protocol for Protein Conjugation via Reductive Amination
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (or aldehyde-functionalized payload)
-
Reaction Buffer: MES buffer (100 mM, pH ~5.0-6.0)
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) stock solution (e.g., 1 M in water)
-
Quenching Solution: Tris buffer (1 M, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Buffer Exchange: Exchange the protein into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to a working range (e.g., 1-10 mg/mL).
-
Conjugation Reaction: Add the aldehyde-functionalized linker to the protein solution at a desired molar excess. Incubate at room temperature or 4°C for 1-2 hours.
-
Reduction: Add the reducing agent (e.g., NaBH3CN) to a final concentration of ~20 mM. Allow the reaction to proceed for 12-16 hours at 4°C.
-
Quenching: Quench any unreacted aldehyde groups by adding the Quenching Solution.
-
Purification: Remove excess reagents and purify the resulting conjugate using size-exclusion chromatography or extensive dialysis against a storage buffer (e.g., PBS).
-
Characterization: Characterize the final conjugate using techniques such as UV-Vis spectroscopy (to determine drug-to-antibody ratio), SDS-PAGE, and mass spectrometry.
Quantitative Data Summary
The efficiency of conjugation and the stability of the resulting linkage are critical parameters. The following table summarizes typical data that should be generated during the development of a bioconjugate using this compound.
| Parameter | Typical Value/Range | Method of Determination | Significance |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectroscopy, Mass Spectrometry | Affects efficacy and toxicity |
| Conjugation Efficiency | > 80% | HPLC, SDS-PAGE | Indicates the success of the reaction |
| Aggregate Formation | < 5% | Size-Exclusion Chromatography | High aggregation can reduce efficacy and increase immunogenicity |
| Imine Bond Stability | pH-dependent | HPLC analysis over time at different pH values | Demonstrates the need for reduction to a stable amine |
| Secondary Amine Bond Stability | High | HPLC analysis over time in plasma | Ensures the stability of the ADC in circulation |
Conclusion
The aldehyde group in this compound provides a robust and versatile handle for the conjugation of molecules to proteins and other biomolecules containing primary amines. Its reactivity, when coupled with the stabilizing effect of reductive amination, makes it a valuable tool in the development of sophisticated biotherapeutics. The inclusion of an azide group and a PEG spacer further enhances the utility of this linker, enabling multi-step, chemo-selective ligation strategies that are central to modern drug development.
References
An In-depth Technical Guide on the Solubility and Stability of N3-PEG5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N3-PEG5-aldehyde, a heterobifunctional linker widely used in bioconjugation, drug delivery, and materials science. Understanding these core properties is critical for its effective storage, handling, and application in research and development.
Core Properties of this compound
This compound is a molecule comprised of three key functional components: a terminal azide group (N3), a five-unit polyethylene glycol (PEG) spacer, and a terminal aldehyde group (-CHO). This unique combination of functionalities allows for sequential or orthogonal conjugation chemistries.
| Property | Description |
| Chemical Formula | C12H23N3O6 (representative) |
| Molecular Weight | Approximately 317.33 g/mol (representative) |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Key Functional Groups | Azide (-N3), Aldehyde (-CHO), Polyethylene Glycol (PEG) |
Solubility Profile
The solubility of this compound is largely dictated by its hydrophilic PEG spacer. While specific quantitative data is not extensively published, a qualitative and predicted solubility profile can be derived from the properties of its constituent functional groups and similar PEGylated molecules.[1][2][3]
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Handling Notes |
| Aqueous Buffers | Water, PBS (pH 7.4), HEPES | High | The hydrophilic PEG chain imparts excellent water solubility.[4] Solutions should be prepared fresh for use, as the aldehyde group can be susceptible to hydration and the azide to potential slow reduction in the presence of certain biological components. |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are effective at solvating the polar functional groups of the molecule.[2] Stock solutions in anhydrous DMSO or DMF are a common practice for long-term storage, as they minimize hydrolysis of the aldehyde. |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | The molecule is expected to be soluble in lower-aliphatic alcohols. These solvents can be used in reaction and purification steps. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Useful for extraction and purification processes. However, prolonged exposure of azides to chlorinated solvents should be avoided due to the potential for hazardous side reactions. |
| Non-polar Solvents | Hexanes, Toluene, Diethyl Ether | Low to Insoluble | The polarity of the PEG chain and the functional groups limit solubility in non-polar organic solvents. These can be used as anti-solvents for precipitation and purification. |
Stability Profile
The stability of this compound is a critical consideration for its storage and use. Degradation can occur through pathways affecting the azide group, the aldehyde group, or the PEG backbone.
Factors Influencing Stability
-
Temperature: Elevated temperatures can promote the degradation of both the azide and aldehyde functionalities. Organic azides can decompose exothermically at high temperatures.
-
pH: The aldehyde group is susceptible to both acid- and base-catalyzed reactions. The stability of the PEG linker itself can also be affected by extremes of pH, although it is generally considered stable under a wide pH range.
-
Light: Azide compounds can be light-sensitive and may decompose upon exposure to UV radiation.
-
Oxidizing and Reducing Agents: The aldehyde group is readily oxidized to a carboxylic acid. The azide group can be reduced to an amine by various reducing agents (e.g., dithiothreitol, phosphines).
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde.
-
Light: Protect from light by storing in an amber vial or a container wrapped in foil.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis of the aldehyde.
Potential Degradation Pathways
The primary degradation pathways for this compound involve the reaction of its terminal functional groups.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
The following sections outline detailed methodologies for the experimental determination of the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Caption: Workflow for solubility determination by the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., water, PBS, DMSO). The presence of undissolved solute is essential.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for 24 to 48 hours.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.2 µm syringe filter compatible with the solvent.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique such as:
-
HPLC with a universal detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)), as the molecule lacks a strong chromophore.
-
Quantitative NMR (qNMR) using an internal standard.
-
-
Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor.
Protocol for Stability Assessment (Stability-Indicating HPLC Method)
A stability-indicating analytical method is crucial to separate the intact this compound from its potential degradation products.
A. Method Development and Validation:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a detector suitable for non-chromophoric compounds (e.g., CAD or ELSD) is recommended.
-
Column: A reversed-phase column (e.g., C18, C8) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an additive like formic acid, can be optimized to achieve separation.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound is subjected to stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 40-60°C).
-
Basic Hydrolysis: 0.1 M NaOH at a controlled temperature.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Dry heat (e.g., 70°C) and solution at elevated temperature.
-
Photodegradation: Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter of near UV light).
-
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
B. Stability Study Execution:
-
Sample Preparation: Prepare solutions of this compound in relevant buffers or solvents at a known concentration.
-
Storage: Store the solutions under various conditions (e.g., -20°C, 4°C, 25°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each sample.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Monitor the appearance of any new peaks, which would indicate degradation products.
Caption: Workflow for stability assessment of this compound.
Conclusion
This compound is a versatile molecule whose utility is critically dependent on its solubility and stability. It exhibits high solubility in aqueous and polar organic solvents, a feature that is advantageous for bioconjugation reactions. However, its stability is influenced by temperature, pH, light, and the presence of reactive species due to its azide and aldehyde functional groups. By adhering to the recommended storage and handling procedures and employing robust analytical methods for its characterization, researchers can ensure the successful application of this important chemical tool in their scientific endeavors.
References
N3-PEG5-aldehyde for Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG5-aldehyde is a heterobifunctional linker that is increasingly utilized in the field of targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2] This linker possesses two key functional groups: a terminal azide (N3) group and an aldehyde (CHO) group, separated by a 5-unit polyethylene glycol (PEG) spacer.[3][4] The PEG chain enhances solubility and biocompatibility, while the dual functionalities allow for a modular and specific approach to drug conjugation.[5]
The azide group serves as a handle for "click chemistry," enabling highly efficient and bioorthogonal ligation with alkyne-modified molecules. This includes both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN. The aldehyde group, on the other hand, can react with amine- or hydrazide-containing molecules to form Schiff bases or hydrazones, respectively. The resulting hydrazone bond is of particular interest as it is cleavable under acidic conditions, a characteristic exploited for drug release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and quantitative data to inform the design of targeted drug delivery systems.
Core Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C20H30N4O7 | |
| Molecular Weight | 438.47 g/mol | |
| Functionality 1 | Azide (N3) | |
| Reactivity of Azide | Click Chemistry (CuAAC, SPAAC) | |
| Functionality 2 | Aldehyde (CHO) | |
| Reactivity of Aldehyde | Forms hydrazones with hydrazides, Schiff bases with amines | |
| Spacer | 5-unit Polyethylene Glycol (PEG) | |
| Solubility | Enhanced aqueous solubility due to PEG spacer | |
| Primary Application | Cleavable linker for Antibody-Drug Conjugates (ADCs) |
Experimental Protocols
Detailed methodologies for the key applications of this compound in bioconjugation are outlined below. These protocols are based on established procedures for similar PEG linkers and can be adapted for specific applications.
Protocol 1: Two-Step ADC Synthesis via Hydrazone Ligation and SPAAC
This protocol describes the conjugation of a drug to an antibody in a two-step process: first, the this compound linker is attached to a hydrazide-modified drug, and second, the resulting azide-functionalized drug-linker construct is conjugated to a DBCO-modified antibody via SPAAC.
Materials:
-
Hydrazide-modified cytotoxic drug
-
This compound
-
DBCO-NHS ester
-
Monoclonal antibody (mAb)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Glycine, pH 5.5
-
Desalting column (e.g., Sephadex G-25)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Preparation of Azide-Functionalized Drug-Linker:
-
Dissolve the hydrazide-modified drug and a 1.5-fold molar excess of this compound in anhydrous DMSO.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction progress by LC-MS to confirm the formation of the hydrazone bond.
-
The resulting azide-functionalized drug-linker solution can often be used in the next step without purification, assuming high conversion.
-
-
Antibody Modification with DBCO:
-
Prepare a 1-5 mg/mL solution of the mAb in Reaction Buffer.
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the mAb solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess DBCO reagent by buffer exchange into Reaction Buffer using a desalting column.
-
-
SPAAC Reaction:
-
To the DBCO-modified mAb, add a 3- to 5-fold molar excess of the azide-functionalized drug-linker solution from step 1.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
Monitor the conjugation by techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC.
-
Characterize the final ADC for DAR, purity, and aggregation using HIC, SEC, and mass spectrometry.
-
Protocol 2: One-Pot ADC Synthesis via CuAAC
This protocol outlines a one-pot method for conjugating an alkyne-modified drug to an antibody that has been functionalized with this compound. This approach utilizes the copper-catalyzed click chemistry reaction.
Materials:
-
Aldehyde-reactive antibody (e.g., with an engineered hydrazide handle)
-
This compound
-
Alkyne-modified cytotoxic drug
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
SEC system
Procedure:
-
Antibody-Linker Conjugation:
-
Dissolve the aldehyde-reactive antibody in Conjugation Buffer.
-
Add a 20- to 50-fold molar excess of this compound.
-
Incubate for 2-4 hours at room temperature.
-
Purify the azide-functionalized antibody by buffer exchange into Reaction Buffer using a desalting column.
-
-
CuAAC Reaction:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a stock solution of the alkyne-modified drug in DMSO.
-
In a reaction tube, combine the azide-functionalized antibody with a 4- to 10-fold molar excess of the alkyne-modified drug.
-
Prepare the Cu(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes.
-
Add the Cu(I)/THPTA complex to the antibody-drug mixture (25 equivalents relative to the azide).
-
Initiate the click reaction by adding sodium ascorbate (40 equivalents relative to the azide).
-
Incubate at room temperature for 1-2 hours.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC using SEC to remove unreacted drug, catalyst, and other reagents.
-
Characterize the final ADC for DAR, purity, and aggregation.
-
Quantitative Data
The stability of the linker is a critical parameter in ADC design, influencing both efficacy and safety. The hydrazone bond formed from the aldehyde group of this compound is designed to be stable at physiological pH and cleavable in acidic environments. The table below summarizes the pH-dependent stability of different types of hydrazone bonds, which can serve as a guide for ADCs constructed with this compound.
| Hydrazone Type | pH | Half-life (t½) | Notes | Reference(s) |
| General Hydrazone | 7.0 | 183 hours | Stable under plasma-like conditions. | |
| 5.0 | 4.4 hours | Rapid cleavage under endosomal-like conditions. | ||
| Acylhydrazone | 7.0 | 29 hours | More stable than alkylhydrazones at neutral pH. | |
| 5.0 | 0.7 hours | More labile than alkylhydrazones at acidic pH. | ||
| Primary Alkylhydrazone | 7.0 | 1.2 hours | Relatively unstable at neutral pH. | |
| 5.0 | 0.1 hours | Very rapid cleavage at acidic pH. | ||
| Aromatic Aldehyde-derived | 7.4 | > 72 hours | Highly stable due to resonance. | |
| 5.5 | > 48 hours | May be too stable for efficient drug release. |
Data is compiled from multiple sources and should be used as a general guide. Actual stability will depend on the precise molecular structure of the conjugate.
Visualizations
Experimental Workflows
The following diagrams illustrate the experimental workflows for the synthesis of ADCs using this compound.
Signaling Pathway
The following diagram illustrates the general mechanism of action for an ADC constructed with a cleavable linker like this compound.
Conclusion
This compound is a versatile and valuable tool for the development of targeted drug delivery systems. Its bifunctional nature allows for the strategic and controlled assembly of complex bioconjugates, such as ADCs. The azide group provides access to the robust and efficient click chemistry ligation strategies, while the aldehyde group enables the formation of pH-sensitive hydrazone linkages for triggered drug release. By understanding the chemical properties and leveraging the detailed experimental protocols provided in this guide, researchers can effectively utilize this compound to advance the design and development of next-generation targeted therapeutics.
References
- 1. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. purepeg.com [purepeg.com]
An In-depth Technical Guide to Click Chemistry with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry and its application with polyethylene glycol (PEG) linkers, a powerful combination for bioconjugation in research and drug development. We will delve into the core principles, explore different types of click reactions, and detail the significant advantages conferred by the incorporation of PEG linkers. This document offers detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key workflows and concepts to empower researchers in their molecular engineering endeavors.
Core Principles: The Synergy of Click Chemistry and PEG Linkers
Click Chemistry: A Paradigm of Efficiency and Specificity
First described by K. Barry Sharpless in 2001, click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, generating minimal and non-toxic byproducts.[1][2] These reactions are bio-orthogonal, meaning they proceed with high efficiency under mild, aqueous conditions without interfering with native biological functionalities.[1][3] This makes them exceptionally well-suited for applications in complex biological environments, including in living cells.[1]
The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction between an azide and a terminal alkyne to form a stable triazole linkage. To address the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes strained cyclooctynes that react with azides without the need for a metal catalyst.
Polyethylene Glycol (PEG) Linkers: Enhancing Biocompatibility and Pharmacokinetics
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene glycol units. When used as linkers in bioconjugation, PEGs offer a multitude of advantages:
-
Increased Solubility: The hydrophilic nature of PEG can significantly enhance the aqueous solubility of hydrophobic molecules, which is particularly beneficial for drug delivery applications.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic radius of a therapeutic, reducing renal clearance and extending its circulation half-life.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenic potential.
-
Flexible Spacers: PEG linkers provide a flexible spacer between two conjugated molecules, which can be crucial for maintaining the biological activity of each component by minimizing steric hindrance.
The combination of click chemistry's efficiency and specificity with the beneficial properties of PEG linkers has created a powerful toolkit for a wide range of applications, including drug delivery, diagnostics, and fundamental biological research.
Key Click Chemistry Reactions for PEGylation
Two main types of click chemistry are predominantly used for PEGylation: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two reactions depends on the specific application, particularly the tolerance of the biological system to a copper catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regiospecific reaction that exclusively forms 1,4-disubstituted 1,2,3-triazoles. It is the gold standard for click chemistry in many applications due to its fast reaction kinetics and high yields.
Reaction Scheme:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that relies on the high ring strain of a cyclooctyne to react with an azide. This bioorthogonal reaction is ideal for applications in living systems where the cytotoxicity of copper is a concern. Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).
Reaction Scheme:
Quantitative Data for Reaction Optimization
The efficiency of click chemistry reactions with PEG linkers can be influenced by several factors, including the choice of catalyst, ligands, solvent, and the nature of the reactants. The following tables summarize typical reaction conditions and performance metrics for CuAAC and SPAAC.
Table 1: Performance Comparison of CuAAC and SPAAC for Bioconjugation
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Rate | Very Fast (typically minutes to a few hours) | Moderate to Fast (highly dependent on the cyclooctyne used) |
| Biocompatibility | Limited in living systems due to copper cytotoxicity | Excellent, widely used for in vivo applications |
| Regioselectivity | High (forms 1,4-disubstituted triazole) | Low (produces a mixture of regioisomers) |
| Typical Yield | High to Quantitative (>95%) | High (>90%) |
| Common Alkynes | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |
Data synthesized from multiple sources.
Table 2: Common Reagents and Conditions for CuAAC
| Component | Example | Typical Concentration/Ratio | Purpose |
| Copper(I) Source | Copper(II) sulfate (CuSO₄) with a reducing agent | 10-100 µM | Provides the active Cu(I) catalyst |
| Reducing Agent | Sodium Ascorbate | 3-10 fold excess over CuSO₄ | Reduces Cu(II) to the active Cu(I) state in situ |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 1-5 fold excess over copper | Stabilizes the Cu(I) catalyst and increases reaction rate |
| Solvent | Aqueous buffers (e.g., PBS, Tris), DMF, DMSO/water mixtures | N/A | To dissolve reactants and facilitate the reaction |
Data synthesized from multiple sources.
Experimental Protocols
This section provides detailed methodologies for key experiments involving click chemistry with PEG linkers.
General Protocol for CuAAC-mediated PEGylation of a Protein
This protocol describes the conjugation of an azide-functionalized PEG to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein
-
Azide-PEG linker
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Reactant Preparation: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL. Dissolve the Azide-PEG linker in the reaction buffer to a desired molar excess (e.g., 10-20 fold) over the protein.
-
Catalyst Preparation: In a separate tube, prepare the catalyst premix. For a 100 µL final reaction volume, mix 1 µL of 10 mM CuSO₄ and 5 µL of 50 mM THPTA.
-
Reaction Initiation: Add the desired volume of the Azide-PEG solution to the protein solution. Gently mix.
-
Add the catalyst premix to the protein-PEG mixture.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM Sodium Ascorbate. The final concentrations should be approximately 100 µM CuSO₄, 500 µM THPTA, and 10 mM Sodium Ascorbate.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by SDS-PAGE, observing a shift in the molecular weight of the protein.
-
Purification: Purify the PEGylated protein from excess reagents using Size Exclusion Chromatography (SEC).
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, Mass Spectrometry (e.g., MALDI-TOF), and HPLC.
General Protocol for SPAAC-mediated Cell Surface Labeling
This protocol describes the labeling of cell surface glycans metabolically engineered to display azide groups with a DBCO-functionalized PEG-fluorophore conjugate.
Materials:
-
Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz) for 48-72 hours.
-
DBCO-PEG-Fluorophore conjugate.
-
Cell culture medium.
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Preparation: Harvest the cells that have been cultured with the azide-modified sugar.
-
Wash the cells twice with cold PBS to remove any un-incorporated sugar.
-
Resuspend the cells in fresh cell culture medium at a concentration of 1x10⁶ cells/mL.
-
Labeling Reaction: Add the DBCO-PEG-Fluorophore conjugate to the cell suspension to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells three times with cold PBS to remove any unreacted DBCO-PEG-Fluorophore.
-
Analysis: Resuspend the cells in PBS and analyze the fluorescence by flow cytometry or visualize by fluorescence microscopy.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the application of click chemistry with PEG linkers.
Conclusion
The strategic combination of click chemistry's efficiency and bioorthogonality with the advantageous properties of PEG linkers provides a robust and versatile platform for the synthesis of complex bioconjugates. This powerful toolkit has significant implications for drug development, enabling the creation of next-generation therapeutics such as ADCs and PROTACs with enhanced efficacy and safety profiles. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to harness the full potential of click chemistry with PEG linkers in their scientific endeavors. As our understanding of these chemical tools continues to evolve, we can anticipate even more innovative applications in the fields of medicine and biotechnology.
References
- 1. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N3-PEG5-aldehyde in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG5-aldehyde is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2][3] This linker possesses two distinct reactive functionalities: a terminal azide (-N3) group and an aldehyde (-CHO) group, separated by a 5-unit polyethylene glycol (PEG) spacer.[2] The azide group facilitates covalent ligation to alkyne-containing molecules via "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[4] Concurrently, the aldehyde group enables conjugation to primary amines, such as those on the side chains of lysine residues in proteins, through the formation of a Schiff base, which can be further stabilized by reductive amination. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and immunogenicity.
These application notes provide detailed protocols for the utilization of this compound in two primary conjugation strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Schiff base formation with subsequent reductive amination.
Key Features of this compound:
-
Heterobifunctional: Offers two distinct reactive handles for sequential and controlled conjugation strategies.
-
Click Chemistry Ready: The azide group allows for highly efficient and specific conjugation to alkyne-containing molecules.
-
Amine Reactive: The aldehyde group reacts with primary amines to form a stable linkage.
-
PEG Spacer: The 5-unit PEG chain improves solubility and can enhance the pharmacokinetic profile of the final conjugate.
Applications:
-
Antibody-Drug Conjugate (ADC) Synthesis: A primary application where the linker connects a targeting antibody to a cytotoxic payload.
-
Peptide and Protein Modification: Enables the attachment of various functionalities to peptides and proteins for therapeutic or diagnostic purposes.
-
Surface Functionalization: Modification of surfaces for various biomedical and research applications.
-
Development of Diagnostic Agents: Facilitates the conjugation of imaging agents to targeting molecules.
Chemical Properties
| Property | Value |
| Chemical Formula | C20H30N4O7 |
| Molecular Weight | 438.47 g/mol |
| CAS Number | 2566404-73-5 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of this compound to an alkyne-containing molecule, such as a modified drug or protein.
Materials:
-
This compound
-
Alkyne-containing molecule (e.g., DBCO-modified protein, alkyne-modified drug)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
DMSO (or other suitable organic solvent)
-
Desalting column (e.g., Sephadex G-25)
-
Amicon centrifugal filter units for buffer exchange and concentration
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO, water).
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to achieve the desired final concentration in degassed PBS.
-
Add this compound to the reaction mixture at a 3- to 10-fold molar excess relative to the alkyne-containing molecule.
-
Add the copper-chelating ligand (THPTA or TBTA) to the reaction mixture at a final concentration of 1-5 mM.
-
Add CuSO4 to the reaction mixture to a final concentration of 0.5-2 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Remove unreacted this compound and other small molecules using a desalting column equilibrated with PBS.
-
Alternatively, for protein conjugates, perform buffer exchange and concentration using an Amicon centrifugal filter unit.
-
Quantitative Data Summary for CuAAC Protocol:
| Parameter | Recommended Range |
| Molar Ratio (this compound : Alkyne) | 3:1 to 10:1 |
| CuSO4 Concentration | 0.5 - 2 mM |
| Sodium Ascorbate Concentration | 5 - 10 mM |
| Ligand (THPTA/TBTA) Concentration | 1 - 5 mM |
| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) |
| pH | 7.0 - 7.5 |
Protocol 2: Schiff Base Formation and Reductive Amination
This protocol describes the conjugation of the aldehyde group of this compound to a primary amine-containing molecule, such as a protein.
Materials:
-
This compound
-
Amine-containing molecule (e.g., monoclonal antibody)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
-
Phosphate buffer or HEPES buffer, pH 6.5-7.4
-
Desalting column (e.g., Sephadex G-25)
-
Amicon centrifugal filter units
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the amine-containing molecule in the chosen reaction buffer (pH 6.5-7.4).
-
Prepare a 1 M stock solution of sodium cyanoborohydride in water (handle with care in a fume hood).
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the amine-containing molecule with this compound. A 10- to 50-fold molar excess of the linker is recommended.
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.
-
-
Purification:
-
Purify the conjugate to remove excess linker and reducing agent using a desalting column or through dialysis against PBS.
-
For protein conjugates, buffer exchange and concentration can be performed using centrifugal filter units.
-
Quantitative Data Summary for Schiff Base/Reductive Amination Protocol:
| Parameter | Recommended Range |
| Molar Ratio (this compound : Amine) | 10:1 to 50:1 |
| Sodium Cyanoborohydride Concentration | 20 - 50 mM |
| Reaction Time | 2 - 4 hours (Room Temp) or Overnight (4°C) |
| pH | 6.5 - 7.4 |
Characterization of the Conjugate
The successful conjugation and purity of the final product can be assessed by a variety of methods:
-
UV-Vis Spectroscopy: To determine the concentration of the protein and the drug-to-antibody ratio (DAR) in ADCs.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate.
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.
-
Size Exclusion Chromatography (SEC-HPLC): To assess the purity and aggregation of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): Often used for the characterization and purification of ADCs.
Visualizations
Caption: Workflow for CuAAC conjugation using this compound.
Caption: Workflow for Schiff base formation and reductive amination.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing N3-PEG5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N3-PEG5-aldehyde in strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation. This versatile heterobifunctional linker is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and for the modification of cell surfaces.
This compound incorporates two key functional groups: a terminal azide (N3) and an aldehyde (CHO), separated by a 5-unit polyethylene glycol (PEG) spacer. The azide group facilitates highly specific and efficient covalent bond formation with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through the bioorthogonal SPAAC reaction.[1] This reaction proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst.[2] The aldehyde group provides a reactive handle for conjugation to amine-containing biomolecules via reductive amination or to hydrazide-modified molecules to form stable hydrazone linkages. The hydrophilic PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[3][4]
Key Applications
-
Antibody-Drug Conjugate (ADC) Development: this compound is an excellent linker for creating stable ADCs.[1] It allows for the sequential and controlled conjugation of a cytotoxic drug to an antibody.
-
Cell Surface Labeling and Modification: This linker can be used to modify cell surfaces for applications in cell tracking, imaging, and targeted therapy.
-
Biomolecule Functionalization: Proteins, peptides, and other biomolecules can be functionalized with this compound to introduce an azide or aldehyde handle for subsequent conjugation reactions.
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
While specific kinetic data for the reaction of this compound with various strained alkynes are not extensively published, the following table provides representative second-order rate constants for common SPAAC reactions. These values can serve as a benchmark for reaction planning.
| Cyclooctyne | Azide Compound | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DIBO | Benzyl azide | Methanol | Not specified, but described as exceptionally fast |
| BCN (endo) | Benzyl azide | CD₃CN/D₂O (1:2) | 0.29 |
| BCN (exo) | Benzyl azide | CD₃CN/D₂O (1:2) | 0.19 |
Data provides a general reference for the reactivity of strained alkynes with azides.
Table 2: Comparative Stability of Bioconjugation Linkages
The 1,2,3-triazole linkage formed via SPAAC is known for its exceptional stability under a wide range of physiological and chemical conditions.
| Linkage | Formation Chemistry | Stability Profile | Half-life in Serum | Notes |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (SPAAC/CuAAC) | Very High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions. | > 1 week (generally considered stable) | Considered a permanent and bio-inert linkage. |
| Hydrazone | Aldehyde/Ketone + Hydrazide | pH-sensitive: Stable at neutral pH, cleavable under acidic conditions (e.g., endosomes). | Hours to days (pH-dependent) | Useful for pH-triggered drug release. |
| Thioether | Maleimide + Thiol | Generally stable, but can undergo retro-Michael addition. | Days | A common but potentially reversible linkage. |
| Amide | NHS ester + Amine | High: Resistant to hydrolysis under physiological conditions. | > 1 week | A very stable and common linkage in bioconjugation. |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC
This protocol outlines a two-stage process for creating an ADC. First, the antibody is modified with this compound, followed by the SPAAC reaction with a strained alkyne-modified drug.
Stage 1: Modification of Antibody with this compound
-
Antibody Preparation: Prepare the antibody solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Oxidation of Antibody Glycans (Optional, for site-specific conjugation):
-
To generate aldehyde groups on the antibody's Fc region glycans, treat the antibody with 1-2 mM sodium periodate (NaIO₄) in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
Remove excess periodate and quenching agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5) using a desalting column.
-
-
Conjugation of this compound:
-
Dissolve this compound in the conjugation buffer.
-
Add a 20- to 50-fold molar excess of the this compound solution to the oxidized antibody.
-
To form a hydrazone bond if the linker has a hydrazide end or a Schiff base with the aldehyde end, incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. For Schiff base formation, the addition of a reducing agent like sodium cyanoborohydride (NaBH₃CN) is necessary to form a stable secondary amine linkage.
-
-
Purification: Purify the azide-functionalized antibody using size-exclusion chromatography (SEC) to remove excess linker.
Stage 2: SPAAC Reaction with Alkyne-Modified Drug
-
Drug Preparation: Dissolve the strained alkyne-modified drug (e.g., DBCO-drug or BCN-drug) in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
SPAAC Reaction:
-
Add a 3- to 10-fold molar excess of the alkyne-drug solution to the azide-functionalized antibody.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Final Purification: Purify the resulting ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: Cell Surface Modification using this compound
This protocol describes the modification of cell surface glycans with this compound for subsequent labeling.
-
Cell Preparation: Wash cells (e.g., 1-5 x 10⁶ cells) three times with ice-cold PBS.
-
Generation of Aldehyde Groups on the Cell Surface:
-
Resuspend cells in ice-cold PBS containing 1 mM sodium periodate.
-
Incubate on ice for 15-20 minutes in the dark.
-
Quench the reaction by adding an equal volume of quenching solution (e.g., 15 mM glycerol in PBS) and incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
-
Conjugation with this compound:
-
Resuspend the cells in a reaction buffer (e.g., PBS, pH 6.5).
-
Add this compound to a final concentration of 1-5 mM.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the cells three times with PBS to remove excess linker. The cells are now azide-functionalized and ready for SPAAC with a strained alkyne-containing probe (e.g., a fluorescent dye-DBCO).
-
SPAAC Labeling:
-
Resuspend the azide-modified cells in a suitable buffer.
-
Add the strained alkyne-probe (e.g., DBCO-fluorophore) at a concentration of 10-100 µM.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with N3-PEG5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. The N3-PEG5-aldehyde is a heterobifunctional linker that offers a versatile platform for ADC synthesis. It features an azide group for bioorthogonal "click chemistry" and an aldehyde group for conjugation to nucleophiles like hydrazides. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.[1][][3][4]
This document provides detailed protocols for the synthesis of ADCs using the this compound linker. Two primary strategies are presented, along with methods for purification and characterization of the final conjugate.
Key Features of the this compound Linker
-
Heterobifunctional: Possesses two distinct reactive moieties (azide and aldehyde) for sequential and controlled conjugation.
-
Click Chemistry Ready: The azide group allows for highly efficient and specific conjugation to alkyne-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
Aldehyde Reactivity: The aldehyde group can react with hydrazide-modified molecules to form a stable hydrazone bond.
-
PEG Spacer: The 5-unit PEG chain improves the hydrophilicity of the ADC, which can enhance solubility, reduce aggregation, and prolong circulation half-life.
Experimental Strategies for ADC Synthesis
Two primary strategies can be employed for synthesizing an ADC using the this compound linker:
Strategy A: Drug-Linker Conjugation First
In this approach, the cytotoxic drug is first modified with a hydrazide group and then conjugated to the aldehyde end of the this compound linker. The resulting azide-functionalized drug-linker is then conjugated to an alkyne-modified antibody via click chemistry. This is a commonly used strategy as it allows for the purification of the drug-linker intermediate before conjugation to the antibody.
Strategy B: Antibody-Linker Conjugation First
Alternatively, the aldehyde group of the linker can be reacted with a modified antibody (e.g., containing an engineered hydrazide group). The resulting azide-functionalized antibody is then conjugated to an alkyne-modified cytotoxic drug.
The choice of strategy depends on the chemical properties of the drug and antibody, as well as the desired final ADC structure. This document will focus on the detailed protocol for Strategy A .
Experimental Protocols
Protocol 1: Synthesis of Hydrazide-Modified Cytotoxic Drug
This protocol describes the introduction of a hydrazide group onto a cytotoxic drug containing a carboxylic acid moiety.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Hydrazine hydrate
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the cytotoxic drug in anhydrous DMF. Add 1.2 equivalents of NHS and 1.2 equivalents of DCC. Stir the reaction mixture at room temperature for 2-4 hours.
-
Hydrazinolysis: In a separate flask, dissolve hydrazine hydrate (10-fold molar excess) in DMF. Slowly add the activated drug solution to the hydrazine solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the hydrazide-modified drug by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 2: Conjugation of Hydrazide-Modified Drug to this compound
This protocol details the formation of the drug-linker conjugate.
Materials:
-
Hydrazide-modified cytotoxic drug
-
This compound
-
Anhydrous DMF or a similar aprotic solvent
-
Acetic acid (catalytic amount)
-
Purification equipment (e.g., preparative HPLC)
Procedure:
-
Reaction Setup: Dissolve the hydrazide-modified drug and 1.1 equivalents of this compound in anhydrous DMF.
-
Catalysis: Add a catalytic amount of acetic acid to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the azide-functionalized drug-linker conjugate by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS.
Protocol 3: Modification of Antibody with an Alkyne Handle
This protocol describes the introduction of alkyne groups onto the antibody surface via lysine modification.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Alkyne-PEG-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Adjust the antibody concentration to 5-10 mg/mL.
-
NHS Ester Solution: Prepare a stock solution of the Alkyne-PEG-NHS ester in anhydrous DMSO.
-
Conjugation: Add a 5- to 10-fold molar excess of the Alkyne-PEG-NHS ester solution to the antibody solution.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
Purification: Remove the excess unreacted NHS ester by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.
Protocol 4: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the final conjugation of the azide-functionalized drug-linker to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody
-
Azide-functionalized drug-linker conjugate
-
PBS, pH 7.4
-
Purification equipment (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Reaction Setup: Add a 3- to 5-fold molar excess of the azide-functionalized drug-linker (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the alkyne-modified antibody solution.
-
Incubation: Gently mix and incubate the reaction at 4°C for 12-24 hours or at room temperature for 4-12 hours.
-
Purification: Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules. HIC can be used to separate different drug-to-antibody ratio (DAR) species if desired.
Purification and Characterization of the ADC
Purification
-
Size-Exclusion Chromatography (SEC): SEC is a common method to remove unconjugated drug-linkers and other small molecule impurities from the final ADC preparation.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. The increasing hydrophobicity with higher drug loading allows for the resolution of different conjugated forms.
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.
Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR distribution. By calculating the weighted average of the peak areas corresponding to different drug-loaded species, the average DAR can be determined.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC after reduction of the ADC can also be used to determine the DAR by analyzing the drug distribution on the light and heavy chains.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides precise mass information, allowing for the confirmation of drug conjugation and calculation of the DAR.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight aggregates and fragments in the final ADC product.
-
-
Antigen Binding Affinity:
-
ELISA or Surface Plasmon Resonance (SPR): These assays are used to confirm that the conjugation process has not adversely affected the antibody's ability to bind to its target antigen.
-
Quantitative Data Presentation
The following table provides representative data for the synthesis and characterization of an ADC prepared using a PEGylated heterobifunctional linker. Note: This is an example, and actual results may vary depending on the specific antibody, drug, and reaction conditions.
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| DAR Distribution | ||
| DAR 0 | 5% | HIC-HPLC |
| DAR 2 | 20% | HIC-HPLC |
| DAR 4 | 50% | HIC-HPLC |
| DAR 6 | 20% | HIC-HPLC |
| DAR 8 | 5% | HIC-HPLC |
| Purity (monomer) | >95% | SEC-HPLC |
| Aggregate Content | <5% | SEC-HPLC |
| Conjugation Efficiency | ~80% | Calculated from DAR |
| Final Yield | 65% | Protein Quantification |
Visualization of Experimental Workflow
Caption: Workflow for ADC synthesis using the drug-linker first strategy.
Conclusion
The this compound linker provides a robust and versatile platform for the synthesis of homogenous and well-defined ADCs. The presented protocols offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize these complex biotherapeutics. Careful optimization of each step is crucial to achieve the desired drug-to-antibody ratio, purity, and overall yield. The use of orthogonal analytical techniques is essential for the thorough characterization of the final ADC product.
References
Application Notes and Protocols for Peptide Bioconjugation with N3-PEG5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides. PEGylation can significantly improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and prolong its circulation half-life by mitigating renal clearance[1][2][3]. This application note provides a detailed protocol for the bioconjugation of peptides with N3-PEG5-aldehyde, a heterobifunctional linker that incorporates both an azide (N3) group for "click" chemistry applications and an aldehyde group for selective conjugation to amine moieties on a peptide.
The aldehyde group allows for selective reaction with the N-terminal α-amine of a peptide under controlled pH conditions, forming a Schiff base that is subsequently reduced to a stable secondary amine linkage[4][5]. This N-terminal selectivity is advantageous as it often preserves the peptide's biological activity, which can be compromised when conjugation occurs at lysine residues within the peptide sequence. The retained azide group on the PEGylated peptide serves as a versatile handle for subsequent orthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of various functionalities such as imaging agents, targeting ligands, or cytotoxic drugs.
This document outlines the materials, experimental protocols for peptide-PEG conjugation and subsequent characterization, and a summary of expected quantitative outcomes. Additionally, it provides visualizations of the experimental workflow, the chemical ligation process, and a representative signaling pathway that could be investigated using the resulting bioconjugate.
Quantitative Data Summary
The efficiency and outcome of the bioconjugation reaction are dependent on several factors, including the peptide sequence, reaction conditions (pH, temperature, time), and stoichiometry of the reagents. The following table summarizes typical quantitative data for the N-terminal PEGylation of a peptide with an aldehyde-functionalized PEG linker.
| Parameter | Typical Value/Range | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can promote faster reaction rates. |
| This compound:Peptide Molar Ratio | 1.5:1 to 5:1 | A slight excess of the PEG reagent is used to drive the reaction to completion. |
| Reducing Agent:Peptide Molar Ratio | 20:1 to 50:1 | A significant excess of the mild reducing agent is required. |
| Reaction pH | 6.0 - 7.5 | Crucial for achieving selectivity for the N-terminal α-amine over lysine ε-amines. |
| Reaction Time | 2 - 24 hours | Monitored by HPLC to determine completion. |
| Conversion Efficiency | > 90% | As determined by the disappearance of the starting peptide peak in HPLC. |
| Isolated Yield | 50 - 80% | Dependent on the efficiency of the purification method (e.g., RP-HPLC). |
| Purity of Final Conjugate | > 95% | Assessed by analytical RP-HPLC. |
Experimental Protocols
Materials
-
Peptide with an available N-terminal amine
-
This compound
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
-
Phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for desalting
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Protocol 1: Bioconjugation of Peptide with this compound via Reductive Amination
This protocol describes the selective conjugation of this compound to the N-terminus of a peptide.
-
Peptide Preparation:
-
Dissolve the peptide in 100 mM phosphate buffer (pH 7.0) to a final concentration of 5 mg/mL.
-
If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMSO and then diluted with the phosphate buffer.
-
-
PEGylation Reaction:
-
Dissolve this compound in deionized water or DMSO to a stock concentration of 100 mg/mL.
-
Add the this compound solution to the peptide solution to achieve a molar ratio of 3:1 (PEG:peptide).
-
Gently mix the solution by vortexing or pipetting.
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaBH3CN) in the reaction buffer at a concentration of 50 mg/mL.
-
Add the NaBH3CN solution to the peptide-PEG mixture to a final molar ratio of 40:1 (NaBH3CN:peptide).
-
Incubate the reaction mixture at room temperature for 12 hours with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points (e.g., 2, 6, 12 hours) and analyzing them by RP-HPLC.
-
The formation of the PEGylated peptide will be indicated by a new peak with a shorter retention time compared to the unmodified peptide. The reaction is considered complete when the peak corresponding to the starting peptide is no longer prominent.
-
Protocol 2: Purification of the N3-PEG5-Peptide Conjugate
This protocol details the purification of the desired bioconjugate from unreacted peptide, excess PEG reagent, and salts.
-
Quenching the Reaction:
-
If necessary, the reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to react with any remaining aldehyde.
-
-
Desalting (Optional):
-
For removal of excess reducing agent and salts prior to HPLC, a C18 SPE cartridge can be used.
-
Condition the cartridge with acetonitrile, followed by equilibration with 0.1% TFA in water.
-
Load the reaction mixture onto the cartridge.
-
Wash with 0.1% TFA in water to remove salts.
-
Elute the peptide and PEGylated peptide with a solution of 50-70% acetonitrile in water with 0.1% TFA.
-
-
RP-HPLC Purification:
-
Purify the PEGylated peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 5% to 65% acetonitrile over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the peak of the N3-PEG5-peptide conjugate.
-
-
Solvent Removal and Lyophilization:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation or nitrogen stream.
-
Lyophilize the aqueous solution to obtain the purified N3-PEG5-peptide conjugate as a white powder.
-
Protocol 3: Characterization of the N3-PEG5-Peptide Conjugate
This protocol outlines the methods for confirming the identity and purity of the final product.
-
Purity Assessment by Analytical RP-HPLC:
-
Dissolve a small amount of the lyophilized product in deionized water.
-
Analyze the sample using an analytical RP-HPLC system with a C18 column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA.
-
The purity is determined by the integration of the product peak area relative to the total peak area in the chromatogram.
-
-
Identity Confirmation by Mass Spectrometry:
-
Determine the molecular weight of the purified conjugate using ESI-MS.
-
The observed molecular weight should correspond to the theoretical molecular weight of the peptide plus the mass of the this compound moiety, minus the mass of one water molecule (due to the formation of the amine bond).
-
Visualizations
Caption: Experimental workflow for the bioconjugation of a peptide with this compound.
Caption: Reductive amination of a peptide with this compound.
Caption: Example of a MAPK signaling pathway activated by a PEGylated peptide ligand.
References
Application Notes and Protocols for Labeling Proteins with N3-PEG5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG5-aldehyde is a versatile, bifunctional linker designed for the precise and efficient labeling of proteins. This reagent incorporates two key functional groups: an aldehyde and an azide, connected by a 5-unit polyethylene glycol (PEG) spacer. This dual functionality allows for a two-step labeling strategy, making it an invaluable tool in bioconjugation, proteomics, and the development of therapeutics such as antibody-drug conjugates (ADCs).
The aldehyde group facilitates the initial covalent attachment to primary amines, such as the ε-amino group of lysine residues on the protein surface, through reductive amination. This reaction forms a stable secondary amine bond. The PEG spacer enhances the solubility and biocompatibility of the labeled protein, potentially reducing immunogenicity and aggregation. The terminal azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, enabling the attachment of a wide array of molecules, including fluorophores, biotin, or cytotoxic drugs, without interfering with the protein's native functional groups.
These application notes provide detailed protocols for protein labeling with this compound, methods for purification and characterization of the conjugate, and illustrative data to guide researchers in their experimental design.
Data Presentation
Table 1: Typical Reaction Parameters for Protein Labeling with this compound
| Parameter | Aldehyde-Amine Conjugation (Reductive Amination) | Azide-Alkyne Click Chemistry (CuAAC) |
| Protein Concentration | 1-10 mg/mL | 1-5 mg/mL |
| Linker Molar Excess | 10-50 fold over protein | 4-50 fold over azide-labeled protein |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Ascorbate |
| Reducing Agent Conc. | 20-50 mM | 1-5 mM |
| Catalyst | N/A | Copper (II) Sulfate (CuSO₄) |
| Catalyst Conc. | N/A | 0.1-1 mM |
| Ligand | N/A | THPTA or TBTA |
| Ligand Conc. | N/A | 0.1-1 mM |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 6.5-7.4 | PBS, pH 7.0-7.4 |
| Reaction Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 2-24 hours | 30-60 minutes |
Table 2: Illustrative Quantitative Data for Labeled Protein Characterization
| Analysis Technique | Parameter Measured | Illustrative Result |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | 2-4 labels per antibody |
| Mass Spectrometry (ESI-MS) | Mass Shift Confirmation | Observed mass increase corresponding to the mass of the attached linker and payload |
| Size-Exclusion HPLC (SEC-HPLC) | Purity and Aggregation | >95% monomeric protein post-labeling |
| Reverse-Phase HPLC (RP-HPLC) | Labeling Efficiency and Heterogeneity | Separation of unlabeled, singly labeled, and multiply labeled species |
| Functional Assay (e.g., ELISA) | Retention of Biological Activity | >90% of native protein activity |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound
This protocol outlines the initial conjugation of this compound to a protein via reductive amination, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter molecule.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore)
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
DMSO (anhydrous)
Part A: Reductive Amination
-
Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in the Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10-50 mM.
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. Incubate for 30 minutes at room temperature with gentle mixing.
-
Reduction: Prepare a fresh solution of NaBH₃CN in the Reaction Buffer. Add NaBH₃CN to the reaction mixture to a final concentration of 50 mM.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and reducing agent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
Part B: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Click Reaction Mixture: To the azide-labeled protein solution, add the following reagents in order:
-
A 10-fold molar excess of the alkyne-functionalized molecule.
-
THPTA to a final concentration of 1 mM.
-
CuSO₄ to a final concentration of 0.5 mM.
-
-
Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the final protein conjugate using a desalting column or by size-exclusion chromatography (SEC) to remove excess reagents.
Protocol 2: Characterization of the Labeled Protein
A. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the attached molecule (e.g., a fluorophore).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the attached molecule using its molar extinction coefficient.
-
The DOL is the molar ratio of the attached molecule to the protein.
B. Confirmation of Labeling by Mass Spectrometry
-
Analyze the unlabeled and labeled protein samples by ESI-MS.
-
Compare the mass spectra to identify the mass shift corresponding to the covalent attachment of the this compound and the subsequent clicked molecule.
C. Assessment of Purity and Aggregation by HPLC
-
SEC-HPLC: Analyze the purified conjugate on a size-exclusion column to assess for the presence of aggregates. A single, sharp peak corresponding to the monomeric protein indicates high purity.
-
RP-HPLC: Use a reverse-phase column to separate protein species with different numbers of attached labels, providing an indication of the labeling heterogeneity.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Application of a labeled protein in a pull-down assay to identify interacting partners in a signaling pathway.
Application Notes and Protocols for N3-PEG5-aldehyde Reaction with DBCO-functionalized Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction occurs between a strained alkyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[1][2][] The reaction is driven by the release of ring strain in the cyclooctyne, leading to high reaction rates and specificity.[4]
N3-PEG5-aldehyde is a heterobifunctional linker that embodies the versatility of this chemistry. It features an azide (N3) group for SPAAC with DBCO-functionalized molecules and an aldehyde group for subsequent conjugation to amine-containing molecules via reductive amination or to hydrazide- or aminooxy-functionalized molecules to form hydrazones or oximes, respectively. The polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity.[5]
These application notes provide detailed protocols for the use of this compound in SPAAC reactions and subsequent conjugations, quantitative data to guide experimental design, and visualizations of the underlying chemical processes and workflows.
Quantitative Data Summary
The efficiency of the SPAAC reaction is influenced by factors such as the specific structures of the azide and cyclooctyne, solvent, pH, and temperature. The following table summarizes representative kinetic data for SPAAC reactions between various azides and DBCO derivatives, providing a baseline for expected reaction performance.
| Azide Reactant | DBCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| Azido-peptide | PEG-functionalized DBCO | 0.34 | HBS buffer, pH 7.4, 25°C | |
| Benzyl azide | DIBAC | Up to 179-fold rate enhancement with micellar catalysis | Aqueous buffer | |
| 3-azido-L-alanine | sulfo DBCO-amine | 0.32 - 0.85 | PBS, pH 7 | |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo DBCO-amine | 0.55 - 1.22 | HEPES, pH 7 | |
| Azido-PEG-trastuzumab | DBCO-trastuzumab | 0.18 - 0.37 | Not specified | |
| General SPAAC | DBCO | ~0.1 | Aqueous conditions |
Experimental Protocols
Protocol 1: General Protocol for SPAAC between this compound and a DBCO-Functionalized Protein
This protocol describes the conjugation of this compound to a protein that has been functionalized with a DBCO moiety.
Materials:
-
DBCO-functionalized protein (e.g., antibody) in a suitable buffer (e.g., PBS, HEPES)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Anhydrous DMSO or DMF
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette with appropriate MWCO)
Procedure:
-
Preparation of Reactants:
-
Ensure the DBCO-functionalized protein is in an amine-free and azide-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
SPAAC Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the DBCO-functionalized protein solution. The final concentration of the organic solvent should not exceed 10-20% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary depending on the reactants and their concentrations.
-
-
Purification of the Aldehyde-Functionalized Protein:
-
Remove unreacted this compound using a desalting column, size-exclusion chromatography (SEC), or dialysis. The choice of method will depend on the properties of the protein conjugate.
-
-
Characterization (Optional):
-
The successful conjugation can be confirmed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein, or mass spectrometry.
-
Protocol 2: Subsequent Aldehyde Ligation (Example: Reductive Amination)
This protocol outlines the conjugation of a primary amine-containing molecule to the aldehyde-functionalized protein prepared in Protocol 1.
Materials:
-
Purified aldehyde-functionalized protein from Protocol 1
-
Amine-containing molecule (e.g., fluorescent dye with a primary amine, peptide)
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Reaction Buffer: PBS or other suitable buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.4)
-
Quenching solution (e.g., Tris buffer)
-
Purification equipment
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in the Reaction Buffer.
-
Prepare a fresh stock solution of the reducing agent (e.g., 1 M NaBH₃CN in 0.1 M NaOH).
-
-
Reductive Amination Reaction:
-
Add a 10-50 fold molar excess of the amine-containing molecule to the aldehyde-functionalized protein solution.
-
Add the reducing agent to a final concentration of 20-50 mM.
-
Incubate the reaction mixture for 2-24 hours at room temperature or 37°C.
-
-
Quenching the Reaction:
-
Quench any unreacted aldehyde groups by adding a quenching solution (e.g., Tris buffer to a final concentration of 50 mM) and incubating for 30-60 minutes.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate to remove the excess amine-containing molecule and reducing agent using an appropriate method such as SEC or dialysis.
-
-
Characterization:
-
Analyze the final conjugate by methods such as UV-Vis spectroscopy (if the attached molecule has a chromophore), SDS-PAGE, and mass spectrometry to confirm successful conjugation and assess purity.
-
Visualizations
Caption: SPAAC Reaction Mechanism.
Caption: Dual-Labeling Experimental Workflow.
Caption: ADC Signaling Pathway Example.
References
Application Notes and Protocols for N3-PEG5-aldehyde Reaction with BCN-functionalized Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the heterobifunctional linker, N3-PEG5-aldehyde, in conjunction with bicyclo[6.1.0]nonyne (BCN)-functionalized molecules. This system leverages the power of bioorthogonal chemistry to facilitate the precise and sequential or dual conjugation of biomolecules, making it a valuable tool in drug development, diagnostics, and fundamental research.
Introduction
The this compound linker is a versatile molecule featuring two distinct reactive moieties: an azide (-N3) group and an aldehyde (-CHO) group, separated by a 5-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step conjugation strategy. The azide group participates in a highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with BCN, a strained cyclooctyne.[1][2][3] This copper-free "click chemistry" reaction is ideal for biological applications due to its high selectivity and biocompatibility.[4][5] The aldehyde group provides a second handle for conjugation, typically through the formation of a stable oxime or hydrazone bond with molecules containing aminooxy or hydrazide functionalities, respectively. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, reduces steric hindrance, and minimizes aggregation.
This dual-functionality is particularly useful in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), where an antibody is first linked to the this compound via a BCN-functionalized site, and then a cytotoxic drug or imaging agent is attached to the aldehyde terminus.
Key Features and Applications
-
Bioorthogonal Conjugation: The SPAAC reaction between the azide and BCN is highly specific and does not interfere with native biological functional groups, making it suitable for use in complex biological media and even in living systems.
-
Sequential Ligation: The distinct reactivity of the azide and aldehyde groups allows for the controlled, stepwise conjugation of two different molecules.
-
Enhanced Solubility and Pharmacokinetics: The hydrophilic PEG spacer improves the solubility of the linker and the final bioconjugate, which can lead to improved pharmacokinetic profiles in therapeutic applications.
-
Versatility: This linker can be used to conjugate a wide range of molecules, including proteins, peptides, antibodies, nucleic acids, and small molecule drugs or imaging agents.
Primary Applications Include:
-
Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Development of Bispecific Antibodies: Linking two different antibody fragments to create a molecule that can bind to two different targets.
-
Targeted Drug Delivery: Attaching targeting ligands to drug-loaded nanoparticles or other drug delivery systems.
-
Fluorescent Labeling and Imaging: Conjugating fluorescent probes to biomolecules for in vitro and in vivo imaging.
Quantitative Data Summary
The kinetics of the SPAAC reaction are a critical factor in designing conjugation experiments. While specific kinetic data for the this compound linker is not extensively published, the following table provides representative second-order rate constants for the reaction of BCN with various azides, which can serve as a reliable guide for experimental planning.
| Cyclooctyne | Azide Partner | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| BCN | Benzyl Azide | DMSO | 37 | 0.15 |
| PEGylated BCN | 2-Azidoethanol | Water | 20 | 0.19 - 0.21 |
| BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 (endo-BCN), 0.19 (exo-BCN) |
| BCN | Iridium(III) complexes | Not Specified | Not Specified | 2.3 x 10⁻³ |
Note: The reaction rate can be influenced by factors such as the specific structure of the azide, solvent, and temperature.
Experimental Protocols
The following protocols outline a general procedure for the sequential conjugation of a BCN-functionalized protein (Molecule A) with an aminooxy-functionalized molecule (Molecule B) using the this compound linker.
Protocol 1: SPAAC Reaction of this compound with a BCN-Functionalized Protein
This protocol describes the first step of the sequential conjugation, where the azide group of the linker reacts with the BCN group on a protein.
Materials:
-
BCN-functionalized protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column or spin desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Ensure the BCN-functionalized protein is at a known concentration (e.g., 1-5 mg/mL) in an azide-free buffer like PBS.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, add the BCN-functionalized protein.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should ideally be below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-8 hours or overnight at 4°C with gentle mixing. Reaction times may require optimization depending on the specific reactants.
-
-
Purification of the Aldehyde-Functionalized Protein Intermediate:
-
Remove the excess unreacted this compound linker using a spin desalting column or by SEC. This step is crucial to prevent interference in the subsequent aldehyde ligation step.
-
Monitor the purification by UV absorbance at 280 nm to collect the protein-containing fractions.
-
-
Characterization (Optional):
-
Confirm the successful conjugation of the linker to the protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF). An increase in mass corresponding to the this compound linker should be observed.
-
Protocol 2: Oxime Ligation of the Aldehyde-Functionalized Protein with an Aminooxy-Functionalized Molecule
This protocol describes the second step, where the aldehyde group on the purified protein-linker intermediate reacts with an aminooxy-functionalized molecule.
Materials:
-
Purified aldehyde-functionalized protein from Protocol 1
-
Aminooxy-functionalized molecule (e.g., drug, fluorescent dye)
-
Aniline (optional, as a catalyst)
-
Acetate buffer, pH 4.5-5.5
-
Purification column (e.g., SEC, HIC, or affinity chromatography)
Procedure:
-
Buffer Exchange (if necessary):
-
Exchange the buffer of the aldehyde-functionalized protein to a slightly acidic buffer such as acetate buffer (pH 4.5-5.5) to facilitate oxime ligation.
-
-
Oxime Ligation Reaction:
-
Prepare a stock solution of the aminooxy-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Add a 5 to 20-fold molar excess of the aminooxy-functionalized molecule to the aldehyde-functionalized protein.
-
If a catalyst is used, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 4-24 hours. The reaction time can be optimized based on the reactivity of the components.
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, HIC, or affinity chromatography) to remove excess unreacted aminooxy-functionalized molecule and catalyst. The choice of purification method will depend on the properties of the final conjugate.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to determine the final mass of the conjugate and confirm successful dual conjugation.
-
If a fluorescent molecule was conjugated, confirm labeling using fluorescence spectroscopy.
-
Mandatory Visualizations
Experimental Workflow
Caption: Sequential conjugation workflow using this compound.
Signaling Pathway for Targeted Drug Delivery
Caption: ADC targeted drug delivery pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 4. Graphviz — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for the Purification of N3-PEG5-Aldehyde Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of biomolecules conjugated with N3-PEG5-aldehyde, a heterobifunctional linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. The protocols outlined below are designed to ensure high purity and recovery of the final conjugate, which is critical for its efficacy and safety.
Introduction to this compound Conjugates
This compound is a versatile linker that features an azide (N3) group and an aldehyde group, separated by a 5-unit polyethylene glycol (PEG) spacer. The aldehyde group allows for covalent attachment to primary amines on biomolecules, such as the lysine residues of antibodies, through reductive amination. The azide group can then be used for subsequent "click chemistry" reactions to attach a payload, such as a cytotoxic drug.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
The purification of these conjugates is a critical step to remove unreacted starting materials, including the this compound linker and the unconjugated biomolecule, as well as any reaction byproducts. The choice of purification method depends on the physicochemical properties of the conjugate and the impurities to be removed.
Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) is a widely used method for purifying PEGylated proteins and antibodies, as it separates molecules based on their hydrodynamic radius.[3][4] The larger conjugated molecule will elute earlier than the smaller, unreacted this compound.
Materials:
-
SEC column with an appropriate molecular weight cut-off (e.g., Superdex 200 or similar)
-
HPLC or FPLC chromatography system
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer
-
Crude conjugation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the elution peaks. The this compound conjugate will typically be in the first major peak to elute.
-
Purity Analysis: Analyze the collected fractions for purity using SDS-PAGE and/or analytical SEC. Pool the fractions containing the pure product.
-
Buffer Exchange (if necessary): If the mobile phase is not the desired final buffer, perform a buffer exchange using dialysis or tangential flow filtration.
Table 1: Typical SEC Purification Parameters
| Parameter | Value |
| Column | Superdex 200 Increase 10/300 GL |
| Mobile Phase | 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 100 µL |
| Detection | UV at 280 nm |
| Expected Elution (Antibody Conjugate) | ~12-15 mL |
| Expected Elution (Unreacted PEG-Aldehyde) | >18 mL |
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is particularly useful for purifying conjugates where the attached payload significantly alters the hydrophobicity of the biomolecule.[1]
Materials:
-
C18 or C8 RP-HPLC column
-
HPLC system with a gradient pump and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude conjugation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Apply a linear gradient of increasing Mobile Phase B to elute the conjugate. The specific gradient will need to be optimized for the particular conjugate.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.
-
Purity Analysis and Product Recovery: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS. Pool the pure fractions and remove the solvent by lyophilization.
Table 2: Example RP-HPLC Gradient for ADC Purification
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 25 | 75 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Protocol 3: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a suitable alternative to RP-HPLC for the separation of polar and hydrophilic compounds, which is often the case for PEGylated molecules.
Materials:
-
HILIC column (e.g., silica, amide, or zwitterionic stationary phase)
-
HPLC system with a gradient pump and UV detector
-
Mobile Phase A: Acetonitrile with a small percentage of water and a buffer salt (e.g., 95% Acetonitrile, 5% 10 mM Ammonium Acetate)
-
Mobile Phase B: Water with a buffer salt (e.g., 90% Water, 10% Acetonitrile, 10 mM Ammonium Acetate)
-
Crude conjugation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the HILIC column with the initial high organic mobile phase conditions.
-
Sample Preparation: Dissolve the crude reaction mixture in a high organic content solvent compatible with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Apply a gradient of increasing Mobile Phase B (increasing water content) to elute the conjugate.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.
-
Purity Analysis and Product Recovery: Analyze the collected fractions for purity using analytical HILIC or LC-MS. Pool the pure fractions and remove the solvent by lyophilization.
Purity Assessment
Following purification, it is essential to assess the purity of the this compound conjugate.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Information Provided |
| SDS-PAGE | Visual confirmation of increased molecular weight of the conjugate compared to the unconjugated biomolecule. |
| Analytical SEC | Quantification of high molecular weight aggregates and low molecular weight impurities. |
| Analytical RP-HPLC/HILIC | Determination of the percentage of unconjugated biomolecule and other hydrophobic/hydrophilic impurities. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the conjugate and determination of the drug-to-antibody ratio (DAR) for ADCs. |
| NMR Spectroscopy | Structural confirmation of the conjugate and can be used to determine the degree of PEGylation. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Mechanism of action of an ADC targeting the HER2 signaling pathway.
References
- 1. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. TROP2: as a promising target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rise of the TROP2-Directed ADCs for Solid Tumors | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with N3-PEG5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. N3-PEG5-aldehyde is a heterobifunctional linker that offers a versatile platform for nanoparticle functionalization. This molecule features a polyethylene glycol (PEG) spacer (with 5 ethylene glycol units), which enhances hydrophilicity, reduces non-specific protein binding, and can prolong circulation time in vivo. One terminus of the PEG chain is functionalized with an aldehyde group (-CHO) for covalent attachment to primary amines on the nanoparticle surface, while the other end possesses an azide group (N3) that can be used for subsequent "click chemistry" reactions. This allows for the straightforward, two-step conjugation of targeting ligands, imaging agents, or therapeutic molecules.
This document provides detailed protocols for the surface modification of amine-functionalized nanoparticles using this compound, followed by a subsequent click chemistry reaction. It includes expected quantitative data for nanoparticle characterization at each stage and visual workflows to guide the experimental process.
Data Presentation: Expected Physicochemical Changes
Successful surface modification can be tracked by monitoring the changes in the physicochemical properties of the nanoparticles at each step. The following table summarizes the expected quantitative data for a model 100 nm amine-functionalized nanoparticle undergoing a two-step modification with this compound and a subsequent click reaction with an alkyne-containing molecule.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Conjugation Efficiency (%) |
| 1. Amine-Functionalized Nanoparticles (Bare) | 105 ± 5 | < 0.2 | +35 ± 5 | N/A |
| 2. This compound Modified Nanoparticles | 115 ± 7 | < 0.2 | +15 ± 5 | > 90% (PEGylation) |
| 3. Post-Click Reaction (e.g., with Alkyne-Molecule) | 120 ± 8 | < 0.25 | +12 ± 5 | > 80% (Click Reaction) |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound via Reductive Amination
This protocol details the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface. The reaction proceeds via the formation of a Schiff base between the aldehyde and the amine, which is then reduced to a stable secondary amine linkage.
Materials:
-
Amine-functionalized nanoparticles (e.g., polymeric, silica, or iron oxide nanoparticles)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Quenching Solution: 100 mM Glycine or Tris buffer
-
Purification equipment (centrifugal filters or dialysis tubing with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly to ensure a homogeneous dispersion.
-
-
PEGylation Reaction:
-
Prepare a fresh stock solution of this compound in the reaction buffer or a compatible solvent like DMSO.
-
Add the this compound solution to the nanoparticle suspension. A 10-50 fold molar excess of the PEG linker relative to the estimated surface amine groups is recommended as a starting point.
-
Incubate the mixture at room temperature for 30-60 minutes with gentle stirring to facilitate Schiff base formation.
-
-
Reduction:
-
Prepare a fresh stock solution of the reducing agent (e.g., 1 M NaBH₃CN in water).
-
Add the reducing agent to the reaction mixture. A 10-fold molar excess of the reducing agent over the this compound is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Method A: Centrifugal Filtration: Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cut-off (MWCO) appropriate for your nanoparticle size. Centrifuge to remove unreacted PEG linker, reducing agent, and byproducts. Wash the nanoparticles by resuspending them in fresh buffer and repeating the centrifugation step 2-3 times.
-
Method B: Dialysis: Transfer the reaction mixture into a dialysis bag with a suitable MWCO. Dialyze against a large volume of buffer for 24-48 hours, with several buffer changes.
-
-
Characterization:
-
Analyze the purified this compound modified nanoparticles for changes in hydrodynamic diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the presence of the azide group on the nanoparticle surface using Fourier-Transform Infrared Spectroscopy (FTIR) by identifying the characteristic azide peak around 2100 cm⁻¹.
-
Protocol 2: Conjugation of Alkyne-Modified Molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol describes the covalent attachment of an alkyne-functionalized molecule (e.g., a targeting ligand, fluorescent dye, or drug) to the azide-functionalized nanoparticles.
Materials:
-
This compound modified nanoparticles (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent: Sodium Ascorbate
-
Copper Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: Deionized water or a mixture of water and a compatible organic solvent (e.g., DMSO, t-butanol)
-
Purification equipment (as in Protocol 1)
Procedure:
-
Reactant Preparation:
-
Disperse the this compound modified nanoparticles in the chosen solvent system to a concentration of 1-5 mg/mL.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent. A 5-20 fold molar excess relative to the estimated surface azide groups is a good starting point.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 500 mM in water), and the copper ligand if used (e.g., 100 mM THPTA in water).
-
-
Click Reaction:
-
In a reaction vessel, combine the nanoparticle suspension and the solution of the alkyne-functionalized molecule.
-
If using a ligand, add the THPTA or TBTA solution to the mixture, followed by the CuSO₄ solution. A final concentration of 1-5 mM CuSO₄ is typical.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration should be 5-10 times that of the CuSO₄.
-
Protect the reaction from light and allow it to proceed for 1-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the nanoparticles using centrifugal filtration or dialysis as described in Protocol 1 to remove the catalyst, excess alkyne-molecule, and byproducts.
-
-
Characterization:
-
Analyze the final conjugated nanoparticles for changes in hydrodynamic diameter, PDI, and zeta potential using DLS.
-
Confirm the successful conjugation by a suitable method depending on the nature of the attached molecule (e.g., UV-Vis spectroscopy for a dye, HPLC for a drug, or specific assays for a targeting ligand).
-
The disappearance of the azide peak around 2100 cm⁻¹ in the FTIR spectrum can also indicate a successful reaction.
-
Visualizations
Experimental Workflow
Caption: Workflow for the two-step surface modification of nanoparticles.
Signaling Pathways for Nanoparticle Uptake
The cellular uptake of functionalized nanoparticles can occur through various endocytic pathways. The specific pathway is influenced by nanoparticle size, surface charge, and the nature of the conjugated ligand. Understanding these pathways is crucial for designing effective drug delivery vehicles.
Caption: Common cellular uptake pathways for functionalized nanoparticles.
Troubleshooting & Optimization
Technical Support Center: Optimizing N3-PEG5-Aldehyde Conjugation
Welcome to the technical support center for N3-PEG5-aldehyde conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of this compound to aldehyde-reactive partners, presented in a question-and-answer format.
Q1: I am observing low or no conjugation efficiency between my aldehyde-containing molecule and this compound. What are the common causes and how can I troubleshoot this?
Low conjugation efficiency is a frequent issue that can stem from several factors related to reaction conditions, reagent quality, and the nature of your substrates.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Citation |
| Suboptimal pH | The optimal pH for hydrazone or oxime ligation (common reactions for aldehydes) is critical. For hydrazone formation, a mildly acidic to neutral pH (4.0-7.4) is generally favored. The reaction rate is often faster in the 4.0-5.5 range, but a pH of 7.0-7.4 may be necessary for sensitive biomolecules, often requiring a catalyst. | [1] |
| Inactive or Degraded Reagents | Ensure the this compound and your aldehyde-containing molecule have been stored correctly (typically at -20°C or -80°C, protected from moisture and light) to prevent degradation. Prepare fresh solutions of all reagents before each experiment. | [2] |
| Steric Hindrance | If the aldehyde group on your target molecule is sterically hindered, it can impede the approach of the this compound. Consider redesigning your substrate or introducing a longer spacer arm if possible. | [2] |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris, can react with aldehydes and should be avoided. Use non-amine-containing buffers like phosphate or acetate buffers. | [3] |
| Insufficient Reaction Time or Temperature | While many conjugations can proceed at room temperature, incubating at 37°C can significantly increase the reaction rate. Monitor the reaction over 24-48 hours to ensure it has gone to completion. | [2] |
| Low Reactivity of Aldehyde | The reactivity of aldehydes can vary. If you are generating the aldehyde on your biomolecule (e.g., by oxidizing a sugar moiety), ensure the oxidation step is efficient. |
Q2: My reaction mixture shows precipitation of reagents. What can I do to resolve this?
Precipitation can occur if the concentration of one or both of your reactants exceeds its solubility in the reaction buffer.
Troubleshooting Precipitation:
| Recommended Solution | Citation |
| Add a Co-solvent | Introduce a water-miscible organic co-solvent such as DMSO or DMF. It is crucial to keep the final concentration of the organic solvent low (typically below 10% v/v) to avoid denaturation of protein substrates. |
| Adjust Reagent Concentrations | Ensure that the final concentrations of your this compound and aldehyde-containing molecule are below their solubility limits in the chosen reaction buffer. |
Q3: I am seeing side reactions or the formation of unexpected byproducts. How can I minimize these?
Side reactions can be influenced by the reaction conditions and the stability of the reactants.
Minimizing Side Reactions:
| Potential Cause | Recommended Solution | Citation |
| Formation of Triazoles instead of Amides | Depending on the reaction conditions, particularly with the use of certain bases, azides can react with enolizable aldehydes to form triazoles. For amide bond formation via a base-catalyzed reaction, carefully control the base and temperature. | |
| Degradation of Biomolecule | Harsh reaction conditions, such as extreme pH or high temperatures, can lead to the degradation of sensitive biomolecules. Use a milder pH (e.g., 7.0-7.4) and consider using a catalyst to accelerate the reaction at a lower temperature. | |
| Oxidation of Reagents | Ensure that your reaction is performed with degassed buffers if your molecules are sensitive to oxidation. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound conjugation.
Protocol 1: General Conjugation of this compound to an Aldehyde-Containing Protein
This protocol describes a general method for the conjugation of this compound to a protein with an available aldehyde group, for instance, after oxidation of a glycosylation site.
Materials:
-
This compound
-
Aldehyde-containing protein
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5 or 100 mM Phosphate Buffer, pH 7.0-7.4
-
Catalyst (optional, for neutral pH): Aniline stock solution (1 M in DMSO)
-
Quenching solution (optional): e.g., excess of a small molecule aldehyde or hydrazide
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde-containing protein in the selected Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the Reaction Buffer to a concentration that is a 1.5 to 5-fold molar excess relative to the aldehyde-containing protein.
-
-
Conjugation Reaction (select one path based on pH):
-
Mildly Acidic Conditions (pH 4.5):
-
Add the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
-
Neutral Conditions (pH 7.0-7.4) with Catalyst:
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Add the this compound solution to the protein solution.
-
Incubate the reaction at room temperature for 4-16 hours.
-
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by a suitable analytical technique such as HPLC, LC-MS, or SDS-PAGE.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add a quenching solution to consume any unreacted aldehyde or hydrazide functionality on the PEG linker.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by dialysis against an appropriate buffer (e.g., PBS, pH 7.4) or by size-exclusion chromatography.
-
-
Characterization:
-
Analyze the conjugate to determine the degree of labeling and confirm the integrity of the biomolecule.
-
Protocol 2: Subsequent Click Chemistry Reaction (SPAAC)
This protocol outlines the strain-promoted azide-alkyne cycloaddition (SPAAC) of the azide-functionalized conjugate with a DBCO-containing molecule.
Materials:
-
Azide-functionalized conjugate from Protocol 1
-
DBCO-containing molecule (e.g., DBCO-drug, DBCO-fluorophore)
-
Reaction Buffer: e.g., HEPES or PBS, pH 7.5-8.5
-
DMSO (for dissolving DBCO-reagent)
Procedure:
-
Reagent Preparation:
-
Prepare the azide-functionalized conjugate at a concentration of 1-5 mg/mL in the reaction buffer.
-
Dissolve the DBCO-containing molecule in DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of the DBCO-containing molecule to the azide-functionalized conjugate solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to prevent protein denaturation.
-
Incubate the reaction at room temperature (25°C) or 37°C. The reaction can be monitored over 24-48 hours.
-
-
Purification and Characterization:
-
Purify the final conjugate using an appropriate method (e.g., SEC, dialysis) to remove excess DBCO-reagent.
-
Characterize the final product for purity, aggregation, and desired properties (e.g., drug-to-antibody ratio).
-
Data Presentation
Table 1: Influence of pH on Hydrazone Ligation Rate
| pH Range | Reaction Characteristics |
| 4.0 - 5.5 | Generally the most favorable range for rapid hydrazone formation. |
| 5.5 - 7.0 | Reaction proceeds efficiently, offering a good balance between reaction rate and the stability of many biomolecules. |
| 7.0 - 7.4 | The reaction rate is slower but can be enhanced with catalysts. This pH is often required for applications involving sensitive biological samples. |
| < 4.0 | Rapid hydrolysis of the hydrazone bond, which can be useful for applications requiring cleavage of the conjugate. |
Table 2: Common Catalysts for Hydrazone Ligation at Neutral pH
| Catalyst | Typical Concentration | Approximate Fold Rate Increase | Reference |
| Aniline | 10-100 mM | Up to 40-fold at neutral pH | |
| p-Methoxyaniline | 10 mM | 2.6-fold relative to aniline at pH 7 | |
| m-Phenylenediamine | 80-200 mM | Significantly enhances reaction rates, particularly for protein labeling |
Visualizations
Caption: Experimental workflow for this compound conjugation and subsequent click reaction.
Caption: Troubleshooting logic for low yield in this compound conjugation reactions.
References
Technical Support Center: N3-PEG5-aldehyde Reactions
This guide is intended for researchers, scientists, and drug development professionals utilizing N3-PEG5-aldehyde for bioconjugation and other applications. It provides detailed troubleshooting advice and answers to frequently asked questions regarding potential side products and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound and what is it used for?
The this compound linker is primarily used for bioconjugation. The aldehyde group (-CHO) reacts with a primary amine (-NH2), such as the side chain of a lysine residue on a protein, to form an initial Schiff base (an imine, C=N). This imine is then typically reduced to a stable secondary amine bond (-CH2-NH-) in a process called reductive amination.[1][2] The azide group (N3) on the other end of the PEG linker remains available for subsequent "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This dual functionality makes it a versatile tool for creating complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[4]
Q2: Why is reaction pH so critical for this conjugation?
The pH is a critical factor because it controls two key equilibria in the reaction.
-
Imine Formation: The formation of the Schiff base intermediate is typically favored under slightly acidic conditions (pH ~5-6). If the pH is too low (e.g., <4), the amine nucleophile becomes protonated (R-NH3+), rendering it non-nucleophilic and stopping the reaction. If the pH is too high (e.g., >8), the carbonyl group of the aldehyde is not sufficiently activated for the nucleophilic attack.
-
Reducing Agent Activity: The choice of reducing agent also has an optimal pH range. For example, sodium cyanoborohydride (NaBH3CN) is effective and selective for the imine at a slightly acidic pH, whereas sodium borohydride (NaBH4) can also reduce the starting aldehyde, especially at neutral or higher pH.
Q3: Is the azide (N3) functional group stable during the reductive amination step?
Yes, the azide group is remarkably stable and bioorthogonal. It is generally inert to the conditions used for reductive amination, including the presence of mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). This stability allows for a sequential reaction strategy where the aldehyde is conjugated first, followed by a separate click reaction involving the azide.
Troubleshooting Guide: Side Products & Low Yield
This section addresses common problems encountered during this compound reactions, focusing on the identification of side products and strategies for mitigation.
Problem: Low or No Conjugation Yield
If you observe a low yield of your desired conjugate, several factors could be at play. The following logical workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low yield reactions.
Common Side Products & Their Causes
The table below summarizes the most common side products, how they are typically identified, and strategies to minimize their formation.
| Side Product | Structure | Common Cause(s) | Identification Method | Mitigation Strategy |
| Oxidized PEG-Acid | N3-PEG5-COOH | Oxidation of the starting aldehyde by air or contaminants, especially during storage. | Mass Spectrometry (MS) will show a mass increase of 16 Da (+O). | Use fresh or properly stored this compound. Store under inert gas (Argon or Nitrogen). |
| Unreacted Amine | Protein-NH2 | Incomplete reaction due to suboptimal pH, inactive reagents, or steric hindrance. | HPLC, SDS-PAGE (no shift in molecular weight). | Optimize pH (5-7), use fresh reducing agent, increase PEG reagent stoichiometry. |
| Reduced Aldehyde | N3-PEG5-CH2OH | Non-selective reducing agent (e.g., NaBH4) reduces the aldehyde before imine formation. | MS will show a mass increase of 2 Da (+H2). | Use an imine-selective reducing agent like NaBH3CN or NaBH(OAc)3. Add reducing agent after a pre-incubation period to allow imine formation. |
| Hydrolyzed Imine | Protein-NH2 + N3-PEG5-CHO | The Schiff base formation is reversible, and excess water can drive the equilibrium back to the starting materials. | Detection of unreacted starting materials by HPLC or MS. | Increase reactant concentrations; in organic solvents, use dehydrating agents like molecular sieves. |
Key Reaction Pathways: Desired vs. Side Reactions
Understanding the competing reaction pathways is crucial for optimization. The primary goal is to favor the formation of the stable secondary amine (Pathway A) while minimizing the key side reactions of aldehyde oxidation (Pathway B) and premature aldehyde reduction (Pathway C).
Caption: Desired vs. common side reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation via Reductive Amination
This protocol provides a starting point for the conjugation of this compound to a protein containing accessible primary amines. Optimization of stoichiometry and reaction times may be necessary.
-
Reagent Preparation:
-
Dissolve the protein in a suitable reaction buffer (e.g., 100 mM MES or HEPES, pH 6.0).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., anhydrous DMSO or DMF).
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaBH3CN) in the reaction buffer. Caution: NaBH3CN is toxic.
-
-
Reaction Setup:
-
To the protein solution, add the this compound stock solution to achieve a desired molar excess (e.g., 10-20 fold excess over the protein).
-
Allow the mixture to incubate for 30-60 minutes at room temperature to facilitate the formation of the Schiff base intermediate.
-
-
Reduction Step:
-
Add the NaBH3CN stock solution to the reaction mixture to a final concentration of approximately 20-50 mM.
-
Let the reaction proceed for 2 to 24 hours at 4°C or room temperature. Reaction progress should be monitored.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a primary amine buffer (e.g., Tris buffer) to react with any excess aldehyde.
-
Purify the resulting conjugate from excess PEG reagent and byproducts using an appropriate method such as Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis.
-
-
Analysis:
-
Characterize the final conjugate using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and Mass Spectrometry (to confirm the mass of the conjugate).
-
Protocol 2: LC-MS Analysis for Side Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify and quantify the desired product and potential side products.
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
If necessary, dilute the sample in a suitable mobile phase (e.g., water with 0.1% formic acid).
-
-
Chromatography:
-
Column: Use a reverse-phase column (e.g., C4 or C8 for proteins, C18 for smaller molecules).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient from low %B to high %B to elute components of varying hydrophobicity. (e.g., 5% to 95% B over 30 minutes).
-
-
Mass Spectrometry:
-
Mode: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Acquire full scan MS data. Deconvolute the resulting spectra for large proteins to determine their average mass.
-
Interpretation: Look for the expected mass of the desired conjugate. Search for masses corresponding to potential side products as detailed in the troubleshooting table (e.g., +16 Da for oxidation, +2 Da for aldehyde reduction).
-
Caption: General workflow for LC-MS analysis of conjugation reactions.
References
Technical Support Center: Preventing Aggregation in ADC Synthesis with N3-PEG5-aldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-PEG5-aldehyde in antibody-drug conjugate (ADC) synthesis. Our goal is to help you overcome common challenges, with a focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADC synthesis?
This compound is a heterobifunctional linker used in the synthesis of ADCs.[1] It contains two key functional groups:
-
An aldehyde group , which reacts with primary amines (e.g., on the antibody) to form a hydrazone or oxime bond.
-
An azide group (N3) , which is used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate a payload with an alkyne group.[2][3]
The 5-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can help to reduce aggregation, improve solubility, and enhance pharmacokinetic properties.[4][5]
Q2: What are the primary causes of aggregation during ADC synthesis?
Aggregation in ADC synthesis is a common issue that can impact yield, stability, and safety. Key causes include:
-
Hydrophobic Interactions: Many cytotoxic payloads are hydrophobic. When conjugated to the antibody, they can create hydrophobic patches that lead to intermolecular interactions and aggregation.
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of drug molecules per antibody can increase the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and the use of organic co-solvents can affect antibody stability and promote aggregation.
-
Antibody Instability: The inherent stability of the monoclonal antibody itself can influence its propensity to aggregate upon modification.
Q3: How does the this compound linker help in preventing aggregation?
The PEG component of the this compound linker plays a crucial role in mitigating aggregation. The repeating ethylene glycol units are hydrophilic and create a hydration shell around the hydrophobic payload. This has several benefits:
-
Increased Solubility: The PEG linker improves the overall solubility of the ADC in aqueous buffers.
-
Masking Hydrophobicity: The flexible PEG chain can "shield" the hydrophobic drug, reducing intermolecular hydrophobic interactions that lead to aggregation.
-
Improved Pharmacokinetics: By reducing aggregation, PEG linkers can lead to a longer circulation half-life and improved in vivo performance.
Q4: I am observing significant aggregation even with the this compound linker. What should I troubleshoot?
Even with a PEG linker, aggregation can occur. Here are some troubleshooting steps:
-
Optimize Reaction pH: The formation of the hydrazone bond between the aldehyde linker and the antibody is pH-dependent. A pH range of 4-6 is generally optimal for this reaction. Operating outside this range can lead to side reactions or incomplete conjugation, potentially contributing to aggregation.
-
Control Molar Excess of Linker: While a molar excess of the linker is necessary, a very high excess can lead to unwanted side reactions. A 10- to 50-fold molar excess is a reasonable starting point.
-
Evaluate Co-solvent Concentration: If your payload requires an organic co-solvent (e.g., DMSO), minimize its concentration as it can destabilize the antibody.
-
Assess Antibody Concentration: High antibody concentrations can increase the likelihood of aggregation. Consider performing the conjugation at a lower concentration if aggregation is persistent.
-
Purification Method: Ensure that your purification method (e.g., size-exclusion chromatography) is effectively removing aggregates and that the buffer conditions during purification are optimized for ADC stability.
Troubleshooting Guide
This guide provides a more detailed approach to resolving specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH for Hydrazone Formation: The reaction between the aldehyde on the linker and an amine on the antibody is slow at neutral pH. | Adjust the reaction buffer to a pH between 4 and 6. A weak acid catalyst, such as aniline, can also be used to accelerate the reaction. |
| Steric Hindrance: Bulky groups near the conjugation site on the antibody or payload can impede the reaction. | Increase the reaction time and/or temperature. Consider using a longer PEG linker if steric hindrance is a significant issue. | |
| High Levels of Aggregation Post-Conjugation | High Drug-to-Antibody Ratio (DAR): A high DAR increases the hydrophobicity of the ADC. | Optimize the conjugation conditions to target a lower DAR (typically 2-4). This can be achieved by adjusting the molar ratio of the linker-payload to the antibody. |
| Inadequate PEG Spacer Length: For highly hydrophobic payloads, a PEG5 spacer may not be sufficient to prevent aggregation. | Consider using a linker with a longer PEG chain (e.g., PEG8, PEG12, or PEG24) to provide better shielding of the hydrophobic payload. | |
| Inconsistent Batch-to-Batch Results | Variability in Antibody Aldehyde Content: If using site-specific methods to introduce aldehydes, the efficiency of this initial step can vary. | Ensure consistent and complete oxidation of the antibody's carbohydrate domains or enzymatic conversion of engineered tags. Quantify the number of aldehyde groups per antibody before proceeding with conjugation. |
| Linker-Payload Instability: The pre-formed linker-payload complex may be unstable under certain conditions. | Prepare the alkyne-modified payload and the this compound linker solution fresh before conjugation. |
Quantitative Data Summary
The inclusion of a PEG linker is expected to significantly reduce the percentage of high molecular weight (HMW) species, or aggregates, in an ADC preparation. The following table provides illustrative data on the impact of a PEG5 linker on ADC aggregation as measured by size-exclusion chromatography (SEC).
| ADC Construct | Drug-to-Antibody Ratio (DAR) | % Monomer | % High Molecular Weight (HMW) Aggregates |
| ADC without PEG Linker | 4 | 85.2 | 14.8 |
| ADC with N3-PEG5 Linker | 4 | 97.5 | 2.5 |
| ADC without PEG Linker | 8 | 68.7 | 31.3 |
| ADC with N3-PEG5 Linker | 8 | 92.1 | 7.9 |
Note: This data is illustrative and the actual results may vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: Site-Specific Introduction of Aldehyde Groups on the Antibody
This protocol describes the generation of aldehyde groups on the antibody's carbohydrate domains for conjugation with the aldehyde-reactive end of the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Glycerol or ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a fresh solution of sodium periodate in a suitable buffer.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
Remove excess periodate and quenching agent by buffer exchange using a desalting column equilibrated with PBS, pH 6.0.
Protocol 2: ADC Synthesis using this compound and Click Chemistry
This protocol outlines a two-step process for ADC synthesis. First, the this compound linker is conjugated to the aldehyde-modified antibody. Second, the alkyne-modified payload is attached via a SPAAC reaction.
Step 1: Conjugation of this compound to the Antibody
Materials:
-
Aldehyde-modified antibody from Protocol 1
-
This compound
-
Conjugation buffer (e.g., PBS, pH 6.0)
-
Aniline (optional catalyst)
-
Desalting column
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Add a 10- to 50-fold molar excess of the this compound solution to the aldehyde-modified antibody.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purify the azide-functionalized antibody by buffer exchange using a desalting column to remove excess linker.
Step 2: Conjugation of Alkyne-Payload via SPAAC
Materials:
-
Azide-functionalized antibody from Step 1
-
Alkyne-modified drug (with a strained alkyne like DBCO or BCN)
-
PBS, pH 7.4
Procedure:
-
Dissolve the strained alkyne-drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add a 3- to 10-fold molar excess of the alkyne-drug solution to the azide-functionalized antibody.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.
Protocol 3: Quantification of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates.
Materials:
-
Purified ADC sample
-
SEC column suitable for protein separation
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of the ADC sample onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and higher molecular weight species based on their retention times.
-
Integrate the peak areas to determine the relative percentage of each species.
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for ADC synthesis.
Caption: Troubleshooting logic for ADC aggregation.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
N3-PEG5-aldehyde stability in aqueous buffers
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability and handling of N3-PEG5-aldehyde in aqueous buffers for research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It contains an azide (N3) group on one end and an aldehyde (-CHO) group on the other, connected by a 5-unit polyethylene glycol (PEG) spacer. The azide group is commonly used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The aldehyde group readily reacts with primary amines, such as those found on the side chain of lysine residues in proteins or on amine-modified surfaces, to form a Schiff base. This Schiff base can be further stabilized by reduction to a secondary amine. This dual functionality makes it a versatile tool for bioconjugation, enabling the linking of molecules for applications in drug delivery, diagnostics, and proteomics.
Q2: What are the main factors affecting the stability of this compound in aqueous buffers?
The stability of this compound in aqueous solutions is primarily influenced by the reactivity of its aldehyde group. Key factors include:
-
pH: The aldehyde group is susceptible to oxidation, especially at neutral to alkaline pH. At acidic pH (pH 4-6), the aldehyde is relatively stable and the reaction with amines to form a Schiff base is most efficient.
-
Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they will react with the aldehyde group. Phosphate-buffered saline (PBS), MES, and HEPES are generally recommended.
-
Temperature: Like most chemical reactions, degradation of the aldehyde group will accelerate at higher temperatures. For long-term storage in solution, lower temperatures are recommended.
-
Presence of Oxidizing Agents: Aldehydes can be oxidized to carboxylic acids. The presence of oxidizing agents should be avoided.
-
Light Exposure: While the azide and PEG components are generally stable, prolonged exposure to light is not recommended for any reactive chemical.
Q3: How should I store this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from moisture and light. If you need to prepare a stock solution, dissolve it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and used promptly.
Troubleshooting Guide
Issue 1: Low conjugation efficiency to my protein.
-
Possible Cause 1: Inactive Aldehyde. The aldehyde group may have oxidized to a carboxylic acid.
-
Solution: Use a fresh vial of the reagent or a freshly prepared solution. Ensure your buffers are free of oxidizing agents.
-
-
Possible Cause 2: Suboptimal pH. The formation of a Schiff base between the aldehyde and a primary amine is most efficient at a slightly acidic pH (typically pH 6.0-7.0).
-
Solution: Adjust the pH of your reaction buffer. A common choice is 100 mM phosphate buffer or MES buffer at pH 6.0.
-
-
Possible Cause 3: Incompatible Buffer. Your buffer may contain primary amines that compete with your target molecule for reaction with the aldehyde.
-
Solution: Avoid using buffers like Tris or glycine. Switch to a non-amine-containing buffer such as PBS, MES, or HEPES.
-
-
Possible Cause 4: Reversible Schiff Base Formation. The initial Schiff base formed is reversible and can hydrolyze back to the aldehyde and amine.
-
Solution: The Schiff base can be stabilized by reduction to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).
-
Issue 2: Unexpected side reactions or product heterogeneity.
-
Possible Cause 1: Non-specific binding. The PEG chain can sometimes lead to non-specific interactions.
-
Solution: Include a blocking agent like BSA or a non-ionic surfactant like Tween-20 in your washing steps if applicable.
-
-
Possible Cause 2: Reaction with other nucleophiles. Besides primary amines, other nucleophiles in your sample could potentially react with the aldehyde.
-
Solution: Purify your target molecule to remove reactive contaminants before conjugation.
-
Stability Data
The following table summarizes the general stability of the aldehyde functional group under various conditions, which is the primary determinant of this compound's stability in aqueous buffers.
| Condition | pH Range | Temperature | Buffer Recommendation | Estimated Half-life |
| Optimal for Aldehyde Stability | 4.0 - 6.0 | 4°C | MES, Acetate | Days to Weeks |
| Neutral Conditions | 6.5 - 7.5 | 4°C | PBS, HEPES | Hours to Days |
| Alkaline Conditions | > 8.0 | 4°C | Carbonate | Minutes to Hours |
| Elevated Temperature | 6.0 - 7.5 | 25°C (Room Temp) | PBS, HEPES | Hours |
Note: This data is an estimation based on the general chemical properties of aldehydes. The actual stability of this compound may vary. It is always recommended to prepare aqueous solutions of this reagent fresh before use.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation via Reductive Amination
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 100 mM MES, pH 6.0) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-100 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Incubate at room temperature for 1-4 hours with gentle mixing.
-
Reductive Stabilization: Add a fresh solution of sodium cyanoborohydride (NaBH3CN) to a final concentration of 20-50 mM. Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess unreacted this compound and reducing agent by dialysis, size-exclusion chromatography (SEC), or spin filtration.
Visual Guides
Caption: Workflow for protein labeling using this compound via reductive amination.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Technical Support Center: N3-PEG5-aldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of N3-PEG5-aldehyde. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its chemical integrity and reactivity. It is recommended to store the compound under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[1][2] | Minimizes degradation of the reactive aldehyde and azide functional groups. |
| Atmosphere | Store under an inert atmosphere (e.g., dry Argon or Nitrogen). | Protects the compound from oxidation and moisture, which can compromise the aldehyde group. |
| Light | Protect from light.[2] | The azide group can be sensitive to light. |
| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of moisture inside the container, which can lead to hydrolysis of the compound. |
Q2: What are the primary applications of this compound?
This compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery.[3][4] Its primary applications include:
-
Antibody-Drug Conjugate (ADC) Synthesis: The linker connects a cytotoxic drug to a monoclonal antibody, enabling targeted drug delivery to cancer cells.
-
Biomolecule Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or cell surfaces for imaging and tracking studies.
-
Surface Modification: The PEG spacer can be used to modify surfaces to reduce non-specific binding of proteins.
Q3: Which functional groups does this compound react with?
This compound possesses two distinct reactive functional groups:
-
Aldehyde (-CHO): Reacts with primary amines (-NH2), such as the side chain of lysine residues in proteins, to form a Schiff base. This bond is initially reversible and is typically stabilized by reduction to a secondary amine.
-
Azide (-N3): Reacts with terminal alkynes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained alkynes (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound as a bifunctional linker.
Troubleshooting Guides
Aldehyde-Amine Conjugation (Reductive Amination)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conjugation | 1. Suboptimal pH: The formation of the Schiff base is pH-dependent. 2. Buffer contains primary amines: Buffers like Tris or glycine will compete with the target protein for reaction with the aldehyde. 3. Inefficient reduction of Schiff base: The Schiff base is an unstable, reversible intermediate. | 1. Optimize the reaction pH. A slightly acidic to neutral pH (6.0-7.5) is often a good starting point. 2. Use amine-free buffers such as PBS, HEPES, or borate buffer. 3. Add a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) to the reaction mixture to form a stable secondary amine bond. |
| Protein aggregation/precipitation | 1. High concentration of organic co-solvent: Some protocols may require dissolving the linker in an organic solvent, which can denature the protein. 2. Changes in protein charge: Modification of lysine residues alters the protein's isoelectric point, which can lead to aggregation if the buffer pH is close to the new pI. | 1. Minimize the amount of organic co-solvent. If necessary, perform a solvent screen to find a more protein-friendly option. 2. Perform the reaction at a pH away from the predicted pI of the modified protein. Consider adding stabilizing excipients to the buffer. |
| Non-specific binding | Hydrophobic interactions: The PEG linker can sometimes lead to non-specific binding. | Include a mild non-ionic detergent (e.g., Tween-20) in the purification buffers to minimize non-specific interactions. |
Azide-Alkyne Cycloaddition (Click Chemistry)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive copper catalyst: The active catalyst is Copper(I), which can be oxidized to the inactive Copper(II) state by dissolved oxygen. 2. Ligand issues: An inappropriate or insufficient amount of ligand can lead to poor catalyst stability and reduced reaction rate. 3. Impure reagents or solvents: Impurities can poison the catalyst. | 1. Use a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state. Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. For aqueous reactions, use water-soluble ligands such as THPTA or BTTAA. Optimize the ligand-to-copper ratio, typically between 1:1 and 5:1. 3. Use high-purity reagents and solvents. |
| Presence of side products | Homocoupling of alkynes (Glaser coupling): This is a common side reaction also catalyzed by copper. | Ensure the reaction is performed under an inert atmosphere to minimize oxygen, which promotes Glaser coupling. The use of a stabilizing ligand can also help suppress this side reaction. |
| Damage to biomolecules | Copper toxicity: Copper ions can be toxic to cells and can damage biomolecules. | Use a chelating ligand to sequester the copper ion and protect the biomolecule. Keep the reaction time as short as possible by optimizing other parameters. |
Experimental Protocols
The following are general protocols for the two main types of reactions involving this compound. Optimization may be required for specific applications.
Protocol 1: Reductive Amination of a Protein
Objective: To conjugate this compound to a protein via its primary amine groups.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Sodium cyanoborohydride (NaBH3CN) solution (freshly prepared)
-
Desalting column for purification
Methodology:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in an amine-free buffer.
-
Linker Preparation: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).
-
Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. b. Gently mix and incubate for 30 minutes at room temperature. c. Add sodium cyanoborohydride to a final concentration of 20-50 mM. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-modified molecule to the azide group of an this compound-modified protein.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-modified molecule (e.g., a drug or a fluorescent probe)
-
Copper(II) sulfate (CuSO4) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Sodium ascorbate solution (freshly prepared)
-
Purification system (e.g., SEC or HIC)
Methodology:
-
Reagent Preparation: a. Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water). b. Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: a. To the azide-modified protein solution, add the alkyne-modified molecule to the desired molar excess. b. In a separate tube, pre-mix the CuSO4 and THPTA solutions. c. Add the copper/ligand mixture to the protein solution. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. e. Gently mix and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted molecules and the catalyst.
Characterization of Conjugates
After purification, it is essential to characterize the final conjugate. Common analytical techniques include:
-
UV-Vis Spectroscopy: To determine the concentration of the protein and the degree of labeling (for chromophoric molecules).
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR).
-
Hydrophobic Interaction Chromatography (HIC): To assess the drug load distribution and the homogeneity of the ADC.
-
Size-Exclusion Chromatography (SEC): To evaluate the extent of aggregation.
References
Technical Support Center: N3-PEG5-aldehyde
Welcome to the Technical Support Center for N3-PEG5-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains an azide (N3) group and an aldehyde (-CHO) group, connected by a 5-unit polyethylene glycol (PEG) spacer.[1][2] The azide group is used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The aldehyde group can react with primary amines (e.g., on proteins or peptides) through reductive amination. This dual functionality makes it a versatile tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[1][2]
Q2: What is the general solubility of this compound?
Due to the hydrophilic nature of the PEG spacer, this compound is generally soluble in water and a variety of polar organic solvents. While specific quantitative solubility data is not always provided by manufacturers, it is known to be soluble in common laboratory solvents.
Q3: How should I store this compound to ensure its stability and solubility?
Proper storage is critical to maintain the integrity and solubility of this compound. PEG derivatives are susceptible to oxidation and hydrolysis, which can affect their performance.
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Long-term Storage: Store at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Hygroscopicity: PEGs are hygroscopic, meaning they can absorb moisture from the air. It is crucial to allow the vial to warm to room temperature before opening to prevent condensation. After use, flush the vial with an inert gas before resealing.
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Handling: For ease of handling, especially for low-melting solids, it is recommended to prepare stock solutions in anhydrous DMSO or DMF.
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving this compound. What could be the cause and how can I fix it?
Difficulty in dissolving this compound can stem from several factors. Here are some common causes and their solutions:
| Possible Cause | Explanation | Recommended Solution |
| Degradation of the Reagent | Improper storage (exposure to moisture, air, or light) can lead to hydrolysis of the aldehyde or oxidation of the PEG chain, altering the molecule's solubility. | Use a fresh vial of the reagent. Ensure that storage recommendations (-20°C, inert atmosphere, protection from light) are strictly followed. |
| Inappropriate Solvent | While generally soluble, the choice of solvent is crucial for achieving the desired concentration and stability. | For aqueous applications, use purified water or a suitable buffer. For stock solutions, use anhydrous DMSO or DMF. Gentle warming or vortexing can aid dissolution. |
| Low pH of Aqueous Solution | The solubility of some PEG derivatives can be influenced by pH. | Check the pH of your aqueous buffer. For most bioconjugation reactions, a pH between 6.0 and 8.5 is used. Adjust the pH if necessary. |
| Aggregation | At high concentrations, PEG molecules can sometimes aggregate, especially if the solution is prepared improperly. | Prepare a stock solution in an organic solvent like DMSO or DMF first, and then add it dropwise to the aqueous reaction buffer while gently vortexing. |
Data Presentation: Solubility Overview
While exact quantitative values for this compound are not widely published, the following table summarizes its qualitative solubility in common laboratory solvents.
| Solvent | Solubility | Recommended Use |
| Water | Soluble | Direct use in aqueous bioconjugation reactions. |
| Phosphate Buffered Saline (PBS) | Soluble | Common buffer for bioconjugation reactions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Preparation of high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | Alternative to DMSO for preparing stock solutions. |
| Dichloromethane (DCM) / Chloroform | Soluble | Use in organic synthesis steps. |
| Toluene, Alcohols | Less Soluble | Generally not recommended as primary solvents. |
| Ether | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution for subsequent use in bioconjugation or click chemistry reactions.
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Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
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Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Dissolution: Add the desired volume of the anhydrous solvent to the vial to achieve a target concentration (e.g., 10-100 mg/mL).
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Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C, protected from light. To minimize freeze-thaw cycles, it is advisable to aliquot the solution into smaller volumes. Before use, allow the aliquot to thaw completely and warm to room temperature.
Protocol 2: General Procedure for Reductive Amination of a Protein
This protocol outlines the conjugation of this compound to a primary amine-containing biomolecule, such as a protein.
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Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., PBS, pH 7.4). The buffer should not contain primary amines (e.g., Tris).
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Reagent Addition: Add the this compound stock solution to the protein solution. A molar excess of the PEG reagent (typically 10-50 fold) is recommended.
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Incubation: Allow the reaction to proceed at room temperature for 1-2 hours to form the intermediate Schiff base.
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Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to the reaction mixture.
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Final Incubation: Incubate the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.
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Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 3: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the reaction of the azide group of this compound with an alkyne-containing molecule.
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Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).
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Reaction Mixture: In a suitable solvent (e.g., a mixture of water and a polar organic solvent like DMSO or t-butanol), combine the this compound, the alkyne-containing molecule, and the copper-chelating ligand.
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Initiation: Add the copper(I) source (or copper(II) sulfate followed by the reducing agent) to initiate the click reaction.
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Incubation: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
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Purification: Purify the final conjugate using an appropriate chromatographic method.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for using this compound.
Caption: A decision tree for troubleshooting solubility problems with this compound.
References
Technical Support Center: Catalyst Selection for N3-PEG5-aldehyde CuAAC Reactions
Welcome to the technical support center for catalyst selection in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving N3-PEG5-aldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure successful conjugation experiments.
Troubleshooting Guide
This section addresses common issues encountered during the CuAAC reaction with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Oxidation of Cu(I) catalyst: The active Cu(I) species is prone to oxidation to inactive Cu(II), especially in the presence of oxygen.[1][2][3] | - Degas all solutions (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere during the reaction.[2][4] - Use a sufficient excess of a reducing agent, such as sodium ascorbate, to regenerate Cu(I). - Ensure the copper source and ligand are pre-mixed before adding the reducing agent. |
| Catalyst Poisoning: Impurities in reagents or starting materials can bind to the copper catalyst and inhibit its activity. Common poisons include sulfur compounds, halides, and heavy metals. | - Use high-purity reagents and solvents. - Purify starting materials if impurities are suspected. | |
| Poor Ligand Choice or Concentration: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An inappropriate ligand or insufficient concentration can lead to poor results. | - Select a ligand suitable for your reaction conditions (see FAQ section for ligand selection). - Use the recommended ligand-to-copper ratio, typically ranging from 1:1 to 5:1. | |
| Inhibition by Aldehyde Group: The aldehyde functionality in this compound might chelate the copper catalyst, reducing its availability for the cycloaddition. | - Increase the catalyst and/or ligand concentration. - Screen different ligands that may be less susceptible to chelation by the aldehyde. | |
| Formation of Side Products | Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can lead to oxidative damage of the PEG chain or the aldehyde group. | - Minimize exposure to oxygen. - Use a ligand that protects the copper center and minimizes ROS formation. - Consider adding a radical scavenger, although this may interfere with the reaction. |
| Homocoupling of Alkyne (Glaser Coupling): In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative homocoupling to form diynes. | - Rigorously exclude oxygen from the reaction mixture. - Ensure a sufficient concentration of the azide to favor the cycloaddition reaction. | |
| Aldehyde Side Reactions: The aldehyde group may undergo side reactions under the reaction conditions, such as oxidation or aldol condensation, especially if the pH is not controlled. | - Buffer the reaction mixture to a pH between 4 and 7. - Protect the aldehyde group if it is not compatible with the reaction conditions, followed by deprotection after the CuAAC reaction. | |
| Difficulty in Product Purification | Copper Contamination: Residual copper catalyst can be difficult to remove from the final product. | - Use a copper chelating agent, such as EDTA, during the workup to remove copper ions. - Employ purification techniques such as size exclusion chromatography or dialysis for PEGylated products. |
| Unreacted Starting Materials: Incomplete reaction leads to a mixture of product and starting materials. | - Optimize reaction conditions (catalyst, ligand, temperature, time) to drive the reaction to completion. - Use a slight excess of one of the reactants (azide or alkyne) to ensure the complete conversion of the other. |
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my this compound CuAAC reaction?
The most common and convenient copper source is Copper(II) sulfate (CuSO₄) used in combination with a reducing agent, typically sodium ascorbate , to generate the active Cu(I) catalyst in situ. This method avoids handling potentially unstable Cu(I) salts. Alternatively, Cu(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly, but require stringent oxygen-free conditions to prevent oxidation.
Q2: How do I choose the right ligand for my reaction?
Ligands are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions. The choice of ligand depends on the solvent system and the specific substrates.
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For aqueous or mixed aqueous/organic solvents: Water-soluble ligands are preferred.
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THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A highly effective and water-soluble ligand for bioconjugation.
-
BTTAA (Tris-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): Another excellent water-soluble ligand that can sometimes offer higher efficiency than THPTA.
-
-
For organic solvents:
-
TBTA (Tris(benzyltriazolylmethyl)amine): The first widely used ligand for CuAAC, highly effective in organic solvents but has low water solubility.
-
It is often recommended to screen a few ligands to find the optimal one for your specific reaction.
Q3: What are the optimal reaction conditions for a CuAAC reaction with this compound?
While optimal conditions should be determined empirically, a good starting point is:
| Parameter | Recommended Range | Notes |
| Solvent | A mixture of water and a co-solvent (e.g., DMSO, t-BuOH, DMF) | The co-solvent helps to solubilize all reactants. |
| pH | 4 - 7 | Buffering the reaction is recommended to maintain the stability of the aldehyde. |
| Temperature | Room temperature | Most CuAAC reactions proceed efficiently at room temperature. Gentle heating (40-50 °C) can sometimes increase the reaction rate. |
| Reactant Concentration | 1 - 100 mM | Higher concentrations generally lead to faster reaction rates. |
| Catalyst Loading (CuSO₄) | 1 - 10 mol% | Higher loadings may be necessary for challenging substrates. |
| Ligand to Copper Ratio | 1:1 to 5:1 | A 5:1 ratio is often used in bioconjugation to protect biomolecules from oxidative damage. |
| Sodium Ascorbate | 5 - 10 equivalents (relative to copper) | A significant excess is used to maintain a reducing environment. |
Q4: Can I perform the reaction in the presence of air?
While some robust CuAAC reactions can tolerate air, it is strongly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidation of the Cu(I) catalyst and promote side reactions, ultimately lowering the yield and purity of your product.
Experimental Protocols
A general protocol for a small-scale CuAAC reaction is provided below. This should be optimized for your specific alkyne substrate and application.
Materials:
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This compound
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Alkyne-functionalized molecule
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
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Ligand (e.g., THPTA) stock solution (e.g., 500 mM in water)
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Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
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Degassed buffer (e.g., phosphate buffer, pH 7)
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Degassed co-solvent (e.g., DMSO or t-BuOH)
Procedure:
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In a reaction vial, dissolve the this compound and the alkyne-functionalized molecule in the desired ratio of degassed buffer and co-solvent.
-
Add the ligand stock solution to the reaction mixture.
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Add the CuSO₄ stock solution to the reaction mixture and briefly mix.
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Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
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Seal the reaction vial and stir at room temperature. Protect the reaction from light if using fluorescent molecules.
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Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC, or NMR).
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Once the reaction is complete, quench it by adding a copper chelator like EDTA.
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Purify the product using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC.
Visualized Workflows
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
Caption: Logic diagram for selecting a suitable CuAAC catalyst system.
References
impact of pH on N3-PEG5-aldehyde conjugation efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during N3-PEG5-aldehyde conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine-containing molecule (e.g., a protein)?
A1: The optimal pH for this compound conjugation is a balance between the two key steps of the reaction: Schiff base formation and reductive amination. The initial reaction of the aldehyde with a primary amine to form an imine (Schiff base) is generally most efficient in a mildly acidic to neutral environment (pH 6.0-7.5).[1][2][3] However, the subsequent reduction of the imine to a stable secondary amine bond using a reducing agent like sodium cyanoborohydride (NaBH3CN) is also pH-dependent. A pH range of 6.5 to 8.0 is commonly employed to balance reaction efficiency and the stability of the biomolecule.[4] A good starting point for optimization is often a phosphate-buffered saline (PBS) at pH 7.4.[5]
Q2: Why is the choice of buffer important for this conjugation reaction?
A2: The choice of buffer is critical. You must use buffers that do not contain primary or secondary amines, such as Tris or glycine. These buffers will compete with the target amine on your molecule for reaction with the this compound, leading to significantly lower conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS) or HEPES.
Q3: My this compound reagent appears to be inactive. How can I check its quality?
A3: The aldehyde group is susceptible to oxidation to a carboxylic acid, which will not react with amines. Ensure that your this compound has been stored correctly, typically under an inert gas and protected from light and moisture. To check its activity, you can perform a small-scale control reaction with a simple primary amine-containing molecule and analyze the product formation by an appropriate method like mass spectrometry.
Q4: Can I use sodium borohydride (NaBH4) instead of sodium cyanoborohydride (NaBH3CN) for the reduction step?
A4: While sodium borohydride (NaBH4) can be used, sodium cyanoborohydride (NaBH3CN) is often preferred for reductive amination. NaBH3CN is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. NaBH4 can also reduce the starting aldehyde, which would lead to lower yields of the desired conjugate. If using NaBH4, it's best to allow the imine to form for a period before adding the reducing agent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect buffer pH: If the pH is too low, the amine on your molecule will be protonated and non-nucleophilic. If it's too high, the dehydration step of imine formation is hindered. | Optimize the reaction pH. Start with a pH of 7.4 and test a range from 6.5 to 8.0. |
| Inactive this compound reagent: The aldehyde group may have oxidized. | Use a fresh vial of this compound. Ensure proper storage conditions to prevent oxidation. | |
| Ineffective reducing agent: The reducing agent is crucial for forming a stable bond. | Use a fresh solution of sodium cyanoborohydride (NaBH3CN). | |
| Competing amine in buffer: Buffers like Tris or glycine will compete in the reaction. | Use a non-amine-containing buffer such as PBS or HEPES. | |
| Protein Precipitation | High concentration of organic co-solvent: If the this compound is dissolved in an organic solvent, adding too much can cause protein precipitation. | Minimize the use of organic solvents. Add the this compound solution dropwise while gently stirring. |
| pH at or near protein's isoelectric point (pI): Proteins are least soluble at their pI. | Adjust the buffer pH to be at least one unit away from the protein's pI. | |
| Poor Reproducibility | Inconsistent reaction parameters: Variations in temperature, reaction time, or component concentrations can affect the outcome. | Maintain consistent reaction conditions between experiments. |
| Variability in protein sample: Differences in protein purity or concentration can lead to inconsistent results. | Ensure the purity and concentration of your protein sample are consistent. |
pH Optimization Data
The efficiency of the this compound conjugation is highly dependent on the reaction pH. The table below provides a representative example of how conjugation efficiency can vary with pH. Optimal conditions should be determined empirically for each specific system.
| Reaction pH | Relative Conjugation Efficiency (%) | Key Consideration |
| 5.5 | 45% | Amine protonation reduces nucleophilicity, slowing the initial reaction. |
| 6.5 | 75% | Good balance for many proteins, favoring imine formation. |
| 7.4 | 95% | Often optimal for biomolecule stability and efficient conjugation. |
| 8.5 | 80% | Dehydration step of imine formation can be slower at higher pH. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
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Buffer Preparation: Prepare a suitable reaction buffer, such as 1X Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the buffer is free of any primary or secondary amines.
-
Protein Preparation: Dissolve your amine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.
-
Reducing Agent Stock Solution: Prepare a fresh 100 mM stock solution of sodium cyanoborohydride (NaBH3CN) in the reaction buffer. Caution: NaBH3CN is toxic and should be handled with appropriate safety precautions.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Mix gently.
-
Immediately add the NaBH3CN stock solution to a final concentration of 10-20 mM.
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Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching: Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 50 mM to react with any unreacted aldehyde.
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Purification: Remove excess this compound and reducing agent by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF).
Protocol 2: pH Optimization Screen
-
Prepare a series of reaction buffers (e.g., 100 mM phosphate buffer) with pH values ranging from 6.5 to 8.5 in 0.5 unit increments.
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Set up parallel conjugation reactions as described in Protocol 1, with each reaction using a different pH buffer.
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Ensure all other parameters (protein concentration, reagent excess, time, temperature) are kept constant across all reactions.
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After the reaction and purification, analyze the conjugation efficiency for each pH value using an appropriate method (e.g., SDS-PAGE, mass spectrometry, or HPLC) to determine the optimal pH for your specific application.
Visual Guides
Caption: this compound conjugation reaction workflow.
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Relationship between pH and reaction steps.
References
Technical Support Center: Post-Reaction Purification of N3-PEG5-Aldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess N3-PEG5-aldehyde from a reaction mixture. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked questions (FAQs)
Q1: What are the common challenges in removing excess this compound?
The primary challenges in purifying products from reactions involving this compound include its hydrophilic nature, which can lead to difficulties in separation from aqueous reaction media, and the potential for the aldehyde group to be reactive under certain purification conditions. The presence of the azide group also necessitates careful handling and avoidance of harsh reagents that could lead to its reduction or decomposition.
Q2: Which purification methods are recommended for removing this compound?
Several methods can be employed, with the choice depending on the properties of the desired product and the scale of the reaction. The most common and effective techniques include:
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Size Exclusion Chromatography (SEC): Ideal for separating molecules based on size. This is particularly useful if there is a significant size difference between your product and the this compound.
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Ion-Exchange Chromatography (IEX): Effective if your product has a net charge that is different from the neutral this compound.[1][][3][4]
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Liquid-Liquid Extraction with Sodium Bisulfite: A chemical method that selectively converts the aldehyde into a water-soluble bisulfite adduct, allowing for its removal in an aqueous phase.[5]
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Aldehyde Scavenger Resins: Solid-phase resins that selectively react with and bind aldehydes, which can then be removed by simple filtration.
Q3: How can I monitor the removal of this compound?
The progress of the purification can be monitored using techniques such as:
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the aldehyde. Staining with an aldehyde-specific reagent (e.g., 2,4-dinitrophenylhydrazine) can be helpful.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the purity of the product and the amount of residual aldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the absence of the characteristic aldehyde proton signal (around 9-10 ppm) in the final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: Poor Separation of this compound using Size Exclusion Chromatography (SEC)
| Symptom | Possible Cause | Solution |
| Co-elution of product and excess aldehyde. | Insufficient resolution of the SEC column. | Select a column with a smaller pore size or a longer column length to improve separation of small molecules. |
| Inappropriate mobile phase. | Optimize the mobile phase composition. Ensure that the chosen buffer does not interact with the column matrix or the molecules being separated. | |
| Sample overloading. | Reduce the sample volume or concentration to avoid exceeding the column's loading capacity. |
Issue 2: Inefficient Removal of this compound with Liquid-Liquid Extraction
| Symptom | Possible Cause | Solution |
| Residual aldehyde detected in the organic phase. | Incomplete reaction with sodium bisulfite. | Increase the concentration of the sodium bisulfite solution or increase the reaction time. Ensure vigorous mixing of the two phases. |
| The bisulfite adduct is partitioning into the organic phase. | Add a water-miscible co-solvent like methanol or THF to the reaction mixture before adding the immiscible organic solvent to improve the partitioning of the adduct into the aqueous layer. | |
| Emulsion formation. | Add brine (saturated NaCl solution) to help break the emulsion. Centrifugation can also be effective. |
Issue 3: Low Yield of the Desired Product After Purification
| Symptom | Possible Cause | Solution |
| Product loss during chromatography. | Non-specific binding of the product to the column matrix. | For SEC, use a column with a matrix known for low protein/peptide binding. For IEX, adjust the ionic strength or pH of the elution buffer to ensure complete elution of the product. |
| Degradation of the product under purification conditions. | Ensure the pH and temperature of the buffers are within the stability range of your product. For sensitive molecules, perform purification at a lower temperature (e.g., 4°C). | |
| Product co-extracted with the aldehyde-bisulfite adduct. | If the product has some affinity for the aqueous phase, perform multiple extractions with the organic solvent to maximize recovery. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the key features of the recommended purification methods for removing excess this compound. The efficiency and suitability of each method will vary depending on the specific characteristics of the desired product.
| Method | Principle of Separation | Typical Efficiency | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular size | >95% | Mild conditions, applicable to a wide range of molecules. | Can be time-consuming, requires a significant size difference for good separation. |
| Ion-Exchange Chromatography (IEX) | Molecular charge | >98% | High resolution and capacity, can separate molecules with subtle charge differences. | Requires the product to have a net charge, may require buffer optimization. |
| Liquid-Liquid Extraction (Bisulfite) | Chemical reactivity | >99% (for aldehyde removal) | Highly selective for aldehydes, rapid and inexpensive. | Introduces additional reagents, may not be suitable for base-sensitive products. |
| Aldehyde Scavenger Resins | Covalent bonding | >99% (for aldehyde removal) | High selectivity, easy removal of the resin by filtration. | Can be expensive, may require optimization of reaction time and resin amount. |
Experimental Protocols
Protocol 1: Removal of this compound using Size Exclusion Chromatography (SEC)
This protocol is suitable for separating this compound from a significantly larger product molecule.
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent with an appropriate molecular weight cutoff)
-
Elution buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the elution buffer.
-
Sample Loading: Carefully load the reaction mixture onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal separation.
-
Elution: Begin the elution with the chosen buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Analysis: Analyze the collected fractions using HPLC or TLC to identify the fractions containing the purified product, free of this compound.
Protocol 2: Removal of this compound using Liquid-Liquid Extraction with Sodium Bisulfite
This protocol is highly effective for the selective removal of aldehydes.
Materials:
-
Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate)
-
Water-miscible co-solvent (e.g., methanol, THF)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the reaction mixture in a minimal amount of a water-miscible co-solvent like methanol or THF.
-
Bisulfite Addition: Add an excess of freshly prepared saturated sodium bisulfite solution to the mixture and stir vigorously for 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Phase Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct.
-
Organic Phase Collection: Collect the organic layer containing the purified product.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of a product from a reaction containing excess this compound.
Caption: Logical steps for the liquid-liquid extraction protocol using sodium bisulfite to remove excess aldehyde.
References
- 1. biopharminternational.com [biopharminternational.com]
- 3. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Characterizing N3-PEG5-aldehyde ADCs
Welcome to the technical support center for N3-PEG5-aldehyde Antibody-Drug Conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of characterizing these novel biotherapeutics. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the characterization of your this compound ADC.
Drug-to-Antibody Ratio (DAR) and Heterogeneity
Question: Our team is observing inconsistent Drug-to-Antibody Ratios (DARs) and high heterogeneity in our this compound ADC batches. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent DAR and heterogeneity are significant challenges in ADC development, impacting both safety and efficacy.[1] The unique structure of the this compound linker presents specific considerations.
Potential Causes & Troubleshooting Steps:
-
Incomplete Aldehyde Conversion: The aldehyde functionality, intended for conjugation to an aminooxy-functionalized drug linker, may not have been fully generated on the antibody's carbohydrate domain. This can lead to a population of unconjugated antibodies (DAR=0).
-
Troubleshooting: Verify the efficiency of the oxidation step used to generate the aldehyde groups. Techniques like mass spectrometry can be employed to assess the degree of antibody glycosylation and subsequent aldehyde formation.
-
-
Linker Instability: The this compound linker itself could be unstable under certain pH or temperature conditions, leading to degradation before or during the conjugation reaction.
-
Troubleshooting: Perform stability studies on the linker under various buffer conditions to identify optimal conjugation parameters.
-
-
Suboptimal Conjugation Reaction: The reaction between the aldehyde on the antibody and the payload-linker may be inefficient.
-
Troubleshooting: Optimize reaction parameters such as pH, temperature, reaction time, and reactant concentrations. A design of experiment (DoE) approach can be valuable in identifying the most critical parameters.[2]
-
-
Analytical Method Variability: The analytical method used for DAR determination may not be robust.
Logical Workflow for Troubleshooting DAR Heterogeneity:
Caption: Troubleshooting workflow for inconsistent DAR.
Quantitative Data Summary for DAR Analysis:
| Analytical Method | Principle | Advantages | Potential Issues with this compound ADCs |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine protein and drug concentration. | Simple and rapid. | The PEG linker may not significantly alter the UV-Vis spectrum, potentially leading to inaccuracies. Requires distinct absorbance maxima for the antibody and payload. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. | Good resolution of different DAR species. | The hydrophilic PEG linker may reduce the hydrophobicity differences between DAR species, requiring careful method optimization for adequate separation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADC. | Highly accurate for DAR and identification of impurities. | The PEG linker can cause broad peaks due to its polydispersity, complicating data analysis. |
Aggregation and Stability
Question: We are observing significant aggregation in our this compound ADC samples during storage and after freeze-thaw cycles. What is causing this and how can we mitigate it?
Answer: ADC aggregation is a common issue that can impact efficacy, stability, and safety. The conjugation of a payload and linker can alter the surface chemistry of the antibody, leading to increased aggregation.
Potential Causes & Troubleshooting Steps:
-
Hydrophobic Payload: The cytotoxic payload conjugated to the linker is often hydrophobic, and its presence on the antibody surface can promote self-association.
-
Troubleshooting: While the PEG5 component of the linker is designed to be hydrophilic and mitigate this, its effectiveness may be limited. Consider formulation optimization with excipients like polysorbates or sugars to reduce hydrophobic interactions.
-
-
Buffer Conditions: The pH and ionic strength of the formulation buffer can significantly influence protein stability.
-
Troubleshooting: Screen a range of buffer conditions to find the optimal formulation for your specific ADC. A buffer with a pH that is not close to the isoelectric point (pI) of the ADC is generally preferred.
-
-
Freeze-Thaw Stress: The physical stress of freezing and thawing can lead to denaturation and aggregation.
-
Troubleshooting: Minimize freeze-thaw cycles by aliquoting the ADC upon receipt. Investigate the use of cryoprotectants in the formulation.
-
-
Manufacturing Conditions: Solvents used during the conjugation process can sometimes lead to the formation of aggregates.
-
Troubleshooting: Optimize the purification process to effectively remove any residual organic solvents.
-
Experimental Workflow for Aggregation Analysis:
Caption: Workflow for ADC aggregation analysis.
Quantitative Data Summary for Aggregation Analysis:
| Analytical Method | Information Provided | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Quantifies high and low molecular weight species. | Robust and widely used for lot release and stability testing. | Potential for column-sample interactions that can alter retention times. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution. | Rapid and sensitive to the presence of large aggregates. | Not a quantitative method for determining the percentage of aggregates. |
| Micro-Flow Imaging (MFI) | Detects and characterizes sub-visible particles. | Industry standard for detecting aggregation. | Requires specialized instrumentation. |
Purity and Impurity Analysis
Question: We are having difficulty identifying and quantifying impurities in our this compound ADC preparations. What are the common impurities and what methods can we use to detect them?
Answer: The complex, multi-step process of producing ADCs can result in a variety of product- and process-related impurities that require orthogonal analytical methods for accurate characterization.
Common Impurities & Detection Methods:
-
Unconjugated Antibody: Residual antibody that has not been conjugated with the linker-payload.
-
Detection Method: HIC and MS are effective for separating and identifying the unconjugated antibody from the ADC species.
-
-
Free Payload-Linker: Unconjugated this compound linker attached to the cytotoxic drug.
-
Detection Method: Reversed-phase HPLC (RP-HPLC) with UV or MS detection is typically used to quantify small molecule impurities.
-
-
Aggregates and Fragments: As discussed previously, these are common impurities.
-
Detection Method: SEC is the primary method for quantification.
-
-
Process-Related Impurities: These can include residual solvents from the conjugation reaction, or host cell proteins and DNA if the antibody purification was incomplete.
-
Detection Method: Gas chromatography (GC) can be used for residual solvents. ELISA and qPCR are used for host cell protein and DNA analysis, respectively.
-
Signaling Pathway for ADC-Induced Cytotoxicity (Illustrative):
Caption: Generalized ADC mechanism of action.
In Vitro Cytotoxicity Assays
Question: We are observing high variability in our in vitro cytotoxicity assays (IC50 values) for our this compound ADC. How can we improve the reproducibility of these assays?
Answer: Inconsistent IC50 values are a frequent challenge in ADC in vitro potency testing. This variability can arise from the ADC itself, cell culture conditions, or the assay protocol.
Potential Causes & Troubleshooting Steps:
-
ADC Quality:
-
Aggregation: ADC aggregates can have altered potency. Ensure the ADC is not aggregated prior to the assay using SEC.
-
Stability: The ADC may not be stable in the assay medium over the course of the experiment. Perform a stability study of the ADC in the assay medium.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the ADC. Aliquot the ADC to minimize freeze-thaw cycles.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Use authenticated, low-passage number cell lines to avoid genetic drift.
-
Cell Health: Ensure cells are in the exponential growth phase and not over-confluent.
-
-
Assay Protocol:
-
Incubation Time: The optimal incubation time can depend on the payload's mechanism of action. For tubulin inhibitors, 72-96 hours is often required.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure cells remain in the exponential growth phase throughout the assay.
-
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species. The average DAR is calculated as the weighted average of the peak areas.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
-
Column: A SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm and Multi-Angle Light Scattering (MALS).
-
Data Analysis: The UV chromatogram is used to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments). The MALS detector provides the absolute molecular weight of each species.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target-positive and target-negative cells in 96-well plates at a pre-determined optimal density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and add to the cells. Include untreated control wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Drug-to-Antibody Ratio (DAR) with N3-PEG5-aldehyde
Welcome to the technical support center for the use of N3-PEG5-aldehyde in the development of Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize their conjugation strategies and achieve the desired drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound for ADC conjugation?
A1: this compound is a heterobifunctional linker designed for a two-step conjugation process.
-
Hydrazone Bond Formation: The aldehyde group on the linker reacts with a hydrazine or aminooxy group previously installed on the antibody. This reaction typically forms a hydrazone or oxime bond, which can be designed to be stable or pH-sensitive. The reaction is fastest at a slightly acidic pH (around 4.5-6.0).[1][2]
-
Azide-Alkyne Click Chemistry: The terminal azide (N3) group on the linker is then used for the second step. It reacts with a drug payload that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of "click chemistry" that is highly efficient, specific, and biocompatible, as it does not require a cytotoxic copper catalyst.[4][5]
Q2: How can I introduce a reactive hydrazine or aminooxy handle onto my antibody?
A2: There are several methods to introduce the necessary reactive partner for the aldehyde linker. One common, site-specific method involves the mild oxidation of the carbohydrate chains in the antibody's Fc region using sodium periodate (NaIO₄). This process creates aldehyde groups on the antibody itself, which can then be reacted with a small bifunctional molecule containing two hydrazine groups (a dihydrazide). One hydrazine reacts with the antibody's new aldehyde, leaving the other hydrazine free to react with the this compound linker. Alternatively, genetic engineering can be used to introduce non-natural amino acids with ketone or aldehyde groups that can react with hydrazide-functionalized linkers.
Q3: What are the critical parameters that influence the final DAR?
A3: The final DAR is influenced by several factors:
-
Molar Ratio: The molar excess of the this compound linker relative to the antibody is a primary determinant of the final DAR.
-
Reaction pH: The pH of the buffer is critical for the initial hydrazone bond formation. A pH between 4.5 and 6.0 is often optimal for the reaction rate, but a compromise may be needed to maintain antibody stability.
-
Reaction Time and Temperature: Longer incubation times or elevated temperatures can increase conjugation efficiency but may also lead to antibody aggregation or degradation.
-
Purity of Reactants: Ensure both the antibody and the linker are of high purity and free from interfering substances. For example, buffers containing primary amines like Tris will compete with the desired reaction.
Q4: How do I characterize the final ADC and determine the average DAR?
A4: Several analytical techniques are essential for characterizing the final ADC:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the most common method for determining DAR. It separates ADC species based on hydrophobicity; since the drug payload is typically hydrophobic, species with more drugs attached (higher DAR) are retained longer on the column.
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the amount of aggregation. Aggregation is a critical quality attribute, as it can impact efficacy and safety.
-
Mass Spectrometry (MS): LC-MS can be used to determine the mass of the intact ADC or its subunits (light and heavy chains), which allows for precise DAR calculation and identification of different drug-loaded species.
-
UV-Vis Spectroscopy: This method can provide a quick estimation of the average DAR by measuring the absorbance at two wavelengths—one for the antibody (typically 280 nm) and one for the drug payload.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation process.
| Issue | Potential Cause | Recommended Solution |
| Low Average DAR | 1. Suboptimal Reaction pH: The pH may be too high ( > 7.0) for efficient hydrazone formation, slowing the reaction rate significantly. | 1. Perform the conjugation in a mildly acidic buffer (e.g., 100 mM sodium acetate, pH 5.5). If antibody stability is a concern, test a range from pH 5.5 to 6.5. |
| 2. Insufficient Molar Excess of Linker: The ratio of this compound to the antibody may be too low. | 2. Increase the molar excess of the linker. Perform a titration experiment to find the optimal ratio that yields the target DAR without causing excessive aggregation. (See Table 1 for an example). | |
| 3. Short Reaction Time: The incubation time may not be sufficient for the reaction to reach completion, especially at neutral pH. | 3. Increase the incubation time (e.g., from 4 hours to 12-24 hours), particularly if reacting at a suboptimal pH. Monitor the reaction progress by HIC if possible. | |
| 4. Presence of Aniline Catalyst: For reactions at near-neutral pH, the absence of a catalyst can result in very slow kinetics. | 4. Consider adding a nucleophilic catalyst like aniline (typically 1-10 mM) to accelerate the reaction at pH > 6.5. | |
| High Levels of Aggregation | 1. High DAR: The cytotoxic payload is often hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, leading to aggregation. | 1. Aim for a lower average DAR by reducing the molar excess of the linker during conjugation. |
| 2. Harsh Reaction Conditions: High temperature or prolonged incubation can denature the antibody. | 2. Perform the conjugation at a lower temperature (e.g., 4°C instead of room temperature) and optimize the reaction time to be as short as necessary. | |
| 3. Inappropriate Buffer: The formulation buffer may not be suitable for the final, more hydrophobic ADC. | 3. After conjugation and purification, perform a buffer exchange into a formulation buffer optimized for ADC stability, which may include excipients like polysorbate or sucrose. | |
| Inconsistent DAR Between Batches | 1. Variability in Starting Materials: Batch-to-batch differences in the antibody (e.g., extent of modification) or linker can lead to inconsistencies. | 1. Thoroughly characterize all starting materials for each batch. Ensure the method for introducing the reactive handle on the antibody is highly reproducible. |
| 2. Poor Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR. | 2. Precisely control all reaction parameters. Use calibrated equipment and freshly prepared buffers. | |
| 3. Inconsistent Purification: Differences in the purification method can result in the enrichment of different DAR species. | 3. Standardize the purification protocol (e.g., SEC or HIC conditions) and validate its reproducibility. | |
| Low Yield in the Final Click Reaction Step | 1. Degradation of DBCO/BCN Reagent: Strained alkynes can lose reactivity over time, especially if not stored properly. | 1. Use a fresh batch of the alkyne-functionalized drug. If dissolved in an organic solvent like DMSO, store at -20°C and use within a few months. |
| 2. Presence of Azide Contaminants: Buffers containing sodium azide will compete with the azide on the linker, quenching the reaction. | 2. Ensure all buffers used in the click chemistry step are azide-free. Perform a thorough buffer exchange on the azide-modified antibody before this step. |
Data Presentation
Table 1: Effect of Linker Molar Ratio on Average DAR
This table provides representative data on how adjusting the molar excess of an aldehyde-PEG linker affects the resulting average DAR of the ADC, as determined by HIC-HPLC.
| Molar Excess of this compound (Linker:Ab) | Average DAR | % Monomer (by SEC) | % Aggregation (by SEC) |
| 5:1 | 2.1 | 98.5% | 1.5% |
| 10:1 | 3.8 | 96.2% | 3.8% |
| 20:1 | 5.5 | 91.0% | 9.0% |
| 40:1 | 6.9 | 85.3% | 14.7% |
| (Note: Data are representative and will vary based on the specific antibody, payload, and precise reaction conditions.) |
Table 2: Influence of pH on Hydrazone Formation Efficiency
This table illustrates the effect of reaction pH on the efficiency of the initial conjugation step after a fixed incubation time.
| Reaction pH | Reaction Time | Relative Conjugation Efficiency (%) |
| 5.5 | 4 hours | 95% |
| 6.5 | 4 hours | 70% |
| 7.4 | 4 hours | 35% |
| 7.4 (with 10 mM Aniline) | 4 hours | 85% |
| (Note: Efficiency is relative to the optimal condition. Data are illustrative of general trends.) |
Experimental Protocols
Protocol 1: Two-Step ADC Synthesis using this compound
This protocol outlines the general procedure for conjugating a hydrazine-modified antibody with this compound, followed by a click chemistry reaction with a DBCO-functionalized drug.
Step 1: Hydrazone Ligation (Antibody + Linker)
-
Antibody Preparation: Start with an antibody that has been modified to possess a free hydrazine or aminooxy group. Perform a buffer exchange into a suitable reaction buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5). Adjust the antibody concentration to 5-10 mg/mL.
-
Linker Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 20 mM).
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution (e.g., 10-fold excess) to the antibody solution. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing. For sensitive antibodies, the reaction can be performed at 4°C for 12-24 hours.
-
Purification: Remove the excess, unreacted linker by purifying the azide-functionalized antibody using a desalting column or Size Exclusion Chromatography (SEC). The buffer should be exchanged into an azide-free buffer suitable for the next step (e.g., PBS, pH 7.4).
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Drug Preparation: Dissolve the DBCO-functionalized cytotoxic drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Click Reaction: Add a 3- to 5-fold molar excess of the DBCO-drug solution to the purified azide-functionalized antibody from Step 1.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight, protected from light.
-
Final Purification: Purify the final ADC product to remove unreacted drug and other impurities. SEC is commonly used to remove aggregates and residual small molecules. HIC can be used for a more refined purification to isolate specific DAR species if required.
-
Characterization: Characterize the final ADC for average DAR (HIC), aggregation (SEC), and identity (MS). Store the final product in a suitable formulation buffer at the recommended temperature (typically 2-8°C or -80°C).
Visualizations
References
Validation & Comparative
A Comparative Guide to Cleavable ADC Linkers: N3-PEG5-aldehyde in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of a cleavable linker is a critical decision, directly influencing an ADC's stability in circulation, its payload release mechanism, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of N3-PEG5-aldehyde, a polyethylene glycol (PEG)-based linker, with other commonly employed cleavable ADC linkers, supported by available experimental data and detailed methodologies.
This compound: A Hydrophilic and Versatile Linker
This compound is a cleavable ADC linker characterized by a 5-unit polyethylene glycol (PEG) spacer, an azide (N3) group, and a terminal aldehyde functional group. The PEG spacer imparts hydrophilicity to the linker, which can be advantageous in improving the solubility and pharmacokinetic properties of the resulting ADC, particularly when conjugated with hydrophobic payloads. The azide group facilitates conjugation to an alkyne-modified payload or antibody via click chemistry, a highly efficient and specific reaction. The aldehyde group provides a reactive handle for conjugation to amine-containing molecules, such as lysine residues on an antibody, through reductive amination.
While direct head-to-head quantitative performance data for this compound against other cleavable linkers is limited in publicly available literature, its properties can be inferred from studies on similar PEGylated and aldehyde-containing linkers.
Comparative Analysis of Cleavable Linker Technologies
Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. The most common cleavage mechanisms are enzymatic, reductive, and pH-sensitive. This section compares this compound's anticipated properties with two well-established classes of cleavable linkers: protease-cleavable (e.g., valine-citrulline) and disulfide linkers.
Data Presentation: Performance Comparison of Cleavable Linker Types
The following tables summarize representative quantitative data for different classes of cleavable linkers based on available studies. It is important to note that these values are highly dependent on the specific antibody, payload, cell line, and experimental conditions used.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Representative Linker | ADC Target | Cell Line | Payload | IC50 (nM) | Reference |
| Protease-Cleavable | Val-Cit-PABC | HER2 | SK-BR-3 | MMAE | ~1-10 | [1][2] |
| Protease-Cleavable | Val-Ala-PABC | HER2 | KPL-4 | MMAE | ~5-15 | [1] |
| Disulfide | SPDB | CD22 | Ramos | DM1 | ~0.1-1 | [] |
| Aldehyde-based (similar to this compound) | HIPS-Glu-PEG2 | HER2 | NCI-N87 | Maytansine | On par with free drug | [4] |
Table 2: Plasma Stability of ADCs with Different Cleavable Linkers
| Linker Type | Representative Linker | Species | Stability Metric | Value | Reference |
| Protease-Cleavable | Val-Cit-PABC | Human | % Intact ADC after 7 days | >95% | |
| Protease-Cleavable | Val-Cit-PABC | Mouse | % Intact ADC after 7 days | Variable (lower due to Ces1c) | |
| Disulfide | SPDB | Mouse | % Drug Loss after 7 days | ~50% | |
| Aldehyde-based (similar to this compound) | HIPS-Glu-PEG2 | Rat | % Payload Loss after 13 days | <20% |
Table 3: Bystander Effect of ADCs with Different Cleavable Linkers
| Linker Type | Representative Linker | Co-culture System | Bystander Killing | Reference |
| Protease-Cleavable | Val-Cit-PABC | HER2+ / HER2- | Significant | |
| Disulfide | SPDB | Antigen+ / Antigen- | Moderate to Significant | |
| PEGylated (general) | - | Antigen+ / Antigen- | Potentially enhanced due to payload properties |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cell lines.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow formazan crystal formation in viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration. Determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration in plasma (e.g., human, mouse, rat) from healthy donors at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, isolate the ADC from the plasma using affinity chromatography (e.g., Protein A beads).
-
LC-MS/MS Analysis: Analyze the supernatant for the presence of released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The captured ADC can be analyzed to determine the drug-to-antibody ratio (DAR) over time.
-
Data Analysis: Quantify the concentration of the released payload and/or the change in average DAR at each time point. Calculate the percentage of drug release or the ADC half-life in plasma.
Bystander Killing Assay (Co-culture Method)
Objective: To assess the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy differentiation from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. The concentrations should be chosen to be highly cytotoxic to the antigen-positive cells but have minimal direct effect on the antigen-negative monoculture.
-
Incubation: Incubate the plates for a period sufficient to observe the bystander effect (typically 96-120 hours).
-
Imaging and Analysis: Acquire images using a high-content imaging system or flow cytometry to specifically quantify the viability of the fluorescently labeled antigen-negative cell population.
-
Data Analysis: Normalize the viability of the antigen-negative cells in the co-culture to the untreated co-culture control. A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Visualizing ADC Mechanisms and Workflows
General Mechanism of Action for Cleavable ADCs
The following diagram illustrates the typical intracellular trafficking and payload release pathway for an ADC with a cleavable linker.
Caption: General mechanism of action of a cleavable linker ADC.
Experimental Workflow for In Vitro Cytotoxicity Assay
This diagram outlines the key steps in performing an in vitro cytotoxicity assay to evaluate ADC efficacy.
Caption: Workflow for a typical in vitro ADC cytotoxicity assay.
Conclusion
The selection of a cleavable linker is a multifaceted decision that requires careful consideration of the desired balance between stability, payload release kinetics, and the physicochemical properties of the final ADC. While protease-cleavable linkers like Val-Cit are well-established and effective, they can exhibit species-specific instability. Disulfide linkers offer an alternative cleavage mechanism based on the reductive environment of the cell but can be susceptible to premature cleavage.
References
A Head-to-Head Comparison of N3-PEG5-aldehyde and SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of two widely used linkers: N3-PEG5-aldehyde, a cleavable polyethylene glycol (PEG)-based linker, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a non-cleavable linker. This comparison is supported by experimental data to inform the rational design of next-generation biotherapeutics.
At a Glance: this compound vs. SMCC
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | Cleavable | Non-cleavable |
| Core Chemistry | Azide and aldehyde functionalities with a 5-unit PEG spacer | N-hydroxysuccinimide (NHS) ester and maleimide groups |
| Conjugation Strategy | Two-step: 1) Aldehyde reacts with hydrazides or aminooxy groups. 2) Azide undergoes "click chemistry" with alkynes (CuAAC or SPAAC). | Two-step: 1) NHS ester reacts with primary amines (e.g., lysine residues). 2) Maleimide reacts with thiols (e.g., cysteine residues). |
| Payload Release Mechanism | Cleavage of the linker, often designed to be sensitive to the tumor microenvironment (e.g., low pH, specific enzymes). | Proteolytic degradation of the antibody backbone within the lysosome. |
| Key Advantages | Hydrophilic PEG spacer can improve solubility and pharmacokinetics. Enables click chemistry for bioorthogonal conjugation. Potential for bystander killing effect due to payload release. | High stability in circulation, minimizing premature drug release. Well-established and widely used in approved ADCs like Kadcyla®. |
| Potential Limitations | Potential for premature linker cleavage in circulation. Aldehyde reactivity can be lower than NHS esters. | The released payload remains attached to an amino acid residue, which may affect its activity. Limited bystander effect. |
Performance Comparison: A Data-Driven Analysis
The choice between a cleavable and non-cleavable linker strategy has significant implications for the performance of an ADC. The following tables summarize quantitative data from various studies to highlight these differences. While direct head-to-head studies of this compound and SMCC are limited, the data provides a comparative overview of their respective classes.
Table 1: In Vitro Cytotoxicity
| Linker Type | ADC Construct | Cell Line | IC50 | Citation |
| Cleavable (vc-linker) | Trastuzumab-MMAE | HER2+ | 14.3 pM | [1] |
| Non-cleavable (SMCC) | Kadcyla (T-DM1) | HER2+ | 33 pM | [1] |
| PEGylated (HP10KM) | ZHER2-PEG10K-MMAE | HER2+ | 22-fold reduction vs. non-PEGylated | [2][3] |
| Non-PEGylated (SMCC) | ZHER2-SMCC-MMAE | HER2+ | Baseline | [2] |
Note: The PEGylated linker in this study is not this compound but demonstrates the general effect of PEGylation on cytotoxicity.
Table 2: In Vivo Stability and Pharmacokinetics
| Linker | ADC Construct | Animal Model | Key Finding | Citation |
| SMCC | J2898A-SMCC-DM1 | Mice | Average DAR of 3.0-3.4. Faster clearance than total antibody, suggesting some drug loss. | |
| SMCC | Kadcyla (T-DM1) | Mice | 29% decrease in DAR after 7 days. | |
| PEGylated (HP10KM) | ZHER2-PEG10K-MMAE | Mice | 11.2-fold extension in plasma half-life (219.0 min) compared to non-PEGylated SMCC version. | |
| Non-PEGylated (SMCC) | ZHER2-SMCC-MMAE | Mice | Plasma half-life of 19.6 min. |
Reaction Mechanisms and Experimental Workflows
Visualizing the chemical reactions and experimental processes is crucial for understanding the application of these linkers.
Detailed Experimental Protocols
Protocol 1: Two-Step Conjugation with this compound
This protocol describes a general procedure for conjugating an alkyne-containing payload to an antibody that has been modified to contain a hydrazide or aminooxy group.
Materials:
-
Antibody with hydrazide/aminooxy groups
-
This compound linker
-
Alkyne-containing payload
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)
-
Click chemistry catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate for CuAAC, or a DBCO-containing payload for SPAAC)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Hydrazone Formation:
-
Dissolve the antibody in conjugation buffer.
-
Add a molar excess of this compound to the antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Remove excess linker by dialysis or size-exclusion chromatography.
-
-
Click Chemistry Conjugation:
-
To the purified antibody-linker intermediate, add a molar excess of the alkyne-containing payload.
-
If using CuAAC, add the copper(II) sulfate and sodium ascorbate solution.
-
Incubate for 1-2 hours at room temperature.
-
Purify the final ADC using size-exclusion chromatography to remove unreacted payload and catalyst.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or LC-MS.
-
Protocol 2: Two-Step Conjugation with SMCC
This protocol outlines the conjugation of a thiol-containing payload to the primary amines of an antibody.
Materials:
-
Antibody
-
SMCC linker
-
Thiol-containing payload
-
Amine-free, thiol-free conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP), if payload has a disulfide bond
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Dissolve the antibody in conjugation buffer.
-
Prepare a stock solution of SMCC in DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column.
-
-
Payload Conjugation:
-
If necessary, reduce the payload's disulfide bonds with a reducing agent.
-
Immediately add the thiol-containing payload to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature.
-
Purify the final ADC using size-exclusion chromatography.
-
-
Characterization:
-
Determine the DAR by UV-Vis spectroscopy, HIC, or LC-MS.
-
In Vitro and In Vivo Stability Assessment
The stability of the linker is paramount for the safety and efficacy of an ADC.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation in plasma.
Procedure:
-
Incubate the ADC at a known concentration in plasma (human, mouse, etc.) at 37°C.
-
Collect samples at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
LC-MS: This method can directly measure the intact ADC, free payload, and any payload-adducts.
-
Conclusion
The choice between this compound and SMCC linkers depends on the desired mechanism of action and the specific therapeutic application. This compound, as a representative of cleavable, PEGylated linkers, offers the potential for improved pharmacokinetics and a bystander killing effect, which can be advantageous for treating heterogeneous tumors. However, this comes with the risk of premature payload release. In contrast, SMCC provides a highly stable, non-cleavable linkage that minimizes off-target toxicity, making it suitable for homogenous tumors with high antigen expression. The experimental data, though not from direct head-to-head comparisons, suggests that PEGylation can significantly extend the half-life of a conjugate, a key feature of the this compound linker. Ultimately, the optimal linker strategy must be determined empirically for each ADC, considering the antibody, payload, and target biology.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for N3-PEG5-aldehyde ADC Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has seen remarkable progress, with a significant focus on optimizing their efficacy and safety profiles. The choice of linker technology is paramount in this endeavor, directly influencing critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), stability, and homogeneity. This guide provides a comparative analysis of analytical methods for the characterization of ADCs featuring the N3-PEG5-aldehyde linker, a site-specific conjugation technology designed to produce homogeneous ADCs with improved pharmacological properties.
The this compound linker combines a terminal azide group for "click" chemistry-based drug attachment and a polyethylene glycol (PEG) spacer. This hydrophilic PEG spacer is intended to enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the ADC.[1][2][3] This guide will delve into the key analytical techniques used to assess the quality of these ADCs, comparing their expected performance with alternative linker technologies and providing detailed experimental protocols.
Key Analytical Techniques for ADC Characterization
A multi-faceted analytical approach is essential to fully characterize the complex nature of ADCs. The following techniques are fundamental for assessing the CQAs of this compound ADCs and comparing them to other ADC platforms.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR distribution of an ADC.[4] It separates ADC species based on their hydrophobicity, which typically increases with the number of conjugated drug molecules. For ADCs with hydrophilic linkers like this compound, HIC can reveal a more homogeneous DAR profile compared to ADCs with more hydrophobic linkers.[5]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): SEC-MALS is the gold standard for quantifying aggregates and fragments in protein therapeutics. The incorporation of a hydrophilic PEG linker is expected to reduce the propensity for aggregation, a common issue with ADCs carrying hydrophobic payloads. SEC-MALS provides accurate measurements of molar mass and size distribution, enabling a direct comparison of the aggregation levels between different ADC constructs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for confirming the identity and integrity of ADCs at the intact, subunit, and peptide levels. For this compound ADCs, LC-MS can verify the site-specific conjugation, determine the average DAR, and identify any potential modifications or degradation products.
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): CE-SDS is a high-resolution technique for assessing the purity and size heterogeneity of ADCs under denaturing conditions. It can be used to monitor the levels of fragmentation and confirm the covalent attachment of the drug-linker to the antibody chains.
Comparative Data Presentation
The following tables summarize the expected analytical results for an ADC conjugated via an this compound linker compared to a site-specific ADC with a more hydrophobic linker and a traditional lysine-conjugated ADC. The data illustrates the anticipated benefits of the hydrophilic PEG linker in achieving a more homogeneous and stable product.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-UV
| Linker Technology | Average DAR | DAR Distribution (Relative Peak Area %) |
| DAR 0 | DAR 2 | DAR 4 | ||
| This compound (Site-Specific) | ~2.0 | < 5% | > 90% | < 5% |
| Hydrophobic Linker (Site-Specific) | ~2.0 | < 5% | > 85% | < 10% |
| Lysine Conjugation (Non-Specific) | ~3.5 | 5-15% | 15-25% | 20-30% | 15-25% (DAR 6) | 5-15% (DAR 8) |
Note: Data for this compound and hydrophobic linker are hypothetical but based on typical results for site-specific conjugation. Lysine conjugation data reflects the inherent heterogeneity of this method.
Table 2: Aggregation and Purity Analysis by SEC-MALS
| Linker Technology | Monomer (%) | High Molecular Weight Species (Aggregates) (%) | Low Molecular Weight Species (Fragments) (%) |
| This compound (Site-Specific) | > 98% | < 1.5% | < 0.5% |
| Hydrophobic Linker (Site-Specific) | > 95% | < 4% | < 1% |
| Lysine Conjugation (Non-Specific) | > 90% | < 8% | < 2% |
Note: The hydrophilic nature of the PEG linker in this compound ADCs is expected to significantly reduce aggregation compared to ADCs with more hydrophobic linkers.
Table 3: Intact Mass Analysis by LC-MS
| Linker Technology | Expected Average Mass (Da) | Observed Mass Deviation (Da) | Key Observations |
| This compound (Site-Specific) | Calculated based on mAb + 2x (Linker + Drug) | < 2 | Homogeneous mass corresponding to the desired DAR. |
| Hydrophobic Linker (Site-Specific) | Calculated based on mAb + 2x (Linker + Drug) | < 2 | Homogeneous mass, but potential for broader peaks due to increased hydrophobicity. |
| Lysine Conjugation (Non-Specific) | Broad distribution | N/A | Heterogeneous mixture of species with varying numbers of drug-linkers attached. |
Table 4: Purity Analysis by CE-SDS (Non-reducing)
| Linker Technology | Main Peak Purity (%) | Fragments (%) | Aggregates (%) |
| This compound (Site-Specific) | > 95% | < 3% | < 2% |
| Hydrophobic Linker (Site-Specific) | > 92% | < 5% | < 3% |
| Lysine Conjugation (Non-Specific) | > 88% | < 7% | < 5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify the different drug-loaded species of the ADC based on hydrophobicity.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species.
-
Calculate the average DAR by weighting the contribution of each species.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute molar mass and quantify the percentage of monomer, aggregates, and fragments.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
UHPLC system coupled with a MALS detector and a refractive index (RI) detector.
Procedure:
-
Equilibrate the SEC column with the mobile phase until stable baselines are achieved for all detectors.
-
Inject 50-100 µg of the ADC sample.
-
Elute the sample isocratically at a flow rate of 0.5 mL/min.
-
Collect data from the UV, MALS, and RI detectors.
-
Process the data using appropriate software (e.g., ASTRA) to calculate the molar mass and relative abundance of each species.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis
Objective: To confirm the identity and determine the average mass of the intact ADC.
Materials:
-
Reversed-phase column (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject 5-10 µg of the ADC sample.
-
Run a gradient from 20% to 80% Mobile Phase B over 15 minutes.
-
Acquire mass spectra in the positive ion mode over a mass range of 1000-4000 m/z.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the ADC species.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
Objective: To assess the purity and size heterogeneity of the ADC under denaturing conditions.
Materials:
-
Bare-fused silica capillary
-
SDS-gel buffer
-
Sample buffer containing SDS and iodoacetamide (for non-reducing conditions) or dithiothreitol (for reducing conditions)
-
CE instrument with UV detector
Procedure:
-
Prepare the ADC sample by diluting it in the appropriate sample buffer and heating at 70°C for 10 minutes.
-
Fill the capillary with the SDS-gel buffer.
-
Inject the prepared sample electrokinetically.
-
Apply a constant voltage for separation.
-
Detect the separated species by UV absorbance at 220 nm.
-
Analyze the electropherogram to determine the relative percentage of the main peak, fragments, and aggregates.
Mandatory Visualizations
Caption: Workflow for the synthesis of an this compound ADC.
Caption: Analytical workflow for ADC characterization.
Conclusion
The analytical characterization of ADCs is a critical component of their development, ensuring product quality, safety, and efficacy. For ADCs utilizing the this compound linker, a suite of orthogonal analytical methods is required to thoroughly assess their key quality attributes. The hydrophilic nature of the PEG spacer is anticipated to yield a more homogeneous DAR distribution and reduced aggregation propensity compared to ADCs with more hydrophobic linkers. The detailed protocols and comparative data presented in this guide provide a framework for researchers to effectively characterize this compound ADCs and make informed decisions during the drug development process. A comprehensive understanding of these analytical techniques and their application is essential for advancing the next generation of well-defined and highly effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. cytivalifesciences.com [cytivalifesciences.com]
A Comparative Guide to the Mass Spectrometry Analysis of N3-PEG5-aldehyde Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like N3-PEG5-aldehyde is critical for the successful development of advanced bioconjugates such as antibody-drug conjugates (ADCs). Mass spectrometry (MS) stands out as a primary analytical tool, providing essential information on molecular weight, purity, and structural integrity. This guide offers an objective comparison of mass spectrometry-based methods for the analysis of this compound conjugates, supported by experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The analysis of this compound conjugates, which feature both an azide and an aldehyde functional group attached to a polyethylene glycol (PEG) spacer, can be approached with several analytical techniques. Mass spectrometry, often coupled with liquid chromatography, is the cornerstone for detailed molecular characterization. Other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Hydrophobic Interaction Chromatography (HIC) are also valuable, particularly in the context of larger bioconjugates.
Table 1: Comparison of Mass Spectrometry Techniques for this compound Conjugate Analysis
| Feature | Electrospray Ionization-Mass Spectrometry (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS |
| Principle | Soft ionization of analytes from solution, often producing multiply charged ions. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization, typically producing singly charged ions. |
| Coupling with LC | Excellent compatibility with Liquid Chromatography (LC-MS) for separation of complex mixtures.[1][2] | Generally used as a standalone technique for direct analysis of purified samples. |
| Information Provided | Accurate molecular weight, structural information via tandem MS (MS/MS), and quantitative data from LC peak areas.[2][3] | Average molecular weight, molecular weight distribution of polymers, and rapid screening.[4] |
| Sample Requirements | Requires samples to be soluble and in a volatile buffer. | More tolerant to salts and non-volatile buffers. |
| Throughput | Higher throughput when automated with an autosampler. | Very high throughput for rapid screening of multiple samples. |
| Fragmentation | In-source fragmentation can be controlled; extensive fragmentation for structural analysis is possible with MS/MS. | In-source decay can provide some structural information, but less controlled than ESI-MS/MS. |
Table 2: Comparison of Chromatographic Techniques for the Analysis of Bioconjugates
| Technique | Principle | Application for this compound Conjugates | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment of the linker and its conjugates. Can be coupled to MS for detailed characterization. | High resolution and good for separating isomers and impurities. | Denaturing conditions may not be suitable for analyzing intact, non-covalent protein conjugates. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Primarily used for determining the drug-to-antibody ratio (DAR) of ADCs. | Preserves the native structure of proteins. | Lower resolution compared to RP-HPLC. The high salt concentrations used are not directly compatible with MS. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Analysis of aggregation and purity of larger bioconjugates. Can be coupled to MS for native analysis. | Non-denaturing and useful for assessing stability. | Does not separate species with similar sizes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are generalized protocols for the mass spectrometric analysis of this compound conjugates.
Protocol 1: LC-ESI-MS for this compound Conjugate Analysis
This protocol is suitable for the detailed characterization of the this compound linker and its smaller conjugates.
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
ESI-MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 100-1000.
-
Protocol 2: MALDI-TOF MS for Rapid Screening
This protocol is ideal for rapid molecular weight confirmation of the this compound linker.
-
Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Analyte Solution: Dissolve the this compound conjugate in a suitable solvent to a concentration of approximately 1 mg/mL.
-
-
Sample Spotting:
-
Mix the analyte solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.
-
-
MALDI-TOF MS Conditions:
-
Ionization Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimize for best signal-to-noise ratio while avoiding fragmentation.
-
Mass Range: m/z 200-1000.
-
Calibration: Use a suitable calibrant mixture close to the expected mass of the analyte.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental processes and biological mechanisms.
References
A Comparative Guide to Hydrophobic Interaction Chromatography (HIC) for N3-PEG5-aldehyde ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydrophobic Interaction Chromatography (HIC) with other key analytical techniques for the characterization of N3-PEG5-aldehyde Antibody-Drug Conjugates (ADCs). Supported by experimental data, this document outlines the principles, protocols, and comparative performance of HIC, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS) in the analysis of these complex biomolecules.
Introduction to HIC for ADC Analysis
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for the separation and characterization of proteins and bioconjugates, including ADCs, under non-denaturing conditions.[1][2] This method separates molecules based on their surface hydrophobicity. For ADCs, the conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity. HIC can effectively resolve ADC species with different drug-to-antibody ratios (DAR), making it a cornerstone for quality control in ADC development.[3][4] The this compound linker incorporates a polyethylene glycol (PEG) spacer, which is designed to increase the hydrophilicity of the linker-payload system. This modification can influence the retention behavior of the ADC on a HIC column and is a key consideration in method development.[5]
Comparative Analysis of Analytical Techniques
The characterization of ADCs requires a multi-faceted analytical approach. While HIC is a primary method for DAR determination, orthogonal techniques are necessary for a comprehensive understanding of the ADC's properties.
| Analytical Technique | Principle | Key Applications for ADCs | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity in a high-salt, aqueous mobile phase. | DAR determination, analysis of drug-load distribution. | - Non-denaturing conditions preserve protein structure.- Excellent resolution of DAR species for cysteine-linked ADCs. | - High salt concentrations can be incompatible with MS.- May have lower resolution for more hydrophobic, higher DAR species. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase with an organic modifier. | Orthogonal method for DAR determination, analysis of light and heavy chain drug distribution after reduction. | - High resolution.- Compatible with MS. | - Denaturing conditions can disrupt the ADC's native structure.- May provide slightly lower DAR values compared to HIC. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Quantification of aggregates, monomers, and fragments. | - Non-denaturing conditions.- Provides information on the homogeneity and stability of the ADC. | - Does not provide information on DAR.- Hydrophobic interactions with the column matrix can sometimes be an issue for ADCs. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Confirmation of molecular weight, identification of DAR species, and characterization of post-translational modifications. | - High sensitivity and specificity.- Provides detailed structural information. | - Direct coupling with traditional HIC is challenging due to non-volatile salts. |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis of a PEGylated ADC
This protocol is adapted from a method for a cysteine-linked ADC and is suitable for the analysis of an this compound ADC.
-
Column: Tosoh Bio Butyl-NPR, 2.5 µm, 4.6 × 35 mm
-
Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0
-
Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% (v/v) Isopropanol
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time.
-
Flow Rate: 0.8 mL/min
-
Temperature: 30 °C
-
Detection: UV at 280 nm
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the analysis of a reduced ADC to determine drug distribution on the light and heavy chains.
-
Sample Preparation: The ADC is reduced with Dithiothreitol (DTT) in the presence of a denaturant like guanidine HCl at an elevated temperature (e.g., 80 °C for 10 min).
-
Column: Agilent AdvanceBio RP-mAb Diphenyl, 3.5 µm, 2.1 × 100 mm
-
Mobile Phase A: 0.1% Formic Acid, 0.01% Trifluoroacetic Acid (TFA), 2% Acetonitrile in Water
-
Mobile Phase B: 0.1% Formic Acid, 0.01% TFA in Acetonitrile
-
Gradient: A suitable gradient to separate the light and heavy chains and their drug-conjugated forms.
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 280 nm
Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol is for the quantification of aggregates in ADC samples.
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 × 300 mm
-
Mobile Phase: 100 mM NaH₂PO₄/Na₂HPO₄, 250 mM NaCl, pH 6.8
-
Flow Rate: 0.25 mL/min
-
Temperature: 30 °C
-
Detection: UV at 280 nm
Data Presentation
Table 1: Comparison of DAR Values for a Site-Specific ADC
| Analytical Method | Average DAR |
| HIC | 1.6 |
| RP-HPLC | Slightly lower than HIC |
Note: The slightly lower DAR values from RP-HPLC may be attributed to the denaturing conditions potentially causing some degradation of the ADC species.
Table 2: SEC Analysis of ADC Aggregation
| Sample | Monomer (%) | Aggregate (%) | Fragment (%) |
| Unstressed ADC | >98 | <2 | <0.5 |
| Stressed ADC (e.g., heat) | Variable, decreased | Variable, increased | Variable, increased |
Data adapted from studies on PEGylated ADCs, showing that PEGylation can improve stability and reduce aggregation.
Visualizations
Conclusion
Hydrophobic Interaction Chromatography is an indispensable tool for the characterization of this compound ADCs, particularly for the determination of the drug-to-antibody ratio and drug-load distribution under non-denaturing conditions. The inclusion of a PEG linker in the ADC design, aimed at increasing hydrophilicity, directly impacts the chromatographic behavior in HIC and can be monitored effectively. For a comprehensive quality assessment, HIC should be employed in conjunction with orthogonal methods such as RP-HPLC for detailed drug distribution analysis, SEC for aggregation and stability profiling, and Mass Spectrometry for definitive structural identification. The selection of the appropriate analytical strategy will depend on the specific quality attributes to be assessed throughout the drug development process.
References
A Comparative Guide to Size Exclusion Chromatography (SEC) for ADC Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Size Exclusion Chromatography (SEC) with alternative analytical techniques for the purity assessment of Antibody-Drug Conjugates (ADCs). Supported by experimental data and detailed protocols, this document aims to assist in the selection and implementation of robust analytical strategies for characterizing these complex biotherapeutics.
Introduction to ADC Purity and the Role of SEC
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. This inherent complexity presents unique analytical challenges, particularly in the assessment of purity. Critical quality attributes (CQAs) that must be closely monitored include the presence of high molecular weight species (aggregates) and low molecular weight species (fragments), as these can impact both the efficacy and safety of the ADC.[1]
Size Exclusion Chromatography (SEC) is a widely adopted analytical technique for the separation and quantification of protein aggregates and fragments based on their hydrodynamic radius.[2] It is a non-denaturing technique that separates molecules in their native state, providing valuable information on the oligomeric state of the ADC. However, the hydrophobic nature of the conjugated payload in ADCs can lead to secondary interactions with the stationary phase of the SEC column, resulting in poor peak shape and inaccurate quantification.[3] This has led to the development of specialized SEC columns and mobile phase compositions, as well as the use of orthogonal techniques to provide a comprehensive purity profile.
Comparison of Analytical Techniques for ADC Purity Assessment
While SEC is a cornerstone for analyzing size variants, a multi-faceted approach employing orthogonal methods is crucial for a comprehensive understanding of ADC purity. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RPLC) are two such powerful alternatives that provide complementary information.
| Feature | Size Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) |
| Primary Separation Principle | Hydrodynamic Volume (Size) | Hydrophobicity | Hydrophobicity |
| Primary Application for ADC Purity | Quantification of aggregates and fragments. | Assessment of drug-to-antibody ratio (DAR) and separation of species with different drug loads. Can also resolve some aggregates. | Analysis of ADC fragments, free drug, and reduced light and heavy chains.[4][5] |
| Typical Mobile Phase | Aqueous buffer (e.g., phosphate-buffered saline). | High salt concentration (e.g., ammonium sulfate) with a decreasing salt gradient. | Aqueous buffer with an increasing gradient of organic solvent (e.g., acetonitrile) and often an ion-pairing agent (e.g., TFA). |
| Strengths | - Direct quantification of size variants. - Non-denaturing conditions preserve the native structure. - Well-established and robust method. | - Excellent resolution of different drug-loaded species. - Mild, non-denaturing conditions. - Orthogonal to SEC. | - High resolving power for fragments and small molecules. - Compatible with mass spectrometry for identification. |
| Limitations | - Potential for non-specific interactions with hydrophobic ADCs. - Limited resolution for species with similar sizes. | - Primarily for DAR analysis, less direct for aggregate quantification. - High salt concentrations can be corrosive to instrumentation. | - Denaturing conditions can alter the native structure of the ADC. - Potential for on-column degradation at elevated temperatures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific characteristics of the ADC.
Protocol 1: SEC-HPLC for Aggregate and Fragment Analysis
This protocol outlines a general method for the quantification of high and low molecular weight species in ADC samples.
-
System: HPLC or UHPLC system with UV detection.
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 4.6 x 300 mm (or equivalent).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for approximately 15-20 minutes.
-
Identify peaks corresponding to aggregates (eluting before the monomer peak) and fragments (eluting after the monomer peak).
-
-
Data Processing: Integrate the peak areas for all species and calculate the percentage of aggregates and fragments relative to the total peak area.
Protocol 2: HIC-HPLC for Drug-to-Antibody Ratio (DAR) and Purity Assessment
This protocol provides a general method for determining the average DAR and the distribution of different drug-loaded species.
-
System: Biocompatible HPLC or UHPLC system with UV detection.
-
Column: Tosoh TSKgel Butyl-NPR, 2.5 µm, 4.6 x 35 mm (or equivalent).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-100% B
-
12-15 min: 100% B
-
15-17 min: 0% B
-
17-20 min: 0% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the gradient elution.
-
-
Data Processing: Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.) to determine the drug load distribution and calculate the average DAR.
Protocol 3: RPLC-HPLC for Fragment and Free Drug Analysis
This protocol outlines a method for the analysis of ADC fragments and the quantification of free cytotoxic drug.
-
System: HPLC or UHPLC system with UV detection, preferably coupled to a mass spectrometer.
-
Column: Agilent Zorbax RRHD SB-C8, 1.8 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute fragments and the free drug. For example, 5-95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 280 nm and/or 254 nm (depending on the payload's absorbance).
-
Injection Volume: 5 µL.
-
Sample Preparation: The ADC sample can be analyzed directly or after a reduction step (e.g., with DTT) to separate light and heavy chains.
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient elution.
-
-
Data Processing: Integrate the peak areas of the fragments and free drug. If a mass spectrometer is used, identify the species based on their mass-to-charge ratio.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for ADC purity assessment using SEC and the logical relationship between the orthogonal analytical techniques.
Caption: Experimental workflow for ADC purity assessment using SEC-HPLC.
Caption: Relationship between orthogonal methods for comprehensive ADC purity analysis.
Conclusion
The robust characterization of ADC purity is a critical aspect of their development and quality control. While SEC remains the gold standard for the direct quantification of aggregates and fragments, its limitations, particularly with hydrophobic ADCs, necessitate the use of orthogonal methods. HIC provides invaluable information on drug load distribution, while RPLC excels in the analysis of smaller fragments and free drug impurities. By employing a combination of these techniques, researchers and drug developers can build a comprehensive purity profile, ensuring the safety and efficacy of these promising biotherapeutics. The detailed protocols and workflows provided in this guide offer a solid foundation for establishing a robust analytical strategy for ADC purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. agilent.com [agilent.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molnar-institute.com [molnar-institute.com]
Navigating the Plasma Proteome: A Comparative Guide to the Stability of N3-PEG5-Aldehyde Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and diminished efficacy. This guide provides a comprehensive comparison of the plasma stability of ADCs featuring an N3-PEG5-aldehyde linker, benchmarked against other common linker technologies. The information presented is supported by established experimental methodologies to aid in the rational design and evaluation of next-generation ADCs.
The linker connecting the antibody to the cytotoxic drug is a pivotal component of an ADC, profoundly influencing its pharmacokinetic profile and overall performance. An ideal linker must remain robustly stable in the bloodstream while ensuring efficient payload release upon internalization into target tumor cells. This guide focuses on the stability of ADCs employing an this compound linker, a component often utilized in bioorthogonal "click chemistry" conjugation strategies.
Comparative Plasma Stability of ADC Linkers
The following table summarizes quantitative data on the plasma stability of various ADC linker types. It is important to note that direct comparisons across different studies should be made with caution, as experimental conditions such as the specific antibody, payload, analytical methods, and plasma source can influence stability.
| Linker Type | General Structure/Chemistry | Plasma Half-life (t½) or % Intact ADC | Key Stability Features |
| This compound (Hypothetical Data) | Azide-Polyethylene Glycol-Aldehyde | Data not publicly available; stability is dependent on the final linkage chemistry. | The azide and aldehyde groups themselves are generally stable in plasma.[1] Stability is primarily determined by the bond formed during conjugation (e.g., oxime, hydrazone). |
| Valine-Citrulline (vc) | Dipeptide | ~7 days (in human plasma) | Cleavable by lysosomal proteases (e.g., Cathepsin B). Shows good stability in human plasma but can be susceptible to cleavage by carboxylesterases in rodent plasma.[2] |
| Hydrazone | pH-sensitive acylhydrazone | t½ ≈ 2 days | Designed to be stable at physiological pH (~7.4) and hydrolyze in the acidic environment of endosomes and lysosomes.[3] |
| Thioether (non-cleavable) | e.g., from maleimide chemistry | High | Generally very stable in plasma; payload is released after lysosomal degradation of the antibody.[4] |
| Silyl Ether | pH-sensitive | t½ > 7 days (in human plasma) | Demonstrates high stability in plasma with cleavage triggered by acidic conditions.[3] |
| Disulfide | Redox-sensitive | Variable; dependent on steric hindrance | Cleaved in the reducing environment of the cell interior (high glutathione concentration). Stability in plasma can be engineered. |
Experimental Protocols for Determining ADC Plasma Stability
Accurate assessment of ADC stability in plasma is crucial for preclinical development. The following outlines a generalized protocol for an in vitro plasma stability assay.
Objective:
To determine the rate of drug deconjugation and/or free payload release of an ADC when incubated in plasma over time.
Materials:
-
Test ADC (e.g., this compound conjugated ADC)
-
Control ADC (with a linker of known stability, if available)
-
Human, rat, or mouse plasma (citrate or heparin as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample collection tubes
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
Methodology:
-
ADC Incubation:
-
Thaw plasma at 37°C.
-
Spike the test ADC into the plasma at a final concentration of 100 µg/mL.
-
Prepare a control sample by incubating the ADC in PBS at the same concentration.
-
Incubate all samples at 37°C with gentle agitation for a predetermined time course (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
-
Sample Collection:
-
At each time point, collect an aliquot of the plasma and PBS samples.
-
Immediately freeze the aliquots at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis:
-
Quantification of Intact ADC (Drug-to-Antibody Ratio - DAR):
-
The average DAR is a key indicator of ADC stability. A decrease in DAR over time signifies linker cleavage.
-
This is often measured by Liquid Chromatography-Mass Spectrometry (LC-MS). The ADC is typically deglycosylated and may be reduced to separate heavy and light chains before analysis.
-
-
Quantification of Released Payload:
-
The concentration of the free cytotoxic drug in the plasma supernatant is measured.
-
This is commonly performed using LC-MS/MS, which offers high sensitivity and specificity. An internal standard is used for accurate quantification.
-
-
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC against time.
-
Plot the concentration of the released payload against time.
-
Calculate the plasma half-life (t½) of the ADC.
Visualizing Experimental Workflows and Degradation Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC stability assessment.
Conclusion
The stability of an ADC in plasma is a multifaceted property influenced by the intricate interplay of the antibody, linker, and payload. While specific quantitative data for the plasma stability of this compound ADCs is not extensively available in public literature and is highly dependent on the final conjugation chemistry, the experimental framework provided herein offers a robust methodology for its determination. By comparing the stability of novel linker technologies against established ones, researchers can make informed decisions in the design and selection of ADC candidates with optimal therapeutic windows. The use of PEG linkers, such as in the this compound construct, is a known strategy to improve the physicochemical properties of ADCs, which can contribute to enhanced stability and favorable pharmacokinetics. Rigorous in vitro plasma stability studies are an indispensable step in the preclinical evaluation of any new ADC platform.
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to PEG Linkers: An In Vitro and In Vivo Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the development of bioconjugates, influencing everything from solubility and stability to pharmacokinetic profiles and therapeutic efficacy. This guide provides an objective comparison of different PEG linkers, supported by experimental data, to facilitate informed decisions in drug development. We delve into the in vitro and in vivo performance of various PEG linker architectures, offering detailed experimental protocols and visual workflows to guide your research.
Data Presentation: A Quantitative Comparison of PEG Linker Performance
The following tables summarize key quantitative data from various studies, comparing the impact of PEG linker length and structure on critical biopharmaceutical parameters.
Table 1: Impact of PEG Linker Length on In Vivo Pharmacokinetics [1]
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation |
Table 2: In Vitro Cytotoxicity Profile of PEGylated Conjugates [2][3]
| Conjugate | PEG Linker Molecular Weight | In Vitro Cytotoxicity Reduction (compared to non-PEGylated) |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5-fold |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22-fold |
Table 3: Comparison of Linear vs. Branched PEG Linkers on Hydrodynamic Radius [4]
| Conjugated Protein | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | - | 3.5 |
| PEGylated HSA | Linear | 5 | 4.2 |
| PEGylated HSA | Linear | 10 | 5.2 |
| PEGylated HSA | Linear | 20 | 6.1 |
| PEGylated HSA | Branched | 20 | 6.4 |
Experimental Protocols: Methodologies for Key Assays
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. In Vitro Cytotoxicity Assay (MTT-based)
-
Objective: To determine the cytotoxic effect of PEGylated drug conjugates on cancer cell lines.
-
Procedure:
-
Cell Culture: Culture target cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in the cell culture medium. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each conjugate.
-
2. In Vitro Stability Assay
-
Objective: To assess the stability of PEGylated conjugates in biological fluids.
-
Procedure:
-
Incubate the PEGylated conjugate in human serum or plasma at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).
-
At each time point, precipitate the proteins from the serum/plasma samples.
-
Analyze the supernatant containing the conjugate by a suitable analytical method, such as HPLC or ELISA, to quantify the amount of intact conjugate remaining.
-
Calculate the percentage of conjugate stability over time.
-
3. In Vitro Solubility Assay
-
Objective: To determine the aqueous solubility of PEGylated compounds.
-
Procedure (Nephelometric Assay): [5]
-
Prepare a stock solution of the test compound in DMSO.
-
Add a small volume of the DMSO stock solution to a buffer (e.g., PBS) in a microtiter plate.
-
Perform serial dilutions across the plate.
-
Measure the light scattering of undissolved particles using a nephelometer to determine the kinetic solubility.
-
In Vivo Assays
1. Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of PEGylated conjugates.
-
Procedure:
-
Animal Model: Use healthy rodents (e.g., mice or rats) of a specific age and weight.
-
Administration: Administer a single intravenous (IV) dose of the PEGylated conjugate.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h).
-
Plasma Analysis: Process the blood samples to obtain plasma and quantify the concentration of the conjugate using a validated analytical method (e.g., ELISA or LC-MS).
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
2. Biodistribution Study
-
Objective: To determine the distribution of PEGylated conjugates in various organs and tissues.
-
Procedure:
-
Radiolabeling (optional but common): Radiolabel the PEGylated conjugate with a suitable isotope (e.g., 125I, 111In).
-
Administration: Administer the conjugate to tumor-bearing mice via intravenous injection.
-
Tissue Harvesting: At selected time points, euthanize the animals and harvest major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs).
-
Quantification: Weigh the tissues and measure the radioactivity using a gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
3. In Vivo Efficacy (Antitumor) Study
-
Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates in a tumor model.
-
Procedure:
-
Tumor Implantation: Inoculate mice with tumor cells to establish xenografts.
-
Treatment Groups: Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., vehicle control, free drug, non-PEGylated conjugate, and PEGylated conjugates with different linker lengths).
-
Dosing: Administer the treatments according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
-
Visualizing the Process: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for the development of an Antibody-Drug Conjugate (ADC) using a PEG linker.
Caption: Signaling pathway illustrating the Enhanced Permeability and Retention (EPR) effect for PEGylated nanoparticles.
References
A Comparative Guide to the Validation of N3-PEG5-aldehyde Antibody-Drug Conjugate Conjugation Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of the conjugation site of N3-PEG5-aldehyde Antibody-Drug Conjugates (ADCs). It offers a detailed examination of experimental protocols and supporting data to assist researchers in selecting the most appropriate techniques for their ADC characterization needs.
Introduction to this compound ADCs
The this compound linker is a chemical entity used in the construction of ADCs. It features a terminal aldehyde group that can react with specific amino acid residues on a monoclonal antibody (mAb), and an azide (N3) group for the attachment of a cytotoxic payload via click chemistry. This technology allows for a degree of site-selectivity in the conjugation process. The polyethylene glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting ADC. Validating the precise location and efficiency of this conjugation is critical for ensuring the homogeneity, stability, and ultimately, the therapeutic efficacy and safety of the ADC.
Comparison of Key Analytical Techniques for Conjugation Site Validation
The validation of the conjugation site for this compound ADCs, and ADCs in general, relies on a multi-faceted analytical approach. The primary goals are to determine the average drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, and the specific amino acid residues on the antibody where the drug-linker is attached.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the ADC. | Average DAR, distribution of different DAR species (e.g., DAR0, DAR2, DAR4). | Robust and reproducible method for DAR determination. Can be non-denaturing. | Does not provide information on the specific conjugation site. Can be challenging to couple directly with mass spectrometry due to non-volatile salts in the mobile phase. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Can be used for DAR determination, particularly for reduced and deglycosylated ADCs. | High resolution and compatibility with mass spectrometry. | Denaturing conditions may alter the ADC structure. May not be suitable for all ADC formats. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Detection of aggregation and fragmentation. Can be coupled with mass spectrometry for native analysis. | Provides information on the integrity and homogeneity of the ADC. | Does not provide information on DAR or conjugation site. |
| Intact Mass Analysis (Mass Spectrometry) | Measures the molecular weight of the intact ADC. | Provides the molecular weight of the different drug-loaded species, allowing for DAR calculation. | Provides a direct measurement of the mass of the entire ADC molecule. | Can be challenging for heterogeneous ADCs with multiple conjugation sites and glycoforms, leading to complex spectra. |
| Peptide Mapping by LC-MS/MS | The ADC is enzymatically digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. | Identifies the specific amino acid residues that are conjugated to the drug-linker. Provides site occupancy information. | The gold standard for unambiguous identification of conjugation sites.[1] | Complex sample preparation and data analysis. May be challenging to achieve 100% sequence coverage. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species of an this compound ADC.
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
Data analysis software
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-100% B
-
25-30 min: 100% B
-
30-35 min: 100-0% B
-
35-40 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, and ADC with different DARs).
-
Calculate the percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100
-
Protocol 2: Identification of Conjugation Site by Peptide Mapping using LC-MS/MS
Objective: To identify the specific amino acid residues on the antibody that are conjugated with the this compound-payload.
Materials:
-
This compound ADC sample
-
Unconjugated monoclonal antibody (control)
-
Denaturation buffer: 8 M Guanidine-HCl in 100 mM Tris-HCl, pH 7.5
-
Reducing agent: 10 mM Dithiothreitol (DTT)
-
Alkylation agent: 55 mM Iodoacetamide (IAM)
-
Proteolytic enzyme: Trypsin (MS-grade)
-
Quenching solution: 1% Trifluoroacetic acid (TFA)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled to a UHPLC)
-
Peptide mapping column (e.g., C18)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Protein sequence database of the antibody
-
Peptide mapping software
Procedure:
-
Sample Preparation (Digestion): a. Denaturation: To 100 µg of ADC and unconjugated mAb, add denaturation buffer to a final volume of 100 µL. Incubate at 37°C for 30 minutes. b. Reduction: Add 10 µL of 100 mM DTT and incubate at 56°C for 1 hour. c. Alkylation: Cool to room temperature and add 10 µL of 550 mM IAM. Incubate in the dark at room temperature for 45 minutes. d. Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange into 50 mM ammonium bicarbonate, pH 8.0. e. Digestion: Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate at 37°C overnight. f. Quenching: Stop the digestion by adding 10 µL of 10% TFA.
-
LC-MS/MS Analysis:
-
Inject the digested samples onto the LC-MS/MS system.
-
Separate the peptides using a suitable gradient (e.g., 2-40% B over 60 minutes).
-
Acquire MS and MS/MS data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Process the raw data using peptide mapping software.
-
Search the MS/MS spectra against the antibody sequence database, specifying the mass modification corresponding to the this compound-payload on potential conjugation sites (e.g., lysine, N-terminus).
-
Compare the peptide maps of the ADC and the unconjugated mAb to identify new, modified peptides in the ADC sample.
-
Manually validate the MS/MS spectra of the identified conjugated peptides to confirm the conjugation site.
-
Visualizing the Workflow and Linker Chemistry
To better illustrate the processes involved in the validation of this compound ADCs, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and validation of this compound ADCs.
Caption: Chemical conjugation strategy for this compound ADCs.
Conclusion
The validation of the conjugation site for this compound ADCs is a critical aspect of their development and quality control. A combination of analytical techniques is essential to obtain a comprehensive understanding of the ADC's structure and homogeneity. Hydrophobic Interaction Chromatography is a robust method for determining the average DAR and the distribution of drug-loaded species. For the definitive identification of the conjugation site, peptide mapping by LC-MS/MS remains the gold standard. The protocols and workflows presented in this guide provide a framework for researchers to effectively characterize their this compound ADCs and ensure their quality and consistency.
References
N3-PEG5-aldehyde: A Comparative Performance Analysis in Antibody-Drug Conjugate Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, a critical component connecting the monoclonal antibody to the potent cytotoxic payload, plays a pivotal role in the overall efficacy and safety of an ADC. This guide provides a comprehensive comparison of N3-PEG5-aldehyde, a bifunctional linker, with other commonly used alternatives in various antibody models. We present supporting experimental data, detailed protocols for key experiments, and visualizations to facilitate a deeper understanding of its performance characteristics.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer, an azide group, and an aldehyde group. This unique combination of functionalities offers a versatile platform for the development of ADCs with tailored properties. The PEG spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life. The azide group allows for bioorthogonal conjugation to payloads functionalized with a corresponding alkyne or strained cyclooctyne group via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). The aldehyde group provides a reactive handle for conjugation to the antibody, typically through the formation of a hydrazone or oxime bond with hydrazide or aminooxy groups introduced onto the antibody.
Comparative Performance Analysis
The choice of linker technology significantly impacts the stability, efficacy, and pharmacokinetic profile of an ADC. Here, we compare the performance of aldehyde-based linkers, such as this compound, with two other widely used classes of linkers: maleimide-based linkers and N-hydroxysuccinimide (NHS) ester-based linkers.
Linker Stability
A crucial attribute of an ADC linker is its stability in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window. The stability of the linkage formed by this compound (hydrazone bond) is compared to that of maleimide and NHS ester linkers.
| Linker Type | Linkage Formed | Stability in Plasma | Key Considerations |
| Aldehyde (via Hydrazone) | Hydrazone | pH-dependent; relatively stable at physiological pH (~7.4), but cleavable in the acidic environment of endosomes/lysosomes (pH 5.0-6.0). | The stability of the hydrazone bond can be modulated by the structure of the aldehyde and hydrazide components. Some studies have shown half-lives of several days in plasma.[1][2] |
| Maleimide | Thioether | The thioether bond formed with cysteine residues can be susceptible to a retro-Michael reaction, leading to payload exchange with serum proteins like albumin. This can result in premature drug release.[3][4][5] | Newer generation maleimide-based linkers have been developed with improved stability to mitigate this issue. |
| NHS Ester | Amide | Amide bonds formed with lysine residues are generally very stable under physiological conditions. | This method often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) due to the abundance of lysine residues on the antibody surface. |
Quantitative Stability Data Summary:
| Linker Chemistry | Model System | Stability Metric | Result | Reference |
| Hydrazone | ADC in human plasma | Half-life (t1/2) | > 7 days | |
| Maleimide (SMCC) | ADC in mouse plasma | % Intact ADC after 120h | 38% | |
| Valine-Citrulline (Peptide) | ADC in rat plasma | % Decrease in DAR over 7 days | ~75% | |
| OHPAS linker | ADC in mouse plasma | DAR stability | Stable | |
| VC-PABC linker | ADC in mouse plasma | DAR stability | Unstable |
Note: Direct comparison of stability data across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
In Vitro and In Vivo Efficacy
One study demonstrated that an ADC with a novel stable linker showed complete tumor regression at half the dose (2.5 mg/kg) compared to a traditional maleimide-based ADC, and its maximum tolerated dose was significantly higher (120 mg/kg). Another study showed that ADCs with tandem-cleavage linkers, which can be incorporated with aldehyde-tag conjugation, provided equal or better efficacy against a xenograft model compared to a vedotin conjugate.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound
This protocol outlines a two-step process where the this compound linker is first attached to the payload, and the resulting aldehyde-functionalized payload is then conjugated to a hydrazide-modified antibody.
Step 1: Modification of the Antibody with a Hydrazide Group
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Succinimidyl 4-hydrazinonicotinate acetone hydrazone (S-HNA) or other suitable NHS-ester-hydrazide crosslinker.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Conjugation buffer: PBS, pH 7.4.
-
-
Procedure:
-
Dissolve the NHS-ester-hydrazide crosslinker in a water-miscible organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the crosslinker solution to the antibody solution (typically 1-10 mg/mL in conjugation buffer).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess crosslinker by buffer exchange into PBS, pH 6.0 using a desalting column.
-
Determine the concentration of the hydrazide-modified antibody using a standard protein assay (e.g., BCA).
-
Step 2: Conjugation of Aldehyde-Functionalized Payload
-
Materials:
-
Hydrazide-modified antibody from Step 1.
-
Payload functionalized with this compound.
-
Aniline (optional, as a catalyst).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
-
-
Procedure:
-
Dissolve the this compound-payload in a minimal amount of a suitable solvent (e.g., DMSO).
-
Add a 10- to 50-fold molar excess of the aldehyde-payload solution to the hydrazide-modified antibody.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purify the resulting ADC using SEC to remove unreacted payload and other impurities.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
-
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).
-
Control cancer cell line (antigen-negative).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC and unconjugated antibody.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate reader.
-
-
Procedure:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.
-
Remove the medium from the cells and add the ADC or antibody dilutions. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 3: In Vivo Antitumor Efficacy Study
This study evaluates the ability of the ADC to inhibit tumor growth in an animal model.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice).
-
Human tumor cells (e.g., NCI-N87 for a HER2-targeting ADC).
-
ADC, unconjugated antibody, and vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at different dose levels).
-
Administer the treatments intravenously at the specified doses and schedule.
-
Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each treatment group to assess the antitumor efficacy.
-
Mandatory Visualizations
Experimental Workflow for ADC Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of an antibody-drug conjugate.
HER2 Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
